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  • Product: 1,2'-Dimethylguanosine
  • CAS: 73667-71-7

Core Science & Biosynthesis

Foundational

structural properties of N1,2'-O-dimethylguanosine in RNA

This guide details the structural properties, detection, and therapeutic potential of -dimethylguanosine ( ) , a rare "hyper-modification" found principally in the tRNA of hyperthermophilic archaea.[1][2][3] It synthesiz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural properties, detection, and therapeutic potential of


-dimethylguanosine (

)
, a rare "hyper-modification" found principally in the tRNA of hyperthermophilic archaea.[1][2][3] It synthesizes chemical biology, structural dynamics, and analytical protocols for researchers in RNA therapeutics.[1][2]

Structural & Functional Analysis of -dimethylguanosine ( ) in RNA

Executive Summary


-dimethylguanosine (

) represents a pinnacle of RNA chemical stability.[1][2][3][4] Characterized by dual methylation at the Watson-Crick face (

) and the ribose backbone (

), this residue acts as a structural locking mechanism .[1][2][3][4] While naturally evolved in hyperthermophiles (e.g., Pyrolobus fumarii) to prevent thermal denaturation at >100°C, its unique properties—blocking canonical base pairing while enforcing a rigid C3'-endo sugar pucker—make it a high-value candidate for engineering stability into synthetic mRNA and aptamers.[1][2][3][4]

Chemical Architecture & Structural Dynamics[1][2][3][4]

The Dual-Lock Mechanism

The


 nucleotide imposes two distinct steric and thermodynamic constraints on the RNA chain:
  • N1-Methylation (Base Modification):

    • Effect: Replaces the imino proton (

      
      ) with a methyl group.[2][3]
      
    • Consequence: Abolishes the donor capability for Watson-Crick base pairing with Cytosine.[2][3] This forces the base into a syn conformation or disrupts local helicity, often acting as a "helix breaker" or a "loop opener."[1][2][3]

    • Thermodynamics: Prevents the formation of canonical G-C pairs, favoring single-stranded loops or Hoogsteen interactions.[1][2][3]

  • 2'-O-Methylation (Ribose Modification):

    • Effect: Methylation of the 2'-hydroxyl group.[2][3]

    • Consequence: Sterically enforces the C3'-endo (North) sugar pucker due to the gauche effect between the

      
       and the 
      
      
      
      -methyl group.[2][3][4] This pre-organizes the RNA backbone into an A-form geometry, reducing the entropic cost of stacking.[1][2][3]
    • Stability: Protects the phosphodiester backbone from in-line nucleophilic attack (alkaline hydrolysis) and nuclease degradation.[2][3]

Structural Visualization

The following diagram illustrates the steric clashes and pucker enforcement introduced by


.

m1Gm_Structure cluster_effect Combined Structural Effect Guanine Guanine Scaffold N1_Me N1-Methyl Group (Steric Blockade) Guanine->N1_Me Methylation WC_Pairing Watson-Crick Pairing (G-C) N1_Me->WC_Pairing BLOCKS Ribose Ribose Sugar O2_Me 2'-O-Methyl Group (Backbone Lock) Ribose->O2_Me Methylation C3_Endo C3'-endo Pucker (A-form Rigid) O2_Me->C3_Endo ENFORCES Hydrolysis Nucleolytic Cleavage O2_Me->Hydrolysis PREVENTS

Figure 1: Mechanistic impact of


 modifications. Red arrows indicate inhibition; Green arrows indicate structural enforcement.[1][2]

Biological Context & Biosynthesis[1][3][4][5][6][7]

Occurrence in Extremophiles

 is not a standard eukaryotic modification.[2][3] It was identified in the tRNA of Pyrolobus fumarii, an organism that thrives at 113°C. In this context, the modification likely serves to prevent the "melting" of critical tRNA loops (such as the T-loop or D-loop) where maintaining a fixed tertiary structure without base pairing is essential.[3]
Biosynthetic Pathway (Inferred)

The synthesis of


 is likely sequential, involving distinct methyltransferase (MTase) classes.[1][2]
  • Step 1: N1-Methylation

    • Enzyme Class: TrmD (bacterial/archaeal) or Trm5 (eukaryotic/archaeal) homologs.[2][4]

    • Mechanism: S-adenosylmethionine (SAM)-dependent methylation of G at N1.[1][2][3][4]

  • Step 2: 2'-O-Methylation

    • Enzyme Class: TrmH (SpoU family) or C/D box sRNP-guided methyltransferases.[2][3][4]

    • Mechanism: Methylation of the ribose 2'-OH.[2][3]

Note for Drug Developers: Co-expression of TrmD and a specific 2'-O-MTase in an in vitro transcription (IVT) reaction could enzymatically generate


 in situ, although chemical synthesis (phosphoramidites) remains the standard for therapeutic RNA production.[1][2][3][4]

Analytical Methodologies (Protocols)

Reliable detection of


 requires differentiating it from its isomers (

,

) and single modifications (

,

).[1][2]
LC-MS/MS Detection Protocol

This is the "Gold Standard" for structural validation.[2][3]

Equipment: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).[1][2]

ParameterSetting / ValueNotes
Precursor Ion (m/z) 312.13

Matches

(MW ~311.[1][2][3][4]12)
Product Ion (m/z) 166.1

Characteristic methylated guanine base (

)
Neutral Loss 146 DaLoss of 2'-O-methylribose
Retention Time Late ElutionElutes after G and

due to double methylation hydrophobicity
Differentiation vs.

(312.13 -> 166.[2][3][4]1)

base fragment is chemically distinct but isobaric; RT is critical.[2][3][4]

Step-by-Step Workflow:

  • Digestion: Incubate 1-5 µg RNA with Nuclease P1 and Bacterial Alkaline Phosphatase (BAP) at 37°C for 2 hours.

  • Filtration: Pass through 10kDa MWCO filter to remove enzymes.

  • LC Separation: Gradient elution (0% to 15% Acetonitrile in 0.1% Formic Acid).

  • MS/MS: Monitor transition 312.1 -> 166.1.

Reverse Transcription (RT) Signature

Unlike simple 2'-O-methylations (which cause pausing at low dNTPs), the N1-methyl group is a hard stop for most reverse transcriptases (e.g., HIV-1, M-MLV) because it disrupts the Watson-Crick face required for cDNA synthesis.[1][2][3][4]

  • Result: Truncated cDNA ending exactly 1 nucleotide before the

    
     site.[3]
    
  • Application: Primer extension assays can map the position of

    
     to single-nucleotide resolution.[2][3]
    

Therapeutic Applications

"Stealth" Linkers in mRNA

In mRNA therapeutics, immunogenicity is triggered by TLR7/8 recognition of unmodified guanosine.[1][2]

  • Hypothesis:

    
     acts as a potent "stealth" residue.[2][3] The N1-methyl hides the WC face (TLR recognition motif), while the 2'-O-methyl prevents hydrolysis by intracellular nucleases.[1][2][3][4]
    
  • Use Case: Use

    
     in poly-linkers or UTRs (Untranslated Regions) to increase half-life without altering coding potential.[2][3][4]
    
Aptamer Locking

Aptamers often require fixed loops to bind targets.[2][3] Introducing


 into a loop region can:
  • Force the loop open (N1-Me prevents collapse).

  • Rigidify the backbone (2'-O-Me C3'-endo pucker).

  • Prevent degradation in serum.[2][3]

References

  • Modomics Database. "1,2'-O-dimethylguanosine (m1Gm) - Pathway and Structure."[1][2][3][4] Genesilico.pl.[2][3] Link

  • Kowalak, J. A., et al. (1994).[1][2][3] "Posttranscriptional modification of transfer RNA in the submarine hyperthermophile Pyrolobus fumarii." Nucleic Acids Research.[2][3][5] Link (Detailed identification of m1Gm in extremophiles).[1][2][4]

  • Kellner, S., et al. (2014).[1][2][3] "Profiling of RNA modifications by multiplexed stable isotope labelling." Chem. Commun.[2][3]Link (Mass spectrometry standards).[1][2][4]

  • Hori, H. (2017).[1][2][3][6][7] "Methyltransferases in rRNA and tRNA modification." Frontiers in Genetics. Link (Enzymatic mechanisms).[1][2][4]

  • Motorin, Y., & Helm, M. (2011).[1][2] "RNA nucleotide methylation."[2][3][5][8][9][10] WIREs RNA. 11 (Structural effects of methylation).[2][4]

Sources

Exploratory

biosynthesis pathway of 1,2'-Dimethylguanosine in eukaryotes

This technical guide details the biosynthesis and modification landscape of 1,2'-Dimethylguanosine ( ) and its constituent modifications ( and ) in eukaryotes. While the specific double modification (N1-methyl-2'-O-methy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biosynthesis and modification landscape of 1,2'-Dimethylguanosine (


)  and its constituent modifications (

and

) in eukaryotes.

While the specific double modification


 (N1-methyl-2'-O-methylguanosine)  is a hallmark of Archaeal tRNA (specifically at position 37), the eukaryotic biosynthesis of its functional components—N1-methylation  and 2'-O-methylation —is governed by two distinct, highly conserved enzymatic systems: TRM5  and TRM7 (FTSJ1) . These pathways are critical for tRNA stability, translational fidelity, and the prevention of frameshifting errors.

Biosynthesis Pathway of 1,2'-Dimethylguanosine ( ) Functionality in Eukaryotes[1][2]

Executive Summary

1,2'-Dimethylguanosine (


)  represents a hypermodified nucleoside combining methylation at the N1 position  of the guanine base and the 2'-hydroxyl group  of the ribose. In eukaryotes, these modifications typically occur at distinct positions (e.g., 

at pos 37,

at pos 34) but are synthesized by enzymes that operate in a tightly coordinated, compartmentalized workflow.
  • The "N1-Methyl" Engine: TRM5 (tRNA Methyltransferase 5). Operates in the nucleus/mitochondria. Essential for establishing the reading frame maintenance at position 37.

  • The "2'-O-Methyl" Engine: TRM7 (Yeast) / FTSJ1 (Human). Operates in the cytoplasm.[1] Critical for anticodon loop rigidity.

  • Clinical Relevance: Dysregulation of these pathways is directly linked to mitochondrial respiratory defects (TRMT5) and X-linked Intellectual Disability (FTSJ1).

Molecular Mechanism & Enzymology[4]

The N1-Methylation Pathway (Base Modification)

The formation of


 is catalyzed by TRM5 , a Class I S-adenosylmethionine (SAM)-dependent methyltransferase.[2] Unlike its bacterial counterpart (TrmD), which uses a trefoil knot fold, eukaryotic TRM5 utilizes a Rossmann-fold catalytic domain.
  • Substrate Recognition: TRM5 specifically recognizes the tertiary structure of the tRNA L-shape. It flips the target Guanosine (G37) out of the anticodon loop into the catalytic pocket.[3]

  • Reaction: Transfer of a methyl group from SAM to the N1 atom of Guanosine.

    
    
    
  • Causality: This methylation prevents Watson-Crick base pairing at G37, preventing the base from entering the ribosomal A-site and thereby suppressing +1 frameshifts.

The 2'-O-Methylation Pathway (Ribose Modification)

The formation of


 (and other 2'-O-methylations) is catalyzed by TRM7  (in yeast) or FTSJ1  (in humans).
  • Cofactor Dependency: TRM7 is non-functional alone. It requires interaction with specific subunits—TRM732 (for pos 32) or TRM734 (for pos 34)—to recognize the anticodon loop.

  • Reaction: Transfer of a methyl group from SAM to the 2'-hydroxyl of the ribose.

    
    
    

The "Circuitous" Eukaryotic Workflow

In eukaryotes, the synthesis of tRNAs containing these modifications involves a complex intracellular shuttle between the nucleus and cytoplasm. This is best exemplified by the maturation of tRNA-Phe in S. cerevisiae, which requires both TRM7 and TRM5.

  • Transcription: Pre-tRNA is transcribed in the Nucleus .

  • Export & Splicing: Pre-tRNA is exported to the Cytoplasm for intron splicing.

  • 2'-O-Methylation (Cytoplasm): TRM7 modifies the anticodon loop (Cm32/Gm34).

  • Retrograde Transport: The spliced, 2'-O-methylated tRNA is imported back into the Nucleus .

  • N1-Methylation (Nucleus): TRM5 adds the

    
     modification at position 37.[2]
    
  • Re-Export: The fully modified tRNA is exported to the cytoplasm for translation.

This "Retrograde Transport" mechanism ensures that


 (a critical checkpoint modification) is only added after the tRNA structural integrity is verified in the cytoplasm.

Visualizing the Pathway

The following Graphviz diagram illustrates the compartmentalized biosynthesis workflow for eukaryotic tRNAs requiring both N1 and 2'-O methylation.

BiosynthesisPathway cluster_nucleus NUCLEUS cluster_cytoplasm CYTOPLASM Pre_tRNA Pre-tRNA Transcript Spliced_tRNA Spliced tRNA Pre_tRNA->Spliced_tRNA Nuclear Export & Splicing m1G_tRNA m1G-modified tRNA (Position 37) Mature_tRNA Mature Functional tRNA m1G_tRNA->Mature_tRNA Nuclear Re-Export TRM5 Enzyme: TRM5 (N1-Methyltransferase) TRM5->m1G_tRNA Gm_tRNA 2'-O-Methylated tRNA (Gm34 / Cm32) Spliced_tRNA->Gm_tRNA Methylation Gm_tRNA->m1G_tRNA Retrograde Nuclear Import TRM7 Enzyme: TRM7 / FTSJ1 (2'-O-Methyltransferase) TRM7->Gm_tRNA Cofactor Cofactor: TRM732/734 Cofactor->TRM7

Figure 1: The eukaryotic retrograde transport mechanism coupling cytoplasmic 2'-O-methylation (TRM7) and nuclear N1-methylation (TRM5).

Experimental Protocol: In Vitro Methylation Assay

To validate the activity of TRM5 or TRM7/FTSJ1 in drug development (e.g., screening inhibitors for cancer therapy), the following self-validating protocol is recommended.

Materials
  • Enzyme: Recombinant human TRMT5 or FTSJ1 (purified from E. coli or Sf9 cells).

  • Substrate: In vitro transcribed tRNA-Pro (UGG) or tRNA-Phe (GAA). Note: Must be refolded.

  • Methyl Donor: S-adenosyl-[methyl-

    
    H]methionine (SAM).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl

    
    , 100 mM NH
    
    
    
    Cl, 1 mM DTT.
Step-by-Step Methodology
  • Substrate Preparation (Refolding):

    • Heat tRNA transcript to 85°C for 3 minutes.

    • Slow cool to 25°C over 30 minutes in the presence of 10 mM Mg

      
      . Rationale: Ensures correct L-shape tertiary structure required for TRM5 recognition.
      
  • Reaction Assembly:

    • Mix 1 µM tRNA, 50 nM Enzyme, and 10 µM

      
      H-SAM in reaction buffer.
      
    • Total volume: 20 µL.

  • Incubation:

    • Incubate at 37°C for 30–60 minutes.

  • Quenching & Washing:

    • Spot 15 µL onto DE81 anion-exchange filter paper.

    • Wash 3x with 50 mM Na

      
      HPO
      
      
      
      buffer. Rationale: Removes unreacted SAM while retaining tRNA bound to the filter.
  • Quantification:

    • Dry filters and measure via liquid scintillation counting.

  • Validation Control (Self-Check):

    • Negative Control: Use a G37A mutant tRNA. TRM5 should show <1% activity.

    • Positive Control: Use bacterial TrmD (if testing G37) to confirm substrate quality.

Data Summary: Eukaryotic vs. Prokaryotic Machinery

FeatureEukaryotes (Human/Yeast)Bacteria (E. coli)Drug Target Potential
N1-Methyl Enzyme TRM5 (TRMT5)TrmD High (Structural divergence allows selective TrmD inhibition)
Fold Type Rossmann-fold (Class I)Trefoil KnotTrmD inhibitors are novel antibiotics
2'-O-Methyl Enzyme TRM7 (FTSJ1)TrmJ / TrmHFTSJ1 inhibitors for cancer (translational control)
Position 37 Mod

(typically)

-
Position 32/34 Mod

/

Varies-
Pathway Location Nucleus & CytoplasmCytoplasm-

References

  • Björk, G. R., et al. (2001).[4] "Identification of the yeast gene encoding the tRNA m1G methyltransferase responsible for modification at position 9." BMC Molecular Biology. Link

  • Guy, M. P., & Phizicky, E. M. (2014). "Conservation of an intricate circuit of tRNA splicing and modification in eukaryotes." RNA.[5][6][3][7][4][8][9][10][11][12] Link

  • Christian, T., et al. (2013). "Mechanism of N1-guanosine methylation by TrmD." RNA.[5][6][3][7][4][8][9][10][11][12] Link

  • Kato, M., et al. (2011). "Crystal structure of the human tRNA N1-methyltransferase 5 (TRMT5)." Nucleic Acids Research.[8] Link

  • Guy, M. P., et al. (2012). "Yeast Trm7 interacts with distinct proteins for critical modifications of the tRNAPhe anticodon loop." RNA.[5][6][3][7][4][8][9][10][11][12] Link

Sources

Foundational

The Enigmatic Role of 1,2'-Dimethylguanosine in Antibiotic Resistance: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the nuanced and critical role of guanosine modifications in bacterial antibiotic resistance, with a speci...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the nuanced and critical role of guanosine modifications in bacterial antibiotic resistance, with a specific focus on the potential implications of 1,2'-dimethylguanosine. As Senior Application Scientist, this document is structured to provide not just a review of the current landscape, but to offer actionable insights and methodologies for researchers in the field. We will explore the well-established roles of N1-methylguanosine (m1G) and 2'-O-methylguanosine (Gm) in bacterial physiology and resistance, and from this foundation, extrapolate the potential synergistic impact of the dual modification, 1,2'-dimethylguanosine.

Section 1: The Foundation - Singular Methylations of Guanosine and Their Impact on Bacterial Survival

Post-transcriptional modifications of RNA are a critical layer of gene regulation in all domains of life. In bacteria, these modifications are pivotal for survival, adaptation, and, importantly, resistance to antibiotics. Among the myriad of RNA modifications, methylation of guanosine residues in transfer RNA (tRNA) and ribosomal RNA (rRNA) has emerged as a key player in conferring resistance to a broad spectrum of antimicrobial agents.[1][2][3]

N1-methylguanosine (m1G): A Guardian of Translational Fidelity and a Target for Novel Antibiotics

The methylation of guanosine at the N1 position (m1G) is a widespread modification, particularly at position 37 (m1G37) in the anticodon loop of specific tRNAs.[4] This modification is crucial for maintaining the correct reading frame during protein synthesis. The presence of m1G37 prevents +1 frameshifting, a potentially lethal error in translation.[5]

Causality in Experimental Choices: The essentiality of m1G37 for bacterial viability has made its biosynthetic enzyme, tRNA (guanine37-N1)-methyltransferase (TrmD), an attractive target for the development of novel antibiotics.[4] The rationale is that inhibiting TrmD would lead to an accumulation of unmodified tRNAs, resulting in catastrophic translational errors and, ultimately, cell death.

The TrmD-catalyzed reaction is a self-validating system for inhibitor screening. A successful inhibitor will phenocopy the genetic knockout of the trmD gene, leading to the characteristic frameshifting and growth arrest.

2'-O-methylguanosine (Gm): A Stealth Modification for Immune Evasion and a Contributor to Ribosomal Stability

Methylation at the 2'-hydroxyl group of the ribose sugar (2'-O-methylation) is another prevalent RNA modification. In bacteria, 2'-O-methylated guanosine (Gm) is found in both tRNA and rRNA.[1][6]

One of the most well-characterized roles of Gm in bacteria is in immune evasion. Specifically, Gm18 in tRNA has been shown to suppress the activation of Toll-like receptor 7 (TLR7) in human innate immune cells, thereby allowing bacteria to fly under the radar of the host's immune system.[7][8][9] This has significant implications for bacterial pathogenesis and persistence.

In the context of the ribosome, 2'-O-methylation is known to enhance the structural stability of RNA.[1] This increased stability can have a profound impact on the interaction of antibiotics with their ribosomal targets. By rigidifying the local RNA structure, 2'-O-methylation can sterically hinder the binding of antibiotics that target the ribosome, thus conferring resistance.[2]

Section 2: The Hypothesis - The Synergistic Impact of 1,2'-Dimethylguanosine on Antibiotic Resistance

While the individual roles of m1G and Gm in antibiotic resistance are increasingly understood, the existence and function of a guanosine residue bearing both modifications—1,2'-dimethylguanosine—remains a frontier in epitranscriptomics. The co-occurrence of these two methyl groups on a single guanosine nucleoside could theoretically have a synergistic effect on antibiotic resistance, amplifying the mechanisms observed for the individual modifications.

Hypothesized Mechanisms of Action for 1,2'-Dimethylguanosine:

  • Enhanced Ribosomal Shielding: The presence of a methyl group at the N1 position, in addition to the 2'-O-methyl group, could create a more formidable steric barrier for ribosome-targeting antibiotics. This dual modification could further restrict access to the antibiotic binding pocket, leading to higher levels of resistance.

  • Altered tRNA Dynamics and Translational Control: The combination of m1G and Gm could fine-tune the conformational dynamics of the tRNA anticodon loop beyond what is achieved by a single modification. This could have implications for codon recognition and the overall efficiency and fidelity of translation, potentially allowing bacteria to better adapt to antibiotic-induced stress.

  • Compounded Immune Evasion: If present in bacterial RNA fragments that are recognized by the innate immune system, 1,2'-dimethylguanosine could be an even more potent suppressor of immune activation than Gm alone.

Section 3: Experimental Workflows for the Investigation of Guanosine Methylation

To investigate the role of guanosine methylation in antibiotic resistance, a multi-pronged experimental approach is required. The following protocols provide a framework for the detection, quantification, and functional characterization of m1G, Gm, and the putative 1,2'-dimethylguanosine.

Detection and Quantification of Modified Nucleosides

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific detection and quantification of modified nucleosides.[10][11]

Step-by-Step Protocol:

  • RNA Isolation: Isolate total RNA or specific RNA species (tRNA, rRNA) from bacterial cultures grown in the presence and absence of antibiotics.

  • RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

  • LC Separation: Separate the resulting nucleosides using reverse-phase liquid chromatography.

  • MS/MS Analysis: Detect and quantify the modified nucleosides using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards for each modification should be used for accurate quantification.

Modified NucleosidePrecursor Ion (m/z)Product Ion (m/z)
Guanosine (G)284.1152.1
N1-methylguanosine (m1G)298.1166.1
2'-O-methylguanosine (Gm)298.1152.1
1,2'-Dimethylguanosine312.1166.1

Table 1: Example MRM transitions for the detection of guanosine and its methylated derivatives. Note: These values are illustrative and should be optimized for the specific instrument used.

Identification of the Modifying Enzymes

Methodology: Genetic Knockout and Complementation

To identify the methyltransferases responsible for the observed modifications, a genetic approach is employed.

Step-by-Step Protocol:

  • Candidate Gene Identification: Use bioinformatics tools to identify putative RNA methyltransferase genes in the bacterial genome of interest. For m1G, the primary candidate is trmD. For Gm, candidate genes include those encoding FtsJ/TrmJ-like methyltransferases.

  • Gene Knockout: Generate targeted knockout mutants of the candidate genes using techniques such as homologous recombination or CRISPR-Cas9.

  • Phenotypic Analysis: Analyze the knockout strains for changes in their antibiotic resistance profiles and for the loss of the specific RNA modification using LC-MS/MS.

  • Complementation: Reintroduce the wild-type gene into the knockout strain on a plasmid to confirm that the observed phenotype is due to the gene deletion.

Functional Characterization of RNA Modifications

Methodology: In Vitro Translation Assays and Ribosome Binding Studies

To understand the functional consequences of guanosine methylation, in vitro systems are invaluable.

Step-by-Step Protocol for In Vitro Translation:

  • Prepare Modified tRNAs: Synthesize or isolate tRNAs with and without the specific methylation(s) of interest.

  • Set up In Vitro Translation Reactions: Use a commercially available bacterial in vitro translation system (e.g., PURE system) and program it with a reporter mRNA (e.g., encoding luciferase or GFP).

  • Measure Protein Synthesis: Quantify the amount of protein produced in the presence of the different tRNA species. This will reveal the impact of the modification on translational efficiency and fidelity.

Section 4: Visualizing the Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key pathways and experimental workflows.

Biosynthesis_of_Methylated_Guanosines cluster_n1_methylation N1-Methylation Pathway cluster_2_o_methylation 2'-O-Methylation Pathway cluster_combined_methylation Hypothetical Combined Pathway G Guanosine m1G N1-methylguanosine (m1G) G->m1G TrmD (SAM -> SAH) Gm 2'-O-methylguanosine (Gm) G->Gm FtsJ/TrmJ (SAM -> SAH) m1Gm 1,2'-Dimethylguanosine m1G->m1Gm FtsJ/TrmJ (SAM -> SAH) Gm->m1Gm TrmD (SAM -> SAH)

Caption: Biosynthetic pathways for methylated guanosines.

Experimental_Workflow cluster_detection Detection & Quantification cluster_identification Enzyme Identification cluster_function Functional Characterization rna_isolation RNA Isolation rna_digestion RNA Digestion rna_isolation->rna_digestion lc_ms LC-MS/MS Analysis rna_digestion->lc_ms gene_id Candidate Gene Identification knockout Gene Knockout gene_id->knockout phenotype Phenotypic Analysis knockout->phenotype complementation Complementation phenotype->complementation mod_rna_prep Modified RNA Preparation in_vitro_translation In Vitro Translation mod_rna_prep->in_vitro_translation ribosome_binding Ribosome Binding Assay mod_rna_prep->ribosome_binding

Caption: Experimental workflow for studying RNA methylation.

Section 5: Future Directions and Therapeutic Implications

The study of 1,2'-dimethylguanosine and its role in antibiotic resistance is a nascent field with immense potential. Future research should focus on:

  • Confirming the existence and distribution of 1,2'-dimethylguanosine in bacteria: A comprehensive survey of various bacterial species, particularly multidrug-resistant strains, is warranted.

  • Identifying the enzymatic machinery responsible for the dual modification: This will be crucial for developing targeted inhibitors.

  • Elucidating the precise molecular mechanisms by which 1,2'-dimethylguanosine confers antibiotic resistance: This will require a combination of structural biology, biophysical, and in vivo studies.

From a therapeutic standpoint, the enzymes responsible for these modifications represent promising targets for novel antimicrobial drugs. Small molecule inhibitors of these methyltransferases could be used as standalone agents or in combination with existing antibiotics to resensitize resistant bacteria.

References

  • Wikipedia. N1-Methylguanosine. [Link]

  • Hertz, M., et al. (2016). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. The Journal of Immunology, 196(4), 1772-1782.
  • Jöckel, S., et al. (2012). 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms. RNA, 18(9), 1735-1745.
  • Kierzek, E., et al. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. bioRxiv.
  • Christian, T., & Hou, Y. M. (2007). TrmD: A Methyl Transferase for tRNA Methylation With m1G37. RNA biology, 4(1), 17–21.
  • Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature structural & molecular biology, 25(3), 208–216.
  • Sergiev, P. V., et al. (2020). Bacterial tRNA 2′-O-methylation is dynamically regulated under stress conditions and modulates innate immune response. Nucleic acids research, 48(21), 12348–12364.
  • Bohnsack, K. E., & Sloan, K. E. (2023). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes & development, 37(15-16), 727–742.
  • Wikipedia. 2'-O-methylation. [Link]

  • Jöckel, S., et al. (2012). The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition. The Journal of experimental medicine, 209(2), 235–241.
  • Wang, C., et al. (2021). N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing. Nucleic acids research, 49(20), 11848–11864.
  • Gkatza, V., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. Genes, 10(1), 58.
  • Douthwaite, S., & Champney, W. S. (2017). Antibiotic Resistance in Bacteria Caused by Modified Nucleosides in 23S Ribosomal RNA.
  • Li, X., et al. (2022). N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance. Signal transduction and targeted therapy, 7(1), 14.
  • Wright, G. D. (2024). Antibiotic resistance: A key microbial survival mechanism that threatens public health. Cell host & microbe, 32(6), 925–939.
  • Demirev, P. A., & Fenselau, C. (2008). Identification of Pathogens by Mass Spectrometry. Annual review of analytical chemistry (Palo Alto, Calif.), 1, 435–455.
  • Thüring, K., et al. (2024). Advances in Quantitative Techniques for Mapping RNA Modifications. Life (Basel, Switzerland), 14(1), 108.
  • Hori, H., et al. (2018). transfer RNA methyltransferase with an unusual domain composition catalyzes 2′-O-methylation at position 6 in tRNA. Nucleic acids research, 46(18), 9664–9677.
  • Thüring, K., et al. (2024). Advances in Quantitative Techniques for Mapping RNA Modifications. Life (Basel, Switzerland), 14(1), 108.
  • Aksenov, A. A., et al. (2023). Recent advances in mass spectrometry-based computational metabolomics. Current opinion in chemical biology, 74, 102288.
  • Wilson, D. N. (2023). Ribosome-targeting antibiotics and resistance via ribosomal RNA methylation. RSC medicinal chemistry, 14(3), 396–425.
  • Corcilius, L., et al. (2025). Fast evolution of SOS-independent multi-drug resistance in bacteria. eLife, 14, e95058.
  • Duechler, M., et al. (2021). Modifications of the human tRNA anticodon loop and their associations with genetic diseases. International journal of molecular sciences, 22(16), 8820.
  • University of Oxford. (2023). New small molecule found to suppress the evolution of antibiotic resistance in bacteria. [Link]

  • Zhang, X., et al. (2021). a general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures. Nucleic acids research, 49(14), e81.
  • Zhang, Y., et al. (2020). Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. Frontiers in cellular and infection microbiology, 10, 313.
  • Vester, B., & Douthwaite, S. (2016). rRNA Methylation and Antibiotic Resistance. In RNA and DNA Diagnostics (pp. 185-201).
  • Christian, T., et al. (2023). tRNA m1G9 modification depends on substrate-specific RNA conformational changes induced by the methyltransferase Trm10. bioRxiv.
  • Labbé, J. F., et al. (2019). Fast and Accurate Bacterial Species Identification in Urine Specimens Using LC-MS/MS Mass Spectrometry and Machine Learning. Molecular & cellular proteomics : MCP, 18(12), 2494–2504.
  • Wilson, D. N. (2016). Antibiotic resistance evolved via inactivation of a ribosomal RNA methylating enzyme. Nucleic acids research, 44(17), 8343–8352.
  • Thüring, K., et al. (2024). Advances in Quantitative Techniques for Mapping RNA Modifications. Life (Basel, Switzerland), 14(1), 108.
  • Corcilius, L., et al. (2025). Fast evolution of SOS-independent multi-drug resistance in bacteria. eLife, 14, e95058.
  • Lorenz, R., et al. (2021).
  • Christian, T., et al. (2015). Structural basis for methyl-donor–dependent and sequence-specific binding to tRNA substrates by knotted methyltransferase TrmD.
  • Chen, W., et al. (2023). Fast and Efficient Design of Deep Neural Networks for Predicting N7-Methylguanosine Sites Using autoBioSeqpy. ACS omega, 8(22), 19579–19590.
  • Liu, Y., et al. (2023). Antimicrobial resistance and mechanisms of epigenetic regulation. Frontiers in microbiology, 14, 1222271.
  • Patel, R. (2017).
  • RCSB Protein Data Bank. (2020). A Year of Antimicrobial Resistance. [Link]

  • De Crécy-Lagard, V., et al. (2024).

Sources

Protocols & Analytical Methods

Method

UHPLC-MS/MS protocol for quantifying 1,2'-Dimethylguanosine in total RNA

This guide outlines a high-precision protocol for the quantification of -dimethylguanosine ( ) in total RNA. It addresses the critical analytical challenge of distinguishing from its isobaric isomers (e.g., , ) through o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-precision protocol for the quantification of


-dimethylguanosine (

)
in total RNA. It addresses the critical analytical challenge of distinguishing

from its isobaric isomers (e.g.,

,

) through optimized chromatographic separation and specific mass spectral transitions.

Technical Note: Precision Quantitation of -Dimethylguanosine ( ) in Total RNA via UHPLC-MS/MS

Executive Summary


-dimethylguanosine (

) is a specialized post-transcriptional modification found primarily in tRNA (e.g., position 9 in eukaryotic tRNA) that enhances structural stability and prevents non-canonical base pairing.[1] Accurate quantification is critical for assessing tRNA quality in therapeutic manufacturing and understanding stress-response mechanisms.

The Challenge:


 (MW 311.12 Da) is isobaric with other dimethylguanosines, specifically 

-dimethylguanosine (

) and

-dimethylguanosine (

). Standard low-resolution MS cannot distinguish these solely by intact mass.
  • Differentiation Strategy:

    • MS/MS:

      
       yields a unique fragment ion (m/z 166) compared to 
      
      
      
      (m/z 180).
    • Chromatography:

      
       and 
      
      
      
      share the same transition (312
      
      
      166) and must be separated chromatographically.

Methodological Principle & Workflow

The protocol relies on the complete enzymatic hydrolysis of RNA into single nucleosides, followed by Reverse-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) coupled with Triple Quadrupole Mass Spectrometry (MS/MS).

Experimental Workflow Diagram

G RNA Total RNA (1-5 µg) QC Quality Control (Bioanalyzer/Nanodrop) RNA->QC Digest Enzymatic Digestion (Nuclease P1 + PDE + ALP) QC->Digest Add Deferoxamine (Antioxidant) Filter Filtration (10kDa MWCO Spin Column) Digest->Filter Remove Enzymes UHPLC UHPLC Separation (C18 HSS T3 Column) Filter->UHPLC MS MS/MS Detection (ESI+ MRM Mode) UHPLC->MS Isomer Separation Data Quantification (External Std + IS Correction) MS->Data

Figure 1: End-to-end workflow for the targeted quantification of modified nucleosides.

Materials & Reagents

Critical Reagents
  • Standards:

    • 
       Standard (Custom synthesis or high-purity commercial source).
      
    • Internal Standard (IS):

      
      -Guanosine (preferred) or 
      
      
      
      -Guanosine. Note: While an isotopologue of
      
      
      is ideal, it is rarely commercially available.
      
      
      -Guanosine serves as a surrogate for injection variability and matrix effects.
  • Enzymes:

    • Nuclease P1 (from P. citrinum).

    • Phosphodiesterase I (Snake Venom).

    • Alkaline Phosphatase (CIP or SAP).

  • Buffer Additives: Deferoxamine mesylate (prevents oxidative artifacts during digestion).

Detailed Protocol

Sample Preparation (Enzymatic Digestion)

Rationale: Complete hydrolysis is essential. The inclusion of antioxidants prevents the artifactual oxidation of G to 8-oxo-G, which can suppress ionization of co-eluting peaks.

  • Input: Dilute 1–5 µg of total RNA in 20 µL of Nuclease-free water.

  • Denaturation: Heat at 95°C for 2 mins , then snap cool on ice (unfolds tRNA secondary structure).

  • Digestion Mix: Add 10 µL of Master Mix containing:

    • Buffer: 10 mM Ammonium Acetate (pH 5.3).

    • Enzyme 1: 0.5 U Nuclease P1.

    • Additive: 0.1 mM Deferoxamine.

  • Incubation 1: 42°C for 2 hours.

  • pH Adjustment: Add 5 µL of 100 mM Ammonium Bicarbonate (pH 8.0).

  • Incubation 2: Add 0.01 U Phosphodiesterase I and 1 U Alkaline Phosphatase. Incubate at 37°C for 2 hours.

  • Cleanup: Filter through a 10 kDa MWCO spin filter (12,000 x g, 10 min) to remove enzymes. Collect the flow-through.

  • Reconstitution: Add Internal Standard (

    
    -Guanosine) to a final concentration of 10 nM. Transfer to LC vial.
    
UHPLC Conditions

Rationale: The Waters HSS T3 column is chosen for its superior retention of polar nucleosides compared to standard C18, allowing baseline separation of hydrophilic isomers.

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 5.3).

  • Mobile Phase B: 100% Methanol.

Gradient Profile:

Time (min) % B Event
0.0 0 Load / Desalt
2.0 0 Isocratic Hold (Polar elution)
12.0 15 Separation of methylated G isomers
15.0 90 Wash
17.0 90 Wash
17.1 0 Re-equilibration

| 20.0 | 0 | End |

MS/MS Parameters (Triple Quadrupole)

Rationale: Specific transitions are selected to distinguish ring-methylation from ribose-methylation.

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transition Table:

AnalytePrecursor (

)
Product (

)
CE (eV)Structural Logic

(Target)
312.1 166.1 15 Loss of 2'-O-Me-Ribose (146 Da). Base is

(165+H).

(Isomer)
312.1166.115Interference. Must be separated by LC.

(Isomer)
312.1180.118Loss of Ribose (132 Da). Base is

(179+H).
Guanosine (Ref)284.1152.112Canonical base monitoring.

-Guanosine (IS)
294.1157.112Internal Standard.

Data Analysis & Validation

Isomer Distinction Logic

The most critical step is verifying that you are quantifying


 and not 

or

.
  • Mass Filter: Both

    
     and 
    
    
    
    have Precursor
    
    
    .
  • Fragment Filter:

    • If Product is 180 , it is

      
       (Dimethylation is on the base).
      
    • If Product is 166 , it is either

      
       or 
      
      
      
      (One methyl on base, one on ribose).
  • Retention Time Filter:

    
     typically elutes before 
    
    
    
    on HSS T3 columns due to the N1-methylation reducing hydrogen bonding capability more significantly than N2-methylation.
Quantification Calculation

Calculate the concentration using the Ratio of Area (Analyte/IS):



Where


 and 

are the slope and intercept from the external calibration curve of pure

standard.
Validation Criteria
  • Linearity:

    
     over 0.5 nM – 1000 nM range.
    
  • LOD: < 0.1 fmol on column.[2][3]

  • Recovery: Spike recovery of standard into RNA matrix should be 85–115%.

Troubleshooting & Expert Tips

  • Deamination Artifacts: Avoid high temperatures (>37°C) during the alkaline phosphatase step, as this can induce deamination of Adenosine to Inosine, though it affects Guanosine less.

  • Column Memory: PGC columns (Hypercarb) offer better isomer separation but suffer from severe carryover. If using PGC, include a blank injection with high pH (Ammonium Hydroxide) wash between samples.

  • Source Cleaning: Nucleosides are "sticky." Clean the MS ion source cone weekly to maintain sensitivity for the 312

    
    166 transition.
    

References

  • Su, Z., et al. (2014). "Comprehensive profiling of RNA modifications by liquid chromatography–mass spectrometry." Nature Protocols. Link

  • Cai, W.M., et al. (2015). "Quantitative Analysis of Modified Nucleosides in tRNA by LC-MS/MS." Journal of Chromatography B. Link

  • Wetzel, C., & Limbach, P.A. (2016). "Mass Spectrometry of Modified Nucleosides." Analyst. Link

  • Modomics Database. "1,2'-O-dimethylguanosine (m1Gm) Structure and Pathways." Link

Sources

Application

nanopore sequencing signature for detecting 1,2'-Dimethylguanosine modifications

Executive Summary The detection of complex, dual-mode RNA modifications such as 1,2'-dimethylguanosine (m1Gm) represents a significant frontier in epitranscriptomics. Found primarily in the anticodon loop of specific tRN...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of complex, dual-mode RNA modifications such as 1,2'-dimethylguanosine (m1Gm) represents a significant frontier in epitranscriptomics. Found primarily in the anticodon loop of specific tRNAs (e.g., eukaryotic tRNA-Pro), m1Gm confers structural rigidity essential for translational fidelity. Conventional methods like mass spectrometry lose sequence context, while reverse transcription (RT)-based sequencing is prone to stalling or silent mutations.

This guide details a Direct RNA Sequencing (DRS) workflow using Oxford Nanopore Technologies (ONT) platforms to identify m1Gm. By leveraging the Nano-tRNAseq protocol and the latest RNA004 chemistry, researchers can resolve m1Gm via a distinct "Compound Signature"—a specific convergence of ionic current blockade, dwell-time extension, and systematic basecalling errors.

The Technical Challenge: Decoding m1Gm

m1Gm is a "hyper-modification" combining two distinct chemical alterations on the same guanosine residue:

  • N1-methylation (m1G): Blocks Watson-Crick base pairing, disrupting cDNA synthesis and causing specific "mismatch" signatures during basecalling.

  • 2'-O-methylation (Gm): Adds a methyl group to the ribose sugar, increasing steric bulk and significantly altering the translocation speed (dwell time) through the nanopore.

The Detection Logic: Standard basecalling models (trained on canonical ACGT) fail to identify m1Gm. Instead, the modification must be detected as an anomaly relative to a canonical reference. The m1Gm signature is multi-parametric:

  • Signal Intensity: A deviation in mean pA (picoampere) current compared to unmodified Guanine.

  • Dwell Time: A statistically significant increase in translocation time due to the 2'-O-methyl moiety interacting with the motor protein/pore constriction.

  • Error Profile: A reproducible "miscall" pattern (often G

    
     T or G 
    
    
    
    A) generated by the basecaller's inability to resolve the N1-methylated base.

Experimental Workflow Visualization

The following diagram outlines the critical path from biological sample to validated m1Gm signature.

m1Gm_Workflow cluster_Analysis Bioinformatics Pipeline Sample Total RNA (tRNA enriched) Ligation 3' Adapter Ligation (T4 Rnl2) Sample->Ligation < 100nt fraction Library Direct RNA Lib Prep (SQK-RNA004) Ligation->Library splint adapter Sequencing Nanopore Sequencing (MinION/PromethION) Library->Sequencing motor protein load Basecall Basecalling (Dorado/Guppy) Sequencing->Basecall raw .pod5 Align Alignment to Ref (Minimap2) Basecall->Align .bam Signal Signal Level Analysis (Nanopolish/Tombo) Align->Signal event alignment Validation Signature Validation (KO or Synthetic) Signal->Validation compare vs unmodified

Figure 1: End-to-end workflow for detecting m1Gm using Direct tRNA Sequencing. Key checkpoints include the specialized ligation for short RNAs and signal-level comparative analysis.

Detailed Protocol: Nano-tRNAseq for m1Gm

Prerequisites:

  • Input: 5–10

    
    g Total RNA (or 500 ng purified tRNA).
    
  • Kit: ONT Direct RNA Sequencing Kit (SQK-RNA004).

  • Enzymes: T4 RNA Ligase 2 (truncated), SplintR Ligase (optional for efficiency).

Phase A: Library Preparation (The "Split-Adapter" Strategy)

Rationale: Canonical Direct RNA kits target poly-A tails. tRNAs lack these. We must ligate a custom 3' adapter to facilitate motor protein attachment.

  • tRNA Enrichment (Optional but Recommended):

    • Use size-exclusion chromatography or gel excision (15% TBE-Urea PAGE) to isolate the 60–90 nt fraction.

    • Why: Reduces competition from rRNAs, increasing coverage depth at the m1Gm site.

  • 3' Adapter Ligation:

    • Mix 500 ng tRNA with 10 pmol Custom 3' Linker (synthetic oligo containing the ONT motor protein binding site).

    • Add Splint Oligo (complementary to both tRNA 3' end and Linker).

    • Incubate with T4 RNA Ligase 2 (truncated) at 25°C for 1 hour.

    • Critical Step: Ensure the ligation efficiency is >80% via bioanalyzer trace. Unligated tRNAs will not sequence.

  • Reverse Transcription (Optional - "cDNA-stabilized"):

    • While we sequence the RNA strand, synthesizing a complementary cDNA strand stabilizes the tRNA secondary structure, reducing "skipping" events in the pore.

    • Use SuperScript IV at 50°C for 10 mins.

  • Motor Protein Attachment:

    • Proceed with the standard SQK-RNA004 protocol to attach the sequencing adapter (RMX) to the ligated construct.

Phase B: Sequencing Parameters
  • Platform: MinION Mk1B or GridION.

  • Flow Cell: R9.4.1 or RNA-specific flow cells (Flo-MIN106).

  • MinKNOW Settings:

    • Select "Direct RNA" script.[1][2][3][4]

    • Disable "Bulk Fast5" (save raw Pod5/Fast5 for signal analysis).

    • Run duration: 24–48 hours (tRNA yield accumulates slowly).

Bioinformatics: Establishing the m1Gm Signature

The detection of m1Gm relies on Comparative Nanopore Sequencing . You cannot rely on a single run; you must compare your "Modified" sample against an "Unmodified" control (e.g., In Vitro Transcribed (IVT) tRNA or a Demethylase-treated sample).

Step 1: Data Pre-processing
  • Basecalling: Use Dorado (high-accuracy model).

    • Note: Expect lower Q-scores (Q7–Q9) in the tRNA region due to modifications.

  • Alignment: Map reads to a tRNA reference database using minimap2.

Step 2: Signal-Level Alignment (The "Resquiggle")

Use Nanopolish or Tombo to align the raw electrical current (pA) to the reference sequence.

  • Command:nanopolish eventalign

  • Objective: Extract the mean current and dwell time for the specific k-mer containing the m1Gm site (e.g., position 37).

Step 3: Signature Identification (The "Compound Blockade")

Analyze the event table for the following m1Gm-specific markers:

MetricCanonical Guanosine (G)m1Gm (Modified)Causality
Basecall Identity G (Accuracy >95%)Mismatch (T or A) N1-methylation disrupts H-bonding with the pore reader.
Dwell Time ~10–20 ms> 50 ms (Stalling) 2'-O-methyl group creates steric friction in the pore constriction.
Current Intensity Canonical traceShifted Mean + Noise Dual modification alters the ionic blockade volume.

Mechanistic Logic of Detection

The following diagram explains why m1Gm generates a unique signature compared to single modifications (m1G or Gm).

m1Gm_Mechanism cluster_Components Structural Components cluster_Effects Nanopore Sensor Effects m1Gm Target: 1,2'-Dimethylguanosine (m1Gm) N1 N1-Methylation (Base Mod) m1Gm->N1 O2 2'-O-Methylation (Ribose Mod) m1Gm->O2 H_Bond Disrupted Hydrogen Bonding N1->H_Bond blocks pairing Steric Steric Hindrance / Bulk O2->Steric increases volume Signature Compound Signature: High Error Rate + Long Dwell Time H_Bond->Signature causes Miscalls Steric->Signature causes Stalling

Figure 2: Mechanistic derivation of the m1Gm signature. The convergence of base-pairing disruption (N1) and steric bulk (2'-O) creates a unique, high-confidence signal.

References

  • Lucas, M. C., et al. (2024). "Nano-tRNAseq: Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing." Nature Biotechnology. Link

  • Leger, A., et al. (2021). "RNA modifications detection by comparative Nanopore direct RNA sequencing." Nature Communications. Link

  • Smith, A. M., et al. (2023). "tRNA004: Nanopore direct tRNA sequencing method refinement and RNA modification benchmarking." bioRxiv. Link

  • Oxford Nanopore Technologies. (2025).[2] "Direct RNA Sequencing: Getting Started Guide." ONT Community.[5] Link

  • Jain, M., et al. (2022).[6] "Advances in Detecting RNA Modifications Using Direct RNA Nanopore Sequencing." Methods in Molecular Biology. Link

Disclaimer: Protocols described herein are for research use only. Optimization of ligation times and enzyme concentrations may be required depending on the specific tRNA species and organism.

Sources

Method

preparation of 1,2'-Dimethylguanosine phosphoramidite for chemical synthesis

Application Note: High-Fidelity Preparation of -Dimethylguanosine ( ) Phosphoramidite Executive Summary This application note details the synthesis of -dimethylguanosine phosphoramidite ( ), a critical modified nucleosid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Preparation of


-Dimethylguanosine (

) Phosphoramidite

Executive Summary

This application note details the synthesis of


-dimethylguanosine phosphoramidite  (

), a critical modified nucleoside used in the production of non-immunogenic mRNA therapeutics and high-fidelity RNA probes.

Unlike standard guanosine,


 contains methylations at both the 

position of the nucleobase and the

position of the ribose. This dual modification mimics the Cap-1 and Cap-2 structures found in eukaryotic mRNA, which are essential for evading innate immune sensors (such as RIG-I and MDA5) and enhancing translational efficiency [1, 2].

Key Technical Challenges Addressed:

  • Regioselectivity: Distinguishing the

    
     amide proton from the 
    
    
    
    exocyclic amine and
    
    
    positions during methylation.
  • Purity: Preventing the formation of

    
    -methylated cationic side products.
    
  • Scalability: Utilizing a route compatible with multi-gram to kilogram synthesis.[1]

Retrosynthetic Strategy & Workflow

The synthesis is designed to ensure the highest purity by performing the challenging


-methylation step on the nucleoside prior to phosphitylation. While some rapid protocols suggest methylating the final phosphoramidite, that approach risks oxidizing the sensitive P(III) center.

The Logic of the Route:

  • Starting Material: 2'-O-Methylguanosine . Starting here avoids the difficult separation of 2'-O vs. 3'-O isomers.

  • Transient Protection: The

    
     exocyclic amine must be protected (Isobutyryl) to prevent poly-methylation and improve solubility in organic solvents.
    
  • Targeted Methylation:

    
    -methylation is performed under basic conditions that favor the thermodynamic product (
    
    
    
    ) over the kinetic product (
    
    
    ).
  • Standard Activation: 5'-DMT protection followed by 3'-phosphitylation yields the synthesizer-ready monomer.

Visual Workflow (Graphviz)

SynthesisPath Start Starting Material: 2'-O-Methylguanosine Step1 Step 1: N2-Protection (Transient Silylation -> Isobutyrylation) Start->Step1 TMS-Cl, iBuCl Inter1 Intermediate 1: N2-Isobutyryl-2'-O-Me-G Step1->Inter1 Desilylation (NH3/MeOH) Step2 Step 2: N1-Methylation (MeI / K2CO3 / DMF) Inter1->Step2 Critical Regioselectivity Inter2 Intermediate 2: N1-Me-N2-iBu-2'-O-Me-G Step2->Inter2 Workup & Crystallization Step3 Step 3: 5'-Dimethoxytritylation (DMT-Cl / Pyridine) Inter2->Step3 Step4 Step 4: 3'-Phosphitylation (P-Reagent / DIPEA) Step3->Step4 Final Final Product: 5'-DMT-N1-Me-N2-iBu-2'-O-Me-G Phosphoramidite Step4->Final Precipitation

Figure 1: Step-wise chemical synthesis of m1Gm phosphoramidite. Colors indicate critical control points (Red = highest risk of side reactions).

Detailed Experimental Protocols

Step 1: Preparation of -Isobutyryl-2'-O-methylguanosine

Rationale: The exocyclic amine (


) is nucleophilic. Protecting it with an isobutyryl group (iBu) reduces its reactivity, directing the subsequent methylation to the 

position, and significantly increases the lipophilicity of the molecule for easier handling in organic solvents.

Reagents:

  • 2'-O-Methylguanosine (10.0 g, 33.6 mmol)

  • Trimethylsilyl chloride (TMS-Cl)

  • Isobutyryl chloride

  • Pyridine (Anhydrous)

Protocol:

  • Transient Protection: Suspend 2'-O-methylguanosine in anhydrous pyridine (100 mL). Cool to 0°C. Add TMS-Cl (5 eq) dropwise to transiently protect the 3' and 5' hydroxyls. Stir for 2 hours at room temperature (RT).

  • Acylation: Add isobutyryl chloride (1.2 eq) dropwise. Stir for 4 hours at RT.

  • Deprotection: Quench with water (20 mL). After 15 minutes, add concentrated aqueous ammonia (20 mL) to cleave the transient silyl ethers (TMS groups are labile; the amide bond is stable). Stir for 30 minutes.

  • Workup: Concentrate under reduced pressure. Partition residue between DCM and water. The product precipitates or can be extracted.

  • Yield: ~80-85%.

Step 2: Regioselective -Methylation

Rationale: This is the critical step.[2][3] The


-proton of guanosine has a pKa of ~9.2. Using a weak base like 

deprotonates

, allowing nucleophilic attack on Methyl Iodide (MeI). The

-iBu group sterically and electronically discourages methylation at

and

[3].

Reagents:

  • 
    -Isobutyryl-2'-O-methylguanosine (Intermediate 1)
    
  • Methyl Iodide (MeI) (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous)

Protocol:

  • Dissolve Intermediate 1 in dry DMF (10 mL/g).

  • Add solid

    
    . Stir for 30 minutes to ensure deprotonation.
    
  • Add MeI dropwise.

  • Monitor: Stir at RT for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1). Look for the disappearance of the starting material and the appearance of a slightly less polar spot.

  • Purification: Filter off salts. Evaporate DMF. Purify via silica gel column chromatography (0-5% MeOH in DCM).

  • Validation:

    
    -NMR should show a new singlet at ~3.3–3.5 ppm (N-Me) and retention of the isobutyryl signals.
    
Step 3: 5'-Dimethoxytritylation

Rationale: Standard protection of the primary 5'-hydroxyl to allow for chain extension during solid-phase synthesis.

Protocol:

  • Co-evaporate the

    
    -methylated intermediate with anhydrous pyridine (2x).
    
  • Dissolve in pyridine. Add DMT-Cl (1.2 eq).

  • Stir at RT for 4 hours. Quench with MeOH.

  • Workup: Standard bicarbonate wash and DCM extraction.

  • Purification: Silica gel chromatography (pre-equilibrated with 1% Triethylamine to prevent acid-catalyzed detritylation).

Step 4: 3'-Phosphitylation

Rationale: Conversion of the 3'-hydroxyl to the reactive phosphoramidite moiety.[4][5]

Reagents Table:

ReagentEquiv.[2]Role
5'-DMT-Nucleoside 1.0Substrate
2-Cyanoethyl N,N-diisopropyl-chlorophosphoramidite 1.5Phosphitylating Agent
DIPEA (Diisopropylethylamine) 3.0Base (Acid Scavenger)
DCM (Anhydrous) SolventReaction Medium

Protocol:

  • Dissolve the 5'-DMT protected nucleoside in anhydrous DCM under Argon.

  • Add DIPEA (Base).

  • Cool to 0°C. Add the chlorophosphoramidite reagent dropwise.

  • Allow to warm to RT and stir for 1 hour.

  • Quench: Add degassed MeOH (0.5 mL).

  • Purification: Rapid filtration through a short silica plug or precipitation into cold Hexane/Ether. Crucial: Use solvents containing 0.1% TEA or Pyridine to maintain stability.

  • Storage: -20°C under Argon.

Quality Control & Analytical Specifications

To ensure the product meets "Gold Standard" requirements for therapeutic synthesis, the following specifications must be met.

Mechanism of Impurity Formation (Graphviz)

Impurities Correct Target: N1-Methylation Side1 Impurity A: O6-Methylation (Kinetic Product) Side2 Impurity B: N7-Methylation (Cationic/Labile) Reaction Alkylation (MeI) Reaction->Correct Thermodynamic (Major) Reaction->Side1 Minor Reaction->Side2 Trace

Figure 2: Potential alkylation pathways. N2-protection minimizes Impurity A and B.

QC Table:

TestMethodAcceptance Criteria
Identity

NMR
Singlet at ~149-150 ppm (diastereomers)
Identity

NMR
Presence of N-Me (~3.5 ppm) and 2'-O-Me (~3.4 ppm)
Purity HPLC (RP-C18)> 98.0%
Coupling Efficiency Solid Phase Test> 99% (measured by trityl assay)
Water Content Karl Fischer< 0.3% (Critical for phosphoramidite stability)

References

  • Eurofins Genomics. (n.d.). Phosphoramidite Chemistry and Oligonucleotide Synthesis.[2][3][4][5][6][7] Retrieved from [Link]

  • Mauer, J., et al. (2017). Reversible methylation of m6Am in the 5′ cap controls mRNA stability. Nature, 541, 371–375.
  • Dai, Q., et al. (2011). Synthesis of 2'-N-methylamino-2'-deoxyguanosine and 2'-N,N-dimethylamino-2'-deoxyguanosine and their incorporation into RNA by phosphoramidite chemistry.[3][5] Journal of Organic Chemistry.[5] Retrieved from [Link]

  • Twist Bioscience. (2021).[5] A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • Glen Research. (n.d.). UniCap Phosphoramidite and Capping Strategies.[8] Retrieved from [Link]

Disclaimer: This protocol involves the use of hazardous chemicals (Methyl Iodide, Chlorophosphoramidites). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

antibody-based immunoprecipitation methods for m1Gm enrichment

Application Note: High-Specificity Enrichment of m1G and m1Gm Methylated RNA via Immunoprecipitation (MeRIP) Executive Summary & Biological Context N1-methylguanosine (m1G) and its ribose-methylated derivative, N1,2'-O-d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Enrichment of m1G and m1Gm Methylated RNA via Immunoprecipitation (MeRIP)

Executive Summary & Biological Context

N1-methylguanosine (m1G) and its ribose-methylated derivative, N1,2'-O-dimethylguanosine (m1Gm), are critical post-transcriptional RNA modifications. Predominantly found in tRNA (position 37, 9) and rRNA, these modifications regulate RNA folding, stability, and translation fidelity by preventing Watson-Crick base pairing. The positive charge on the N1-methyl group alters the electrostatic potential of the RNA, making it a unique but challenging target for analysis.

The Challenge: Unlike m6A, which allows read-through during reverse transcription, m1G and m1Gm induce Reverse Transcriptase (RT) arrest . Consequently, standard RNA-seq following immunoprecipitation (IP) often yields truncated cDNA libraries.

The Solution: This guide details an optimized antibody-based enrichment protocol (MeRIP) specifically designed for m1G/m1Gm. It incorporates a competitive elution strategy to preserve RNA integrity and discusses downstream library preparation adjustments required to map these "hard-stop" modifications.

Principle of the Assay

The specificity of this assay relies on the distinct epitope presented by the N1-methyl group on the guanine base.

  • Target Specificity: Monoclonal antibodies (e.g., Clone EPR19833-150) are raised against the m1G base modification.

  • m1Gm Considerations: While specific "anti-m1Gm" antibodies are not standard commercial reagents, m1G antibodies are generally used to enrich both m1G and m1Gm populations because the antibody targets the modified base (

    
    -methyl). However, the 2'-O-methyl group on the ribose of m1Gm induces a C3'-endo sugar pucker, which may slightly alter binding kinetics compared to m1G alone.
    
  • Mechanism: The workflow utilizes a "MeRIP" (Methylated RNA Immunoprecipitation) approach. RNA is fragmented to isolate the modified sites, incubated with the antibody, and captured on magnetic beads.

Diagram 1: Molecular Interaction & Specificity

AntibodySpecificity cluster_epitope Epitope Recognition cluster_interference Specificity Factors m1G_Base m1G Base (N1-Methyl Group) Ribose Ribose Sugar (2'-OH or 2'-OMe) m1G_Base->Ribose Covalent Link Antibody Anti-m1G Antibody (CDR Region) Antibody->m1G_Base High Affinity Binding (Kd ~ nM range) Gm_Control Gm (2'-O-methyl only) No N1-Methyl Antibody->Gm_Control No Binding (>500x lower affinity) m1Gm_Target m1Gm (N1-Me + 2'-OMe) Antibody->m1Gm_Target Binding Permitted (Base epitope intact)

Caption: The antibody targets the N1-methyl group on the base. It discriminates against Guanosine (G) and 2'-O-methylguanosine (Gm) but captures both m1G and m1Gm.

Pre-Analytical Considerations

  • Input Material: Recommended 10-20 µg of total RNA or 1-2 µg of poly(A)+ RNA. m1G is abundant in tRNA; if profiling mRNA (m1G-seq), poly(A) enrichment is mandatory to reduce ribosomal background.

  • Fragmentation: Critical. RNA must be fragmented to ~100-150 nucleotides.

    • Why? To separate the modified site from the rest of the transcript, allowing peak resolution.

  • Controls:

    • Positive Control: Synthetic m1G-spiked RNA.

    • Negative Control: Unmodified Guanosine RNA oligo.

    • IgG Control: Rabbit IgG to measure non-specific bead binding.

Detailed Protocol: m1G/m1Gm Enrichment

Reagents Required
  • Primary Antibody: Anti-m1G Rabbit Monoclonal (e.g., Abcam ab208199 or equivalent).

  • Beads: Protein A/G Magnetic Beads (blocked with BSA).

  • IP Buffer: 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, RNase Inhibitor.

  • Elution Buffer (Competitive): IP Buffer + 1 mM N1-methylguanosine free nucleoside (Sigma/Merck).

  • Alternative Elution: RLT Buffer (Qiagen) or Proteinase K (for total destruction).

Step-by-Step Workflow

Step 1: Bead Preparation & Antibody Coating [1]

  • Resuspend Protein A/G Magnetic Beads (30 µL per sample).

  • Wash beads 2x with 500 µL IP Buffer .

  • Resuspend beads in 200 µL IP Buffer.

  • Add 3-5 µg of Anti-m1G antibody.

  • Incubate at Room Temperature (RT) for 30 mins with rotation.

  • Wash beads 3x with IP Buffer to remove unbound antibody.

Step 2: RNA Fragmentation

  • Dilute RNA in Fragmentation Buffer (Zn2+ based).

  • Heat at 94°C for 5-7 minutes (target 100-150 nt).

  • Stop reaction with 50 mM EDTA.

  • Purify RNA (ethanol precipitation or column cleanup).

Step 3: Immunoprecipitation (The Capture)

  • Resuspend fragmented RNA in 500 µL IP Buffer containing RNase Inhibitor (0.5 U/µL).

  • Save 10% of the sample as "Input" (store at -80°C).

  • Add the remaining RNA to the Antibody-Bead complex.

  • Incubation: Rotate at 4°C for 2 hours.

    • Note: Do not incubate overnight. Extended incubation increases non-specific background binding to the beads.

Step 4: Stringent Washing Crucial for removing rRNA contaminants.

  • Place tube on magnetic rack; discard supernatant.

  • Wash 1: IP Buffer (Low Salt) – 5 mins, 4°C.

  • Wash 2: High Salt Buffer (10 mM Tris pH 7.4, 300 mM NaCl , 0.1% NP-40) – 5 mins, 4°C.

  • Wash 3: IP Buffer (Low Salt) – 5 mins, 4°C.

  • Wash 4: TE Buffer (10 mM Tris, 1 mM EDTA) – Quick rinse.

Step 5: Elution Choose ONE method based on downstream application.

  • Method A: Competitive Elution (Recommended for m1G)

    • Resuspend beads in 100 µL IP Buffer containing 1 mM m1G free nucleoside .

    • Incubate 1 hour at 4°C with shaking.

    • Collect supernatant.[1][2]

    • Advantage:[3] Elutes only specifically bound RNA; leaves non-specific background on beads.

  • Method B: Proteinase K (Standard)

    • Resuspend beads in 150 µL PK Buffer (10 mM Tris, 100 mM NaCl, 1 mM EDTA, 0.5% SDS).

    • Add 5 µL Proteinase K.

    • Incubate 50°C for 30 mins.

    • Advantage:[3][4] High yield, but higher background.

Diagram 2: Experimental Workflow

ProtocolWorkflow cluster_QC QC Checkpoints RNA Total/PolyA RNA Frag Fragmentation (Zn2+, 94°C) RNA->Frag Bind IP Reaction (Ab-Beads + RNA) Frag->Bind QC1 Fragment Size (Bioanalyzer) Frag->QC1 Wash Stringent Wash (300mM NaCl) Bind->Wash Elute Competitive Elution (Free m1G) Wash->Elute LibPrep Library Prep (TGIRT / RT-Stop) Elute->LibPrep QC2 Dot Blot (Enrichment) Elute->QC2

Caption: Step-by-step MeRIP workflow. Note the QC checkpoints after fragmentation and elution to ensure protocol success.

Downstream Analysis: The "RT-Stop" Problem

Because m1G blocks Watson-Crick base pairing, standard Reverse Transcriptase (e.g., M-MLV, SuperScript) will stall at the m1G site. This creates a specific signature in the sequencing data.

Data Interpretation Table:

FeatureStandard RNA-seq (m6A-like)m1G/m1Gm-seq
Read Coverage Continuous across peakSharp drop-off (truncation) at modification site
Mutation Rate Low/NoneHigh mismatch rate (if RT reads through)
Peak Calling Pile-up of readsPile-up of 5' ends (RT stops)
Recommended Enzyme SuperScript / ProtoScriptTGIRT (Thermostable Group II Intron RT) or HIV-RT

Expert Insight: For precise mapping, map the starts of the reads (in reverse strand) or ends (forward strand) to identify the RT arrest site. This "RT-stop" analysis is more accurate for m1G than standard peak calling used for m6A.

Troubleshooting & QC

  • Low Enrichment Efficiency:

    • Cause: Buffer pH.[1] m1G is positively charged.[5] Ensure pH is strictly 7.4.

    • Cause: Steric hindrance. If targeting m1Gm specifically, the 2'-OMe might reduce affinity. Increase antibody concentration to 5-10 µg.

  • High Background:

    • Solution: Increase salt in Wash 2 to 500 mM NaCl.

    • Solution: Pre-clear RNA with naked beads before adding Antibody-Beads.

References

  • Abcam. Anti-1-methylguanosine (m1G) antibody [EPR19833-150] (ab208199) Product Sheet.Link

  • Jayabaskaran, C., et al. (1984). Antibodies specific for 1-methylguanosine as a probe of tRNA conformation.[6] Biochem Int.[6] Link

  • Dominissini, D., et al. (2013). Transcriptome-wide mapping of N(6)-methyladenosine by m(6)A-seq based on immunocapturing and massive parallel sequencing. Nature Protocols. Link

  • Hauenschild, R., et al. (2015). Validation strategies for antibodies targeting modified ribonucleotides. RNA Biology.[7] Link

  • Thermo Fisher Scientific. Immunoprecipitation (IP) Technical Guide.Link

Sources

Method

Application Notes and Protocols for the Extraction of 1,2'-Dimethylguanosine from Biological Fluids for Biomarker Studies

Introduction: The Significance of 1,2'-Dimethylguanosine as a Biomarker In the landscape of modern molecular diagnostics and drug development, the identification and quantification of reliable biomarkers are paramount. A...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2'-Dimethylguanosine as a Biomarker

In the landscape of modern molecular diagnostics and drug development, the identification and quantification of reliable biomarkers are paramount. Among the myriad of potential candidates, modified nucleosides, the building blocks of RNA and DNA that have been post-transcriptionally or post-translationally altered, have emerged as a promising class of non-invasive biomarkers.[1] 1,2'-Dimethylguanosine, more commonly referred to in scientific literature as N2,N2-dimethylguanosine (m22G), is a hypermodified nucleoside that results from the enzymatic methylation of guanosine. It is a catabolic product of transfer RNA (tRNA) turnover.[2] Elevated levels of m22G in biological fluids, such as urine and serum, have been associated with various pathological states, including different types of cancer and chronic kidney disease, reflecting an increased rate of cellular turnover or metabolic dysregulation.[3][4]

The accurate and precise quantification of 1,2'-Dimethylguanosine is therefore a critical step in harnessing its full potential as a clinical and research biomarker. This necessitates robust and validated methods for its extraction from complex biological matrices, which are often laden with interfering substances. This application note provides a detailed guide to the extraction of 1,2'-Dimethylguanosine from biological fluids, with a focus on solid-phase extraction (SPE) for urine and liquid-liquid extraction (LLE) for serum and plasma. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from field experience to ensure the generation of high-quality, reproducible data for downstream analysis, typically by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Choosing the Right Extraction Strategy: A Comparative Overview

The selection of an appropriate extraction method is contingent on the biological matrix, the desired level of sample purity, throughput requirements, and the analytical platform to be used. The primary goal is to isolate 1,2'-Dimethylguanosine from interfering compounds that can suppress or enhance its signal during analysis, a phenomenon known as the matrix effect.[5][6][7][8]

Here, we compare the three most common extraction techniques for modified nucleosides:

Extraction Method Principle Advantages Disadvantages Typical Application
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid sorbent and a liquid mobile phase.[9]High recovery and concentration factor, effective removal of interferences, amenability to automation.[10][11]Can be more time-consuming for method development, potential for sorbent variability.[10]Urine, cell culture media
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases based on their relative solubilities.[12]Cost-effective, can handle larger sample volumes, effective for removing lipids and proteins.[12][13]Can be labor-intensive, may use large volumes of organic solvents, potential for emulsion formation.[14]Serum, plasma
Immunoaffinity Chromatography (IAC) Highly specific binding of the target analyte to an antibody immobilized on a solid support.[15][16]Exceptional selectivity and purity, can achieve significant enrichment from complex matrices.[16][17][18]Higher cost, requires a specific antibody for the target analyte, potential for antibody cross-reactivity.Targeted purification from complex matrices

For routine biomarker analysis of 1,2'-Dimethylguanosine, SPE is often the method of choice for urine samples due to its high efficiency in removing salts and other polar interferences. For serum and plasma, LLE provides a robust and economical approach for the initial removal of proteins and lipids.

Experimental Protocols

The following protocols are presented as a starting point and should be optimized and validated in your laboratory for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of 1,2'-Dimethylguanosine from Urine

This protocol is designed for the extraction of 1,2'-Dimethylguanosine from human urine using a mixed-mode cation exchange SPE cartridge. The principle relies on the retention of the positively charged 1,2'-Dimethylguanosine on the cation exchange sorbent while unretained matrix components are washed away.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C)[19]

  • Urine samples, centrifuged to remove particulates

  • Internal Standard (IS) solution (e.g., isotopically labeled 1,2'-Dimethylguanosine)

  • Methanol (HPLC grade)

  • Deionized water

  • Ammonium hydroxide solution (5%)

  • Formic acid

  • SPE vacuum manifold

  • Collection tubes

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the samples at 4000 x g for 10 minutes to pellet any sediment.

    • Transfer 1 mL of the supernatant to a clean tube.

    • Add the internal standard solution and vortex.

    • Acidify the sample by adding 10 µL of formic acid to ensure the protonation of 1,2'-Dimethylguanosine for efficient binding to the cation exchange sorbent.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 2 mL of methanol followed by 2 mL of deionized water through each cartridge. Do not allow the cartridges to dry out between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

    • Follow with a wash of 2 mL of methanol to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the 1,2'-Dimethylguanosine with 2 mL of 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your HPLC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for analysis.

Workflow Diagram:

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction Urine Urine Sample Centrifuge Centrifuge Urine->Centrifuge Spike_IS Spike with Internal Standard Centrifuge->Spike_IS Acidify Acidify Spike_IS->Acidify Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash1 Wash 1 (Water) Load->Wash1 Wash2 Wash 2 (Methanol) Wash1->Wash2 Dry Dry Cartridge Wash2->Dry Elute Elute (5% NH4OH in Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for 1,2'-Dimethylguanosine from urine.

Protocol 2: Liquid-Liquid Extraction (LLE) of 1,2'-Dimethylguanosine from Serum/Plasma

This protocol is suitable for the extraction of 1,2'-Dimethylguanosine from serum or plasma. It utilizes protein precipitation followed by liquid-liquid extraction to remove the bulk of proteins and lipids.

Materials:

  • Serum or plasma samples

  • Internal Standard (IS) solution (e.g., isotopically labeled 1,2'-Dimethylguanosine)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Centrifuge

  • Collection tubes

  • Nitrogen evaporator

Step-by-Step Methodology:

  • Protein Precipitation and Initial Extraction:

    • To 200 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution.

    • Add 600 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction:

    • To the supernatant, add 800 µL of ethyl acetate.

    • Vortex for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection and Dry-down:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your HPLC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Workflow Diagram:

LLE_Workflow cluster_Precipitation Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_PostExtraction Post-Extraction Sample Serum/Plasma Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Add_ACN Add Acetonitrile Spike_IS->Add_ACN Centrifuge1 Centrifuge Add_ACN->Centrifuge1 Transfer_Supernatant Transfer Supernatant Add_EtOAc Add Ethyl Acetate Transfer_Supernatant->Add_EtOAc Vortex_LLE Vortex Add_EtOAc->Vortex_LLE Centrifuge2 Centrifuge Vortex_LLE->Centrifuge2 Transfer_Organic Transfer Organic Layer Centrifuge2->Transfer_Organic Evaporate Evaporate to Dryness Transfer_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze HPLC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for 1,2'-Dimethylguanosine from serum/plasma.

Downstream Analysis: HPLC-MS/MS Considerations

The extracted 1,2'-Dimethylguanosine is typically quantified using HPLC-MS/MS due to the high sensitivity and selectivity of this technique.

Typical HPLC-MS/MS Parameters:

Parameter Typical Setting Rationale
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation of polar modified nucleosides.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for positive ion electrospray ionization.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient A shallow gradient from 5% to 50% Mobile Phase B over 5-10 minutesAllows for the separation of 1,2'-Dimethylguanosine from other urinary or serum components.
Flow Rate 0.2-0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Positive Electrospray Ionization (ESI+)1,2'-Dimethylguanosine readily forms positive ions.
MS/MS Transitions Precursor ion (Q1) -> Product ion (Q3)Specific mass transitions for 1,2'-Dimethylguanosine and its internal standard should be determined by direct infusion and optimization. For N2,N2-dimethylguanosine, a common transition is m/z 296.1 -> 164.1.

Method Validation:

A rigorous validation of the entire method (extraction and analysis) is crucial for obtaining reliable biomarker data. Key validation parameters include:[3][20][21][22]

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[5][7][8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Troubleshooting and Expert Insights

  • Low Recovery in SPE:

    • Cause: Incomplete elution or breakthrough during sample loading.

    • Solution: Ensure the pH of the sample is appropriate for retention. Optimize the elution solvent; a stronger base or a different organic solvent may be required. Check for overloading of the SPE cartridge.

  • High Matrix Effect in LLE:

    • Cause: Co-extraction of interfering substances.

    • Solution: Optimize the LLE solvent system. A back-extraction step can be incorporated for further clean-up. Ensure complete phase separation.

  • Poor Peak Shape in HPLC:

    • Cause: Incompatibility between the reconstitution solvent and the initial mobile phase.

    • Solution: Reconstitute the dried extract in a solvent that is as close as possible in composition to the initial mobile phase.

  • Internal Standard Variability:

    • Cause: Degradation of the internal standard or inconsistent addition.

    • Solution: Ensure the stability of the internal standard in the sample matrix and during storage. Use a calibrated pipette for accurate addition.

Conclusion

The reliable extraction of 1,2'-Dimethylguanosine from biological fluids is a critical prerequisite for its validation and use as a biomarker in research and clinical settings. This application note has provided a comprehensive overview of the key extraction methodologies, with detailed protocols for solid-phase extraction from urine and liquid-liquid extraction from serum/plasma. By understanding the principles behind each step and adhering to rigorous validation procedures, researchers can generate high-quality data that will advance our understanding of the role of this modified nucleoside in health and disease. The choice of the optimal method will ultimately depend on the specific requirements of the study, but the protocols and insights provided herein offer a solid foundation for success.

References

  • Martin, P., Jones, A., & Wilson, I. (2004). Comparison of extraction of a beta-blocker from plasma onto a molecularly imprinted polymer with liquid-liquid extraction and solid phase extraction methods. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1231-1239. [Link]

  • Hess, C., et al. (2013). Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry Method for the Qualitative Analysis of 61 Synthetic Cannabinoid Metabolites in Urine. Journal of Analytical Toxicology, 37(8), 462-471. [Link]

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  • Wang, Y., et al. (2022). LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. Chemical Research in Toxicology, 35(1), 132-140. [Link]

  • Touma, D., et al. (2017). Serum and plasma samples were processed by liquid-liquid extraction... [Table]. ResearchGate. [Link]

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  • Evans, C. A., et al. (2014). Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis. Journal of Visualized Experiments, (89), e51589. [Link]

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  • ResearchGate. (n.d.). Example of MS/LC data for N 2 ,N 2-dimethylguanosine (m 2,2 G). [Link]

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  • ResearchGate. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. [Link]

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  • Schöch, G., et al. (1988). Determination of 7-methylguanine, N2,N2-dimethylguanosine, and pseudouridine in ultrafiltrated serum of healthy adults by high-performance liquid chromatography. Journal of Clinical Chemistry and Clinical Biochemistry, 26(11), 803-808. [Link]

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  • Lagos, L., et al. (2021). Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid. Molecules, 26(16), 4983. [Link]

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  • Al-Ali, H., et al. (2023). Urinary Biomarkers and Point-of-Care Urinalysis Devices for Early Diagnosis and Management of Disease: A Review. Diagnostics, 13(7), 1289. [Link]

  • ResearchGate. (2025). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. [Link]

  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]

  • Airoldi, L., et al. (1995). Simultaneous immunoaffinity purification of O6-methyl, O6-ethyl-, O6-propyl- and O6-butylguanine and their analysis by gas chromatography/mass spectrometry. Carcinogenesis, 16(9), 2247-2250. [Link]

  • Bioclone. (n.d.). Technology Immunoaffinity Chromatography. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ionization of 1,2'-Dimethylguanosine (m1Gm)

Status: Operational Ticket ID: m1Gm-ION-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary 1,2'-Dimethylguanosine (m1Gm), chemically identified as -dimethylguanosine ,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: m1Gm-ION-OPT-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

1,2'-Dimethylguanosine (m1Gm), chemically identified as


-dimethylguanosine , is a hypermodified nucleoside critical for tRNA stability. Its dual methylation—one on the Hoogsteen face (

) and one on the ribose sugar (

)—creates unique physicochemical challenges in mass spectrometry.

The


-methyl group blocks a primary protonation site, while the 

-methyl group increases lipophilicity compared to guanosine, yet the molecule remains sufficiently polar to suffer from matrix suppression. This guide provides a self-validating workflow to maximize ionization efficiency (IE) using Electrospray Ionization (ESI).
Part 1: The Mechanistic Basis of Ionization

To improve sensitivity, we must first understand the "Protonation Probability" of m1Gm.

  • Protonation Site Competition: In positive ESI (

    
    ESI), guanosine derivatives typically protonate at 
    
    
    
    or
    
    
    . The
    
    
    methylation eliminates a hydrogen bond donor and slightly alters the electron density of the purine ring, potentially lowering basicity compared to unmodified guanosine.
  • Solvent Desolvation: The

    
    -methyl group reduces the hydration sphere around the ribose, theoretically aiding desolvation. However, if the mobile phase water content is too high during elution, the droplet surface tension remains too high for efficient Coulombic fission.
    
  • Adduct Formation: The ribose oxygens are prime coordination sites for

    
     and 
    
    
    
    . High salt adducts split the signal, destroying the
    
    
    intensity.
Part 2: Optimization Protocol (Step-by-Step)
Phase 1: Mobile Phase Chemistry

Standard formic acid/water gradients are often insufficient for maximal sensitivity.

Recommendation: Use the "Methanol-Ammonium Shift" strategy.

  • Aqueous Phase (A): 10 mM Ammonium Acetate (pH 5.3).

    • Why: Ammonium ions (

      
      ) provide a "sacrificial" proton source and suppress 
      
      
      
      adducts by mass action. pH 5.3 is acidic enough to protonate m1Gm but prevents acid hydrolysis of the glycosidic bond.
  • Organic Phase (B): 100% Methanol (LC-MS grade).

    • Why: Methanol has a lower surface tension than acetonitrile, often leading to a more stable Taylor cone for polar nucleosides.

Phase 2: Post-Column Modification (The "Sensitivity Booster")

If you are using a standard Reverse Phase (C18) column, m1Gm elutes early in high water. Water is the enemy of ESI efficiency.

Protocol: Install a T-junction post-column (before the source). Infuse 100% Methanol or IPA:MeOH (1:1) at a flow rate equal to 20-30% of your main LC flow.

  • Effect: This artificially increases the organic content of the droplet after separation but before ionization, significantly lowering surface tension and boosting signal by 2-5x.

Phase 3: Source Parameters (Generic Triple Quad)

These are starting points. Optimize using the "Ramping" method described in the Q&A.

ParameterSettingMechanistic Rationale
Polarity Positive (

)
Nucleosides are basic; negative mode is far less sensitive.
Spray Voltage 3.0 – 4.5 kVHigh enough to form a cone, low enough to prevent discharge.
Sheath Gas 40–50 unitsHigh flow needed to strip the hydration shell from the ribose.
Aux Gas Temp 350°C – 400°CCritical for evaporating the aqueous elution solvent.
Transitions

Loss of dimethyl-ribose (

Da). Quantifier.
Transitions

Secondary fragmentation of the base. Qualifier.
Part 3: Troubleshooting Guide (Q&A)

Q1: I see a strong signal for m1Gm, but it's split between m/z 312 ([M+H]+) and m/z 334 ([M+Na]+). How do I consolidate this? A: This is "Adduct Robbery." The sodium is stealing your signal.

  • Immediate Fix: Switch your aqueous buffer to 10 mM Ammonium Acetate . The excess ammonium ions (

    
    ) will outcompete the trace sodium for the analyte.
    
  • System Check: If the problem persists, check your glassware. Sodium leaches from borosilicate glass. Switch to plastic (polypropylene) solvent bottles for your mobile phase.

Q2: My retention time is unstable, and sensitivity drops over the day. A: This indicates "Column Dewetting" or "Matrix Buildup."

  • Cause: If you are using a C18 column with 100% aqueous start to retain m1Gm, the hydrophobic chains may collapse (dewet), causing variable interaction.

  • Solution: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Protocol: Start at 90% Acetonitrile (weak solvent in HILIC) and gradient down to 50%. m1Gm will retain strongly and elute in a high-organic region, naturally boosting ionization efficiency without post-column addition.

Q3: I have high background noise at the m/z 312 transition. A: m1Gm has the same nominal mass as other dimethylguanosine isomers (like


-dimethylguanosine, m2,2G).
  • Differentiation: You cannot distinguish these by MS1 mass alone. You must rely on Chromatographic Resolution or Unique Fragments .

  • Action: Check the fragmentation.[1][2][3][4]

    
    -dimethylguanosine produces a base fragment of 
    
    
    
    180 (dimethylguanine). m1Gm produces a base fragment of
    
    
    166 (
    
    
    -methylguanine). If you are monitoring
    
    
    , you are looking at the wrong molecule. Ensure you track
    
    
    .
Part 4: Visualizing the Optimization Workflow

The following decision tree guides you through the logical steps of maximizing signal intensity.

IonizationOptimization Start Start: Low m1Gm Sensitivity CheckAdducts Check Spectrum: Is [M+Na]+ > 10% of [M+H]+? Start->CheckAdducts AddBuffer Action: Switch to 10mM Ammonium Acetate CheckAdducts->AddBuffer Yes CheckElution Check Elution: Does it elute in >80% Water? CheckAdducts->CheckElution No AddBuffer->CheckElution PostColumn Action: Add Post-Column MeOH or IPA (T-Junction) CheckElution->PostColumn Yes (RP Column) SwitchHILIC Alternative: Switch to HILIC Column CheckElution->SwitchHILIC Yes (Alternative) CheckFrag Check Transition: Are you monitoring 312->166? CheckElution->CheckFrag No (Elutes in Organic) PostColumn->CheckFrag SwitchHILIC->CheckFrag CorrectFrag Action: Correct Transition (Isomer Interference) CheckFrag->CorrectFrag No Success Optimal Sensitivity Achieved CheckFrag->Success Yes CorrectFrag->Success

Figure 1: Decision tree for troubleshooting low ionization efficiency of m1Gm.

Part 5: Quantitative Reference Data

Table 1: Recommended MRM Transitions for Dimethylguanosine Isomers Use these to ensure you are quantifying m1Gm and not an isomer.

AnalytePrecursor (

)
Product Ion (Base)Neutral LossCollision Energy (V)
m1Gm (

-dimethyl)
312.1166.1 (

)
146 (sugar)15 - 20
m2,2G (

-dimethyl)
312.1180.1 (

)
132 (sugar)15 - 20
m2Gm (

-dimethyl)
312.1166.1 (

)
146 (sugar)15 - 20

Note: m1Gm and m2Gm share the same mass transitions. They MUST be separated chromatographically. m1Gm typically elutes earlier than m2Gm on C18 columns due to the N1-methylation reducing hydrogen bonding capability more significantly than N2-methylation.

References
  • Su, D. et al. (2014).[5] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9, 828–841.[5] [Link]

  • Cai, Y. et al. (2015). Quantitative Analysis of tRNA Modifications by HPLC-Coupled Mass Spectrometry. Methods in Enzymology, 560, 29-71. [Link]

  • Nakayama, K. et al. (2017). Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1072, 30-36. [Link]

Sources

Optimization

resolving co-elution of 1,2'-Dimethylguanosine and N2,N2-dimethylguanosine

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

The resolution of 1,2'-Dimethylguanosine (m¹Gm) and N²,N²-dimethylguanosine (m²₂G) is a classic challenge in epitranscriptomics and nucleoside analysis. These compounds are structural isomers with identical molecular weights (MW 311.29 Da) and protonated precursor ions ([M+H]⁺ m/z 312.13).

On standard C18 chemistries, they frequently co-elute due to similar hydrophobicity profiles. While High-Resolution Mass Spectrometry (HRMS) can distinguish them by fragmentation, physical chromatographic separation is often required to prevent ion suppression and ensure accurate quantification in complex biological matrices (e.g., tRNA digests, urine, plasma).

Below is your troubleshooting guide, structured to isolate the root cause and implement a robust separation strategy.

Part 1: Diagnostic & Identification

Q1: How do I definitively confirm which isomer is present if they co-elute?

A: You cannot rely on MS1 (Precursor m/z 312). You must use MS/MS (Tandem Mass Spectrometry) . The structural differences between these isomers result in distinct fragmentation pathways.[1]

  • The Mechanism:

    • m²₂G (N²,N²-dimethylguanosine): Both methyl groups are on the guanine base (exocyclic amine). The ribose sugar is unmodified. Upon Collision-Induced Dissociation (CID), the glycosidic bond breaks, losing the neutral unmodified ribose (132 Da).

    • m¹Gm (1,2'-O-dimethylguanosine): One methyl is on the base (N1), and the second methyl is on the sugar (2'-hydroxyl). Upon CID, the glycosidic bond breaks, losing the neutral methylated ribose (146 Da).

Action Plan: Program your Triple Quadrupole (QqQ) or Q-TOF with the following transitions.

AnalyteAbbr.Precursor (m/z)Key Product (m/z)Neutral LossStructural Logic
N²,N²-dimethylguanosine m²₂G 312.13180.1 132 Da (Ribose)Base retains 2 methyls (

)
1,2'-O-dimethylguanosine m¹Gm 312.13166.1 146 Da (Me-Ribose)Base retains 1 methyl (

)

Critical Check: If you see both 180 and 166 transitions appearing at the exact same retention time, you have true co-elution. If they appear at slightly different times, you have partial separation.[2]

Part 2: Chromatographic Resolution Strategies

Q2: My C18 column shows a single broad peak. How do I physically separate them?

A: Standard alkyl-chain interactions (C18) are often insufficient because the hydrophobicity difference between a dimethyl-amine (m²₂G) and a methyl-sugar/methyl-base combo (m¹Gm) is negligible. You need a stationary phase that offers shape selectivity or pi-pi interactions .

Recommended Protocol: Switch to a PFP or PGC Column.

Option A: Pentafluorophenyl (PFP) Phases PFP columns offer unique selectivity for halogenated and polar compounds through dipole-dipole, pi-pi, and hydrogen bonding interactions. The rigid aromatic ring of the guanosine base interacts differently with the fluorine ring of the PFP phase depending on the methylation site.

  • Method:

    • Column: Kinetex F5 or similar PFP core-shell (2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Do not use Ammonium Acetate initially; low pH helps protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Shallow gradient (e.g., 0–10% B over 10 minutes).

Option B: Porous Graphitic Carbon (PGC) PGC (e.g., Hypercarb) is the "gold standard" for separating structural isomers of nucleosides. It retains planar molecules strongly.

  • Mechanism: m²₂G has a dimethylated exocyclic amine which creates steric bulk, slightly twisting the planarity of the guanine system compared to m¹Gm. PGC is extremely sensitive to these 3D planar variations.

  • Method:

    • Column: Hypercarb (3 or 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) – Note: High pH often improves peak shape on PGC.

    • Mobile Phase B: 100% Acetonitrile.

    • Caveat: PGC requires extensive equilibration and passivation.

Q3: Can I optimize my current C18 method without buying a new column?

A: It is difficult, but possible if you use a High-Strength Silica (HSS) T3 column (designed for polar retention) and optimize the mobile phase.

Optimization Steps:

  • Lower the Organic Strength: These compounds elute early. Use a starting condition of 0% or 1% B.

  • Change the Modifier: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and allows for different hydrogen-bonding capabilities with the analytes and stationary phase, often enhancing selectivity for isomers.

  • Temperature Control: Lower the column temperature to 25°C or 20°C . Higher temperatures increase mass transfer but reduce the selectivity differences driven by steric hindrance.

Part 3: Troubleshooting Workflow (Visualized)

The following diagram outlines the logical decision path for resolving this specific co-elution issue.

CoElutionResolution Start Problem: Overlapping Peak at m/z 312 CheckMS2 Step 1: Check MS/MS Transitions Start->CheckMS2 AnalyzeTransitions Are distinct transitions (180 vs 166) present? CheckMS2->AnalyzeTransitions CoelutionConfirmed True Co-elution Confirmed (Both transitions at same RT) AnalyzeTransitions->CoelutionConfirmed Yes Separation Step 2: Chromatographic Intervention CoelutionConfirmed->Separation SelectColumn Select Stationary Phase Strategy Separation->SelectColumn PFP Strategy A: PFP Column (Dipole/Pi-Pi Selectivity) Use MeOH/Water + Formic Acid SelectColumn->PFP First Choice PGC Strategy B: PGC Column (Shape/Planarity Selectivity) Use ACN/Ammonium Acetate pH 9 SelectColumn->PGC Difficult Matrix Verification Step 3: Calculate Resolution (Rs) Target Rs > 1.5 PFP->Verification PGC->Verification End Resolved Protocol Verification->End

Figure 1: Decision tree for diagnosing and resolving m¹Gm and m²₂G co-elution. Blue nodes indicate action steps; Green nodes indicate solution strategies.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the peak tail significantly on my C18 column? A: Tailing in methylated guanosines is often due to secondary interactions between the basic nitrogen atoms of the guanine base and residual silanols on the silica surface.

  • Fix: Ensure you are using an end-capped column. If using a standard C18, add 10 mM Ammonium Acetate to the mobile phase. The ammonium ions compete for the silanol sites, sharpening the peak.

Q: I see a signal for m/z 152 in my MS/MS. What is that? A: m/z 152 is the protonated Guanine base. If you see this, you may be fragmenting 1-methylguanosine (m¹G) or N²-methylguanosine (m²G) (Precursor 298) if your isolation window is too wide, OR you are observing a secondary fragmentation where the methyl groups are lost from the base (high collision energy).

  • Check: Ensure your precursor isolation window is set to "Unit" or "Narrow" (e.g., 0.7 Da) to exclude the M+H 298 isotopes. However, since m¹Gm and m²₂G are 312, 152 is not a primary fragment for them (they should be 166 or 180). If you see 152 from 312, it implies loss of methyls, which is rare in standard CID.

Q: Can I use HILIC for this separation? A: Yes. HILIC (Hydrophilic Interaction Liquid Chromatography) is excellent for nucleosides.

  • Protocol: Use an Amide-HILIC column.

  • Elution: Methylated guanosines are less polar than Guanosine. In HILIC, water is the "strong" solvent. Analytes elute from least polar to most polar. The order will likely be inverted compared to C18, potentially offering the resolution you need.

References

  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope dilution mass spectrometry." Chemical Communications. (Describes fragmentation patterns of methylated nucleosides).

  • Cai, Y., et al. (2015). "Quantitative Analysis of Modified Nucleosides in tRNA by Liquid Chromatography–Triple Quadrupole Mass Spectrometry." Analytical Chemistry. (Provides MRM transitions for m1Gm and m2,2G).

  • Thermo Fisher Scientific. (2020). "Separation of Nucleosides and Nucleotides using Porous Graphitic Carbon." Application Note. (Validates PGC for structural isomers).

Sources

Troubleshooting

preventing hydrolysis of 1,2'-Dimethylguanosine during RNA isolation

Technical Support Center: Integrity of 1,2'-Dimethylguanosine ( ) During RNA Isolation Current Status: Operational Subject Matter Expert: Senior Application Scientist, Nucleic Acid Chemistry Division Last Updated: 2025-0...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Integrity of 1,2'-Dimethylguanosine ( ) During RNA Isolation

Current Status: Operational Subject Matter Expert: Senior Application Scientist, Nucleic Acid Chemistry Division Last Updated: 2025-05-20

Executive Summary: The Stability Paradox

Welcome to the technical support hub for modified RNA isolation. You are likely here because you have observed a loss of 1,2'-Dimethylguanosine (


)  signal in downstream applications (LC-MS/MS or sequencing), or you are proactively designing a protocol to prevent it.

To troubleshoot effectively, we must first correct a common misconception regarding "hydrolysis" in the context of this specific modification:

  • Backbone Hydrolysis (Strand Cleavage):

    
     contains a methyl group at the 2'-hydroxyl position (
    
    
    
    ). This modification blocks the standard mechanism of alkaline hydrolysis (where the 2'-OH attacks the adjacent phosphate). Therefore,
    
    
    sites are chemically more resistant to strand cleavage than unmodified RNA.
  • Glycosidic Bond Hydrolysis (Depurination): The real threat is acid-catalyzed depurination . While N1-methylation (

    
    ) is generally more stable than N7-methylation (
    
    
    
    ), the glycosidic bond of purines is inherently susceptible to cleavage under the acidic conditions (pH ~4) used in phenol-chloroform extraction (e.g., TRIzol™).

The Diagnosis: If you are losing


, you are likely not breaking the RNA strand; you are stripping the modified base off the sugar during the acidic phase separation.

Troubleshooting Guides

Module 1: The Acid Trap (Phenol-Chloroform Extraction)

Symptom: Lower than expected abundance of


 relative to unmodified Guanosine in Mass Spec, despite good total RNA integrity (RIN).

Root Cause: Standard TRIzol/QIAzol reagents maintain a pH of ~4.0 to ensure DNA partitions into the organic phase. Prolonged exposure to this pH, especially at room temperature, accelerates the hydrolysis of the N-glycosidic bond (depurination).

Solution Protocol:

  • Step 1: Minimize Acid Exposure Time. Do not let the lysate sit in TRIzol. Move immediately to phase separation.

  • Step 2: The "Cold Chain" Rule. Perform the lysis and phase separation at 4°C . Acid-catalyzed depurination is highly temperature-dependent.

    • Note: Pre-chill the centrifuge to 4°C. Keep samples on ice.

  • Step 3: pH Adjustment (Optional but Recommended). If strict stoichiometry is required, consider using a phenol formulation buffered to pH 6.0-7.0 (often sold for "Total Nucleic Acid" or "Large RNA" isolation). Warning: This will co-purify DNA, so you must include a rigorous DNase I digest downstream.

Module 2: The "Ghost" Signal (Downstream Handling)

Symptom:


 is detected but quantification varies wildly between replicates.

Root Cause: Inconsistent neutralization of the RNA pellet. Residual phenol or acetate salts can create localized acidic micro-environments during storage, slowly degrading modified bases over time at -80°C.

Solution Protocol:

  • Double Wash: Perform two washes with 75% ethanol to remove all traces of phenol and acetate.

  • Buffer, Don't Water: Resuspend RNA in 1 mM Sodium Citrate (pH 6.4) or The RNA Storage Solution rather than unbuffered DEPC-treated water. Water absorbs CO2 from the air and can become acidic (pH 5.0-5.5), reactivating the depurination risk during freeze-thaw cycles.

Visualizing the Risk: Decision Matrix

The following diagram illustrates the critical decision points where


 is lost.

RNA_Isolation_Logic Start Start: Biological Sample Lysis Lysis Method Selection Start->Lysis AcidPhenol Acid Phenol (TRIzol) pH ~4.0 Lysis->AcidPhenol Standard Protocol Column Silica Column (Lysis Buffer) Chaotropic Salts / Neutral pH Lysis->Column Alternative Risk1 RISK: Acid Depurination (Glycosidic Bond Cleavage) AcidPhenol->Risk1 Safe1 SAFE: Backbone Protected (2'-O-Me blocks hydrolysis) Column->Safe1 Action CRITICAL ACTION: Keep at 4°C Limit Time < 5 min Risk1->Action Mitigation Result_Bad Depurinated Ribose (Loss of m1Gm Signal) Risk1->Result_Bad Room Temp / Prolonged Result_Good Intact m1Gm RNA Safe1->Result_Good Action->Result_Good

Caption: Workflow logic for preserving acid-labile modified bases. The "Red Path" (Acid Phenol) requires strict temperature control to prevent depurination.

Comparative Data: Stability Profile

The table below summarizes the stability of Guanosine modifications under standard isolation conditions.

ModificationSymbolAcid Stability (pH 4)Alkaline Stability (pH 9)Primary Isolation Risk
Guanosine GModerateSusceptibleBackbone Hydrolysis
N7-Methylguanosine

Very Low (Labile)Ring OpeningDepurination (Acid)
N1-Methylguanosine

Moderate/HighStableDepurination (High Temp)
2'-O-Methylguanosine

ModerateHigh (Resistant) Depurination (Acid)
1,2'-Dimethylguanosine

Moderate High (Resistant) Depurination (Acid)

Note: "Moderate" acid stability means the bond is stable at 4°C but degrades significantly at >25°C or >15 mins exposure.

Frequently Asked Questions (FAQs)

Q1: Can I use silica columns (e.g., RNeasy) instead of TRIzol to save


? 
A:  Yes, and it is often safer. Silica column lysis buffers usually rely on Guanidine Thiocyanate (GITC) at a neutral pH (around 7.0-7.5). This avoids the acid shock of phenol extraction. However, ensure your lysis buffer does not contain 

-mercaptoethanol if you are analyzing redox-sensitive modifications (though

is not redox-sensitive).

Q2: I see "Hydrolysis" in the literature regarding


. What does that mean? 
A:  In older literature, "hydrolysis" of N-methylated purines often refers to the Dimroth rearrangement  (under alkaline conditions) or depurination  (under acidic conditions). For 

, the N1-methyl group blocks Watson-Crick base pairing, forcing Hoogsteen pairing, but it does not make the base itself fall apart. The risk is almost exclusively the bond between the base and the sugar.

Q3: How do I validate if I am losing


 during extraction? 
A:  Spike-in control. Synthesize or purchase a short RNA oligonucleotide containing a single 

residue. Spike a known amount into your lysis buffer before extraction. Measure the recovery rate via LC-MS/MS relative to an unmodified internal standard. If recovery is <80%, your lysis conditions are too harsh (likely too acidic or too warm).

References

  • Cohen, S. S. (1970). Introduction to the Polyamines. Prentice-Hall. (Foundational text on polyamine/nucleic acid stability).
  • Kellner, S., et al. (2010). "Nucleic Acid Isotope Labeling Coupled with Mass Spectrometry (NAIL-MS) for the Quantification of RNA Modifications." Angewandte Chemie International Edition.

  • Thermo Fisher Scientific. "RNA Isolation Troubleshooting Guide." Thermo Fisher Support.

  • Sigma-Aldrich. "RNA Preparation Troubleshooting." MilliporeSigma Technical Library.

  • Phenomenex. "Avoiding Depurination During Purification." Phenomenex Application Notes.

Optimization

Technical Support Center: Troubleshooting m1Gm Recovery in Solid-Phase Extraction

Executive Summary & Diagnostic Framework The Core Challenge: 1-methylguanosine (m1Gm) is a modified nucleoside often analyzed as a biomarker for tRNA turnover or metabolic stress.[1] Users frequently report "low recovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Core Challenge: 1-methylguanosine (m1Gm) is a modified nucleoside often analyzed as a biomarker for tRNA turnover or metabolic stress.[1] Users frequently report "low recovery" (<40%) when attempting to extract m1Gm using standard Reversed-Phase (C18) protocols.[1]

The Scientific Reality: m1Gm is highly polar and hydrophilic. Unlike parent purines, the methylation at the N1 position blocks the acidic proton (preventing typical Watson-Crick base pairing), but it does not significantly increase lipophilicity to the point where standard C18 retention is robust.

  • If you are using standard C18: Your analyte is likely eluting in the load or wash fraction (Breakthrough).

  • If you are using Phenylboronic Acid (PBA): Your analyte is likely stuck on the cartridge due to incorrect elution pH .

Diagnostic Decision Tree

Use this logic flow to identify the root cause of your recovery failure.

TroubleshootingFlow Start START: Low Recovery of m1Gm CheckFraction Step 1: Analyze Load & Wash Fractions Start->CheckFraction FoundInLoad Analyte found in LOAD/WASH CheckFraction->FoundInLoad Yes NotFoundInLoad Analyte NOT in LOAD/WASH (Missing) CheckFraction->NotFoundInLoad No Breakthrough Diagnosis: BREAKTHROUGH (Retention Failure) FoundInLoad->Breakthrough Stuck Diagnosis: IRREVERSIBLE ADSORPTION (Elution Failure) NotFoundInLoad->Stuck C18Check Are you using C18? Breakthrough->C18Check PBACheck Are you using PBA? Breakthrough->PBACheck Sol_C18 Switch to 'Aq' C18 or Porous Graphitic Carbon C18Check->Sol_C18 Yes Sol_PBA_Load Check Load pH (Must be > 8.5) PBACheck->Sol_PBA_Load Yes ElutionCheck Check Elution Solvent Stuck->ElutionCheck Sol_PBA_Elute Acidify Elution (Must be pH < 3) ElutionCheck->Sol_PBA_Elute For PBA

Figure 1: Diagnostic logic flow for identifying the source of m1Gm loss during SPE.

Method Selection: Why Your Sorbent Matters

The physicochemical properties of m1Gm dictate that "standard" hydrophobic retention is often insufficient.

FeatureStandard C18Phenylboronic Acid (PBA)Porous Graphitic Carbon (PGC)
Primary Mechanism Hydrophobic Interaction (Van der Waals)Covalent Affinity (Reversible) Planar Interaction / Charge Transfer
Suitability for m1Gm Low High (Gold Standard) Medium/High
Common Failure Analyte flows through immediately (Breakthrough).[1]Analyte never elutes (pH mismatch).Irreversible binding or poor reproducibility.
Required Conditions High aqueous load (0% organic).[1]Alkaline Load (pH 8.8) / Acidic Elute.[1][2]High organic elution.

Expert Insight: For urinary nucleosides like m1Gm, PBA (Boronate Affinity) is the superior choice because it selectively binds the cis-diol group on the ribose ring, separating it from non-ribose matrix interferences [1].

Troubleshooting Guides (FAQ Format)

Scenario A: "I am using C18, and I see m1Gm in my flow-through."

Diagnosis: Phase Collapse / Insufficient Retention. m1Gm is too polar to interact strongly with standard octadecyl chains, especially if the cartridge dries out ("phase collapse") or if the sample contains even small amounts of organic solvent.

Corrective Actions:

  • Switch Sorbent: Move to a C18-Aq (aqueous stable) sorbent or Porous Graphitic Carbon (PGC) .[1] PGC is particularly effective for polar nucleosides but requires strict conditioning [2].

  • Eliminate Organic in Load: Ensure your sample is 100% aqueous. Even 5% Methanol in the load can cause m1Gm to elute immediately.

  • Flow Rate: Reduce load flow rate to 1 drop/second to allow interaction time.

Scenario B: "I am using PBA (Boronate Affinity), but recovery is near zero."

Diagnosis: Incorrect pH Control.[3][4] PBA chemistry is a digital switch controlled by pH. It forms a cyclic ester with the ribose cis-diol only under basic conditions.

Corrective Actions:

  • Check Load pH: The sample must be buffered to pH 8.5–9.0 (e.g., Ammonium Acetate or Phosphate). If the sample is acidic (like untreated urine, pH ~6), m1Gm will not bind [3].

  • Check Elution pH: To break the bond, you must acidify. Use 5-10% Formic Acid or Acetic Acid in Methanol.[1] If you elute with neutral Methanol, the analyte remains covalently bound to the cartridge.

Scenario C: "My recovery is variable (10% to 80%)."

Diagnosis: Matrix Interference / Ionic Competition. In urine, high concentrations of catecholamines or glucose (which also have cis-diols) can compete for PBA binding sites.[1]

Corrective Actions:

  • Dilution: Dilute urine 1:1 or 1:2 with the loading buffer (pH 8.8). This reduces ionic strength and competition.

  • Wash Step: Implement a wash step with high organic content (e.g., 50% ACN in alkaline buffer) to remove hydrophobic interferences while keeping the m1Gm locked to the boronate sites.

Validated Protocol: Boronate Affinity Extraction of m1Gm

This protocol utilizes the specific interaction between the boronate ligand and the cis-diol of the m1Gm ribose sugar.

Reagents:

  • Loading Buffer: 250 mM Ammonium Acetate, pH 8.8 (Adjust with NH4OH).[1]

  • Wash Solvent: 250 mM Ammonium Acetate (pH 8.8) : Acetonitrile (50:50 v/v).[1]

  • Elution Solvent: 0.1 M Formic Acid in Methanol (or Water:MeOH 50:50 with 5% Formic Acid).[1]

Workflow Visualization:

PBA_Workflow Step1 1. Condition MeOH -> Buffer pH 8.8 Step2 2. Load Sample (Buffered to pH 8.8) Step1->Step2 Activate Ligand Step3 3. Interference Wash (Alkaline + Organic) Step2->Step3 m1Gm Binds (Cyclic Ester Formed) Step4 4. Elution (Acidic MeOH, pH < 3) Step3->Step4 Remove Matrix Output Analyte Ready for LC-MS Step4->Output Bond Hydrolysis Releases m1Gm

Figure 2: The chemical mechanism of Boronate Affinity SPE requires precise pH switching to bind and release the cis-diol group.[1]

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw urine sample at room temperature.

    • Centrifuge at 10,000 x g for 5 min to remove particulates.

    • CRITICAL: Dilute 200 µL Urine with 800 µL Loading Buffer (pH 8.8).[1] Verify pH is > 8.5.

  • Conditioning:

    • Pass 1 mL Methanol through the PBA cartridge.

    • Pass 1 mL Loading Buffer (pH 8.8).[1] Do not let the cartridge dry.

  • Loading:

    • Apply the pre-treated sample (pH 8.8) at a slow flow rate (< 1 mL/min).

    • Mechanism:[3][5][6][7] The boronate ligand forms a covalent cyclic ester with the m1Gm ribose.

  • Washing:

    • Wash with 1 mL Wash Solvent (Alkaline ACN/Buffer mix).[1]

    • Why: This removes hydrophobic contaminants and salts while the high pH keeps m1Gm bound.

  • Elution:

    • Elute with 2 x 500 µL Elution Solvent (Acidic MeOH).[1]

    • Mechanism:[3][5][6][7] The acid hydrolyzes the cyclic ester, releasing m1Gm.

  • Post-Processing:

    • Evaporate to dryness under Nitrogen (max 40°C) and reconstitute in LC-MS mobile phase (e.g., 0.1% Formic Acid in Water).[1]

References

  • Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications.[1][8] Agilent Technical Library. Link

  • Dudley, E., et al. (2014). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. National Institutes of Health (PMC).[1] Link

  • Liu, S., et al. (2016). Phenylboronic acid modified solid-phase extraction column... application to the analysis of amino acids.[9] Journal of Separation Science. Link

  • Phenomenex. (2025).[5] How to Fix Low Recovery in Solid Phase Extraction. Technical Support Video Guide. Link

Sources

Troubleshooting

minimizing matrix effects when analyzing 1,2'-Dimethylguanosine in serum

Topic: Minimizing Matrix Effects when Analyzing 1,2'-Dimethylguanosine ( ) in Serum Technical Support Center: Advanced LC-MS/MS Bioanalysis Subject: Protocol Optimization for 1,2'-Dimethylguanosine ( ) Quantification in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects when Analyzing 1,2'-Dimethylguanosine (


) in Serum

Technical Support Center: Advanced LC-MS/MS Bioanalysis

Subject: Protocol Optimization for 1,2'-Dimethylguanosine (


) Quantification in Serum
Ticket ID:  BIO-SUP-2026-02-03
Analyst:  Senior Application Scientist[1][2]

Executive Summary

Analyzing 1,2'-Dimethylguanosine (


-dimethylguanosine, or 

) in serum presents a dual challenge: isomeric interference and severe matrix effects caused by phospholipids and salts.[1][2] Unlike standard nucleosides,

possesses a methylated 2'-hydroxyl group, rendering standard boronate affinity cleanup ineffective.[1][2] This guide provides a self-validating workflow to minimize ion suppression and ensure selectivity against structural isomers like

-dimethylguanosine (

).[1][2]

Part 1: Sample Preparation (The First Line of Defense)

Q1: Why is my standard protein precipitation (PPT) protocol yielding poor sensitivity and high variability? A: Protein precipitation (using Methanol or Acetonitrile) removes large proteins but fails to remove phospholipids (glycerophosphocholines).[1] Phospholipids co-elute with nucleosides in Reverse Phase (RP) chromatography, causing significant electrospray ionization (ESI) suppression.[1][2]

  • The Mechanism: Phospholipids compete for charge in the ESI droplet. Because

    
     is polar and elutes early on C18 columns, it often sits directly in the "suppression zone" of the void volume salts and early-eluting phospholipids.
    

Q2: Can I use Boronate Affinity Chromatography to clean up the sample? A: No. This is a critical technical distinction.

  • Reasoning: Boronate affinity relies on the reversible formation of a cyclic ester with cis-diols (the 2' and 3' hydroxyl groups of the ribose).

  • The Trap:

    
     is methylated at the 2' position (
    
    
    
    -methyl).[2] This blocks the formation of the cyclic ester. Boronate resin will bind unmodified guanosine but will flow
    
    
    through to waste (or the non-retained fraction), leading to near-zero recovery if you elute the bound fraction.

Q3: What is the recommended extraction protocol? A: Use Solid Phase Extraction (SPE) with a Porous Graphitic Carbon (PGC) or a Polymeric Reversed-Phase (HLB) sorbent.[1][2] PGC is superior for polar nucleosides as it retains them strongly, allowing aggressive washing of salts and phospholipids.

Recommended PGC-SPE Protocol
StepSolvent/BufferPurpose
1. Pre-treatment Mix 200

L Serum + 10

L IS* + 600

L 1% Formic Acid
Acidification disrupts protein binding.[1][2]
2. Conditioning 1 mL MeOH followed by 1 mL 0.1% Formic Acid (aq)Activates carbon surface.[1][2]
3. Loading Load pre-treated sample (slowly)Analytes adsorb to carbon surface.[1][2]
4. Wash 1 1 mL 0.1% Formic Acid in WaterRemoves salts and proteins.[1][2]
5. Wash 2 1 mL 10% MeOH in WaterRemoves hydrophobic interferences/lipids.
6.[1][2] Elution 2 x 400

L 60% ACN in 0.1% Formic Acid
Elutes

(requires organic strength).[1][2]
7. Reconstitution Evaporate and reconstitute in Mobile Phase APrepare for LC injection.

*IS: Internal Standard (see Part 4)[1][2]

Part 2: Chromatographic Separation & Isomer Resolution

Q4: I see a peak for


, but the ratio of qualifier/quantifier ions varies. Why? 
A:  You are likely co-eluting with an isomer. 

(Mass 311.12) has the same precursor mass as

-dimethylguanosine (

)
and

-dimethylguanosine (

)
.[1][2]
  • Differentiation Strategy: You must separate these chromatographically or spectrally.

    • 
       Transition: 
      
      
      
      (Loss of ribose+methyl; Base is 1-methylguanine).[1][2]
    • 
       Transition: 
      
      
      
      (Loss of ribose; Base is
      
      
      -dimethylguanine).[1][2]
    • Critical Check: If you monitor

      
      , 
      
      
      
      will not interfere significantly. However,
      
      
      (if present) would also yield a 166 fragment (rare, but possible).[1][2] Chromatographic resolution is mandatory.

Q5: Which column chemistry provides the best retention and isomer separation? A: Porous Graphitic Carbon (PGC) columns (e.g., Hypercarb) are the gold standard for polar nucleosides and isomers.

  • Why: PGC separates based on planarity and polarity. The placement of the methyl group (N1 vs N2) alters the 3D shape and interaction with the graphite surface, providing baseline separation of

    
     and 
    
    
    
    that C18 cannot achieve.

Part 3: Mass Spectrometry & Matrix Effect Assessment

Q6: How do I definitively calculate the Matrix Effect (ME)? A: Do not rely on "visual" inspection. Use the Post-Extraction Spike method.


[1]
  • Interpretation: < 85% = Suppression; > 115% = Enhancement.[2]

Q7: Is there a visual way to check for suppression zones during method development? A: Yes, the Post-Column Infusion technique.

  • Infuse a constant flow of

    
     standard (100 ng/mL) into the MS source via a T-junction.
    
  • Inject a "Blank Serum Extract" via the LC column.

  • Monitor the baseline. A dip in the baseline indicates a suppression zone. Ensure your analyte elutes outside this dip.

Workflow: Matrix Effect Minimization Strategy

MatrixEffectStrategy Sample Serum Sample Prep Sample Prep (PGC-SPE) Sample->Prep Remove Phospholipids LC LC Separation (Hypercarb Column) Prep->LC Inject IsomerCheck Isomer Check: Monitor 312->166 & 312->180 LC->IsomerCheck Elute MS MS/MS Detection (MRM Mode) ME_Check Matrix Effect Acceptable? (85-115%) MS->ME_Check Calculate ME IsomerCheck->MS m1Gm Resolved Valid Result Valid Result ME_Check->Valid Result Yes Re-Optimize Re-Optimize ME_Check->Re-Optimize No (Suppression) Re-Optimize->Prep Switch to LLE or Dilute

Caption: Logical workflow for ensuring specificity and minimizing matrix effects. Note the critical Isomer Check step.

Part 4: Internal Standards & Calibration

Q8: I cannot find a commercial


-labeled 

. What is the best alternative?
A:
  • Best: Custom synthesis of

    
     or 
    
    
    
    labeled
    
    
    . This is the only way to perfectly compensate for matrix effects.
  • Acceptable: Use a deuterated analog of a structurally similar nucleoside, such as

    
    -1-methylguanosine (
    
    
    
    )
    .[1][2]
    • Warning: Deuterated standards can separate from the analyte on PGC columns (the "deuterium isotope effect"). Ensure the retention time shift is minimal, or the IS will not experience the exact same matrix suppression as the analyte.

  • Not Recommended: Using a generic nucleoside like Guanosine. It will not track the extraction efficiency of the methylated analog.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Signal Drift Source contamination by phospholipids.[1][2]Implement a diverter valve to send the first 1-2 mins (salts) and the final wash (lipids) to waste.
Peak Tailing Interaction with silanols (if using C18) or column overload.[1][2]Switch to PGC column; add 10mM Ammonium Acetate to mobile phase to mask secondary interactions.
Double Peaks Isomer separation (

vs

).[1][2]
Verify transitions.

is

.

is

.[3] Optimize gradient to baseline separate them.
Low Recovery Boronate affinity was used.[1][2]Switch to PGC-SPE or Reversed-Phase SPE.[1][2] Boronate does not bind 2'-O-methylated species.[1][2]

References

  • Modomics Database. "1,2'-O-dimethylguanosine (m1Gm) Structure and Properties." Genesilico.pl. Available at: [Link]

  • Tohoku University. "Rapid and selective simultaneous quantitative analysis of modified nucleosides using multi-column liquid chromatography-tandem mass spectrometry." Elsevier Pure. Available at: [Link]

  • Kellner, S., et al. "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications, 2014.[2] (Discusses LC-MS characteristics of methylated guanosines).

  • Chionh, Y.H., et al. "tRNA-linked molecular changes in cancer."[2] ResearchGate. (Context on m1G and m2G isomers). Available at: [Link]

Sources

Optimization

stability of 1,2'-Dimethylguanosine standards in various solvents

Technical Support Center: Stability & Handling of 1,2'-Dimethylguanosine ( ) Welcome to the Advanced Nucleoside Standards Support Hub. This guide addresses the physicochemical stability, solubility, and handling of -dime...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1,2'-Dimethylguanosine ( )

Welcome to the Advanced Nucleoside Standards Support Hub. This guide addresses the physicochemical stability, solubility, and handling of


-dimethylguanosine  (commonly abbreviated as 

). This double-methylated nucleoside is a critical biomarker found in the tRNA of Archaea and Eukaryotes (specifically the T-loop), playing a vital role in structural stabilization and preventing "frameshifting" during translation.
Module 1: Solvent Selection & Solubility

"How do I get this into solution without degrading it?"

The primary challenge with


 is balancing lipophilicity (imparted by the two methyl groups) with the polar nature of the nucleoside core.
FAQ: Solvent Compatibility

Q: Can I dissolve


 directly in pure water? 
A: Not recommended for stock solutions.  While 

has partial water solubility due to the sugar moiety, the

-methyl group removes a hydrogen bond donor, and the

-methyl group increases lipophilicity compared to native guanosine.
  • Risk: Direct aqueous dissolution often requires heating (>40°C) or vortexing, which can initiate heat-induced degradation or precipitation upon cooling.

  • Recommendation: Use anhydrous DMSO for the primary stock (10–50 mM).

Q: Is the standard stable in TE Buffer? A: Yes, for working aliquots. Once dissolved in DMSO, the stock can be diluted into TE Buffer (pH 7.5). The EDTA in TE chelates divalent cations (


), which can otherwise catalyze hydrolysis at elevated temperatures.
Protocol: The "Gradient Solubilization" Workflow

Do not attempt to force solubility. Follow this thermodynamic-friendly protocol to ensure homogeneity.

StockPrep Solid Solid Standard (-20°C) Equilibrate Equilibrate to RT (Desiccator, 30 min) Solid->Equilibrate Dissolve Add Anhydrous DMSO (Target: 10 mM) Equilibrate->Dissolve Vortex Gentle Vortex (30 sec) Dissolve->Vortex Check Visual Inspection (Clear?) Vortex->Check Aliquot Aliquot & Store (-80°C) Check->Aliquot Yes Sonication Sonicate Bath (Max 5 min, <30°C) Check->Sonication No (Cloudy) Sonication->Check

Figure 1: Decision tree for preparing stable stock solutions of methylated guanosines.

Module 2: Stability & Degradation Mechanisms

"My standard peak is disappearing. Where did it go?"

Understanding the chemistry of


 is the key to preventing its loss. The molecule faces two main enemies: Acidic Depurination  and Oxidative Damage .
The Chemistry of Instability
  • Acidic Depurination (Critical):

    • Guanosine derivatives are susceptible to protonation at

      
      .
      
    • This weakens the glycosidic bond (C1'–N9).

    • Result: Cleavage of the base (

      
      -methylguanine) from the sugar (
      
      
      
      -methylribose).
    • Note: The

      
      -methyl group provides some steric protection compared to native guanosine, but strong acids (pH < 3) will still cause rapid degradation.
      
  • Alkaline Instability:

    • While

      
      -methylation protects the ribose from alkaline hydrolysis (a major issue in RNA polymers), the free nucleoside is relatively stable at pH 8–9. However, prolonged exposure to pH > 10 can lead to ring opening (imidazole ring rupture).
      
Stability Matrix: Storage Conditions
Solvent SystemTemperatureStability EstimateRisk Factor
Anhydrous DMSO -80°C> 2 YearsLow. Best for long-term storage.
Anhydrous DMSO -20°C6–12 MonthsLow/Med. Hygroscopic nature of DMSO may absorb water over time.
Water / TE Buffer -20°C1–3 MonthsMedium. Freeze-thaw cycles cause localized pH changes (eutectic effects).
Water / TE Buffer +4°C< 1 WeekHigh. Microbial growth and slow hydrolysis.
0.1% Formic Acid AnyUnstable Critical. Acid catalyzes depurination. Analyze immediately.
Module 3: LC-MS/MS Optimization & Troubleshooting

"I see a peak, but is it the right one?"

When analyzing


, you must distinguish it from its isomers (like 

) and degradation products.
Troubleshooting Guide: The "Phantom Peak"

Issue: You observe a new peak appearing at a lower retention time or different mass.

Diagnostic Table:

Observation (LC-MS)Probable CauseMechanismCorrective Action
Parent Ion Loss Acidic Mobile PhaseHydrolysis in vialSwitch to Ammonium Acetate (pH 5.3) instead of Formic Acid for autosampler stability.
Peak at

166
DepurinationGlycosidic bond cleavageThe signal at 166 is 1-Methylguanine (Base). Your sample is degrading. Check storage pH.
Peak at

312
(Multiple peaks)
Isomer ContaminationDimroth Rearrangement

rearranges easily;

is more stable but can isomerize at high pH. Verify retention time against fresh standard.
Signal Drop > 50% AdsorptionPlastic bindingMethylated nucleosides are "sticky." Use Low-Bind PP tubes or silanized glass.
Experimental Protocol: QC Check for Purity

Before running valuable samples, validate your standard using this specific MRM (Multiple Reaction Monitoring) transition.

  • Parent Ion:

    
     Da
    
  • Primary Fragment (Quant):

    
     166.1 (1-Methylguanine base)
    
  • Neutral Loss: 146 Da (

    
    -methylribose)
    

DegradationPath Parent m1Gm Standard [M+H]+ = 312.1 Acid Acidic Conditions (pH < 4) Parent->Acid Intermediate Protonation at N7 Acid->Intermediate Cleavage Glycosidic Bond Cleavage Intermediate->Cleavage Heat/Time Base 1-Methylguanine (m/z 166.1) Cleavage->Base Sugar 2'-O-Methylribose (Neutral Loss 146) Cleavage->Sugar

Figure 2: Acid-catalyzed degradation pathway of 1,2'-Dimethylguanosine detectable by LC-MS.

References
  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope dilution mass spectrometry." Nucleic Acids Research. (Establishes fragmentation patterns for methylated guanosines).

  • Cai, W. M., et al. (2015). "Quantitative analysis of modified nucleosides in tRNA by liquid chromatography-tandem mass spectrometry." Analytical Biochemistry. (Discusses solubility and mobile phase optimization).

  • Hossain, M., & Limbach, P. A. (2007). "Mass spectrometry of RNA modifications." Mass Spectrometry Reviews. (Comprehensive review of nucleoside stability and neutral loss mechanisms).

  • PubChem Database. "N2,N2-Dimethylguanosine" (Structural analogue data for solubility inference).

  • Vertex AI Grounding. (2025). "Stability of screening compounds in wet DMSO." (General DMSO stability data).

Troubleshooting

overcoming baseline noise in UV detection of modified guanosines

Technical Support Center: High-Sensitivity UV Detection of Modified Guanosines Current Status: System Operational Topic: Troubleshooting Baseline Noise & Limit of Detection (LOD) Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Sensitivity UV Detection of Modified Guanosines

Current Status: System Operational Topic: Troubleshooting Baseline Noise & Limit of Detection (LOD) Assigned Specialist: Senior Application Scientist

Introduction: The Signal-to-Noise Battle

Detecting modified guanosines—specifically 7-methylguanosine (m7G) and 8-oxoguanosine (8-oxoG) —by UV absorbance is a fight against the noise floor. Unlike canonical bases, these modifications often exist at trace levels (fmol range) or possess altered electronic structures that shift their absorption maxima.

When your baseline looks like a seismograph, you cannot confidently integrate a peak that represents a critical biomarker or a capping efficiency metric. This guide abandons generic advice to focus on the specific physicochemical challenges of modified guanosines.

Module 1: Mobile Phase Chemistry & UV Cutoffs

User Query: "I am using a gradient with TEAA (Triethylammonium acetate) for oligonucleotide separation, but my baseline drifts upward significantly at 254 nm, burying my m7G peak. Is my lamp failing?"

Scientist Diagnosis: It is likely not your lamp. The issue is almost certainly the UV cutoff differential between your mobile phases. Modified guanosines often require Ion-Pair Chromatography (IPC) using reagents like TEAA or TEAB. These amines absorb UV light. As you run a gradient (increasing organic/ion-pair concentration), the background absorbance changes, creating a massive baseline drift or "hump."

The "Invisible" Absorbance Table

Use this table to select the correct buffer system for your target wavelength.

Buffer SystemUV Cutoff (nm)MS Compatible?Suitability for Modified Guanosines
Phosphate Buffer < 200 nmNoGold Standard for UV. Lowest noise for 8-oxoG/m7G detection at low wavelengths.
TEAA (Triethylammonium acetate) ~230 nmYesStandard for Oligos. High background noise <260 nm. Causes baseline drift in gradients.[1]
TEAB (Triethylammonium bicarbonate) ~210 nmYesPreferred for MS. Volatile, but pH instability can degrade m7G (ring opening).
Ammonium Acetate ~210 nmYesGood compromise, but weaker ion-pairing strength than TEAA.

Corrective Protocol: Iso-Absorbance Baseline To flatten a drifting baseline in IPC gradients:

  • Match Absorbance: Add a small amount of the UV-absorbing species (e.g., Acetone or the ion-pairing reagent itself) to Mobile Phase A so its absorbance matches Mobile Phase B at the detection wavelength.

  • Wavelength Selection: 8-oxoG has a secondary max ~293 nm. Moving detection to 290-300 nm can eliminate TEAA background noise (which is dominant <260 nm), though you sacrifice some raw sensitivity.

Module 2: Hardware Optimization (The "Heartbeat" of the System)

User Query: "I see a rhythmic, cyclic noise pattern in my baseline. It looks like a sine wave. Is this an electrical grounding issue?"

Scientist Diagnosis: Cyclic noise is rarely electrical; it is hydraulic. This is the "heartbeat" of your pump. When detecting trace modified guanosines, you are operating at the limit of the detector's sensitivity (0.001 AUFS or lower). At this magnification, the slight pressure variance of the pump piston stroke becomes visible as a refractive index change in the flow cell.

Visualizing the Noise Source

Use the logic flow below to identify if the issue is the Pump, the Lamp, or the Column.

NoiseDiagnosis Start Start: Analyze Baseline Noise IsCyclic Is the noise cyclic/rhythmic? Start->IsCyclic IsRandom Is the noise random/spiky? Start->IsRandom PumpIssue Stop Flow. Does noise stop? IsCyclic->PumpIssue LampCheck Check Reference Energy IsRandom->LampCheck PumpConfirmed Source: PUMP PULSATION Action: Check check-valves, increase pulse dampening. PumpIssue->PumpConfirmed Yes ElecIssue Source: ELECTRONICS/AIR Action: Check flow cell bubbles or detector lamp age. PumpIssue->ElecIssue No LampBad Source: AGING LAMP Action: Replace Lamp LampCheck->LampBad Low Energy ColContam Source: COLUMN BLEED Action: Wash Column LampCheck->ColContam Normal Energy

Caption: Logic tree for differentiating hydraulic noise (pump) from optical/electronic noise.

Pro-Tip for 8-oxoG: If using a Diode Array Detector (DAD), increase the Response Time (or Time Constant) to 1.0 or 2.0 seconds. This acts as a digital filter to smooth out high-frequency pump noise without significantly broadening the peaks of guanosine derivatives.

Module 3: Analyte-Specific Protocols (m7G & 8-oxoG)

User Query: "My 8-oxoguanosine peak disappears if I leave the sample in the autosampler overnight. Also, I have trouble separating it from the huge Guanine peak."

Scientist Diagnosis: You are fighting two battles: Chemical Stability and Chromatographic Selectivity .

  • Stability: 8-oxoG is susceptible to further oxidation into hydantoin products, especially in basic pH.

  • Selectivity: 8-oxoG elutes very close to Guanine (G) on standard C18 columns.

Protocol: High-Stability Separation of 8-oxoG

Objective: Separate 8-oxoG from G while preventing on-column degradation.

  • Mobile Phase Prep (The "Clean" System):

    • Reagents: Use only HPLC-grade water (18.2 MΩ). Trace metal ions (Fe, Cu) in lower-grade water catalyze the oxidation of 8-oxoG.

    • Additive: Add 0.1 mM EDTA to the mobile phase. This chelates trace metals and stabilizes 8-oxoG during the run.

  • Chromatographic Conditions:

    • Column: High-strength silica C18 (to withstand low pH) or a Polar-Embedded C18 (for better shape).

    • Temp: Chill the autosampler to 4°C (Critical).

    • pH Control: Run at pH 5.0 - 5.5 .

      • Why? At pH 5, the separation factor (

        
        ) between G and 8-oxoG is maximized. At neutral pH, they often co-elute.
        
  • Detection Reality Check:

    • UV Limit: The practical LOD for 8-oxoG by UV is ~20-50 nM (approx. 1 pmol on column).

    • If you need lower: You must switch to Electrochemical Detection (ECD) or LC-MS/MS. UV is physically limited by the extinction coefficient.

Protocol: 7-Methylguanosine (m7G) Handling

Warning: Do NOT use alkaline buffers (pH > 8.0).

  • Mechanism: At high pH, the imidazole ring of m7G undergoes hydrolytic ring-opening, forming fm7G (formamidopyrimidine derivative). This destroys your analyte before it reaches the detector.

  • Safe Zone: Keep mobile phase pH between 3.0 and 6.0.

Module 4: Sample Preparation & Matrix Effects

User Query: "I am analyzing mRNA capping efficiency. I see 'ghost peaks' that interfere with my m7G quantification."

Scientist Diagnosis: Ghost peaks usually come from the sample matrix (proteins, enzymes from the digestion mix) or "system peaks" from the mobile phase.

Workflow: The "Trap and Elute" Strategy Do not inject crude digestion mixtures directly onto a high-sensitivity analytical column.

SamplePrep Sample Crude Sample (Enzymatic Digest) Filter 0.22 µm Filtration (Remove Particulates) Sample->Filter SPE Solid Phase Extraction (SPE C18) Filter->SPE Wash Wash Step (5% MeOH/Water) Removes Salts/Enzymes SPE->Wash Elute Elute Target (m7G/8-oxoG) Wash->Elute HPLC Inject to HPLC Elute->HPLC

Caption: Sample cleanup workflow to remove matrix interferences before UV detection.

References

  • Agilent Technologies. (2020). Eliminating Baseline Problems in HPLC. Retrieved from

  • Thermo Fisher Scientific. (2022). Ion Chromatography Troubleshooting Guide: Resolving Analysis Issues. Retrieved from

  • National Institutes of Health (NIH). (2022). DNA oxidation matters: The HPLC–electrochemical detection assay of 8-oxo-deoxyguanosine and 8-oxo-guanine.[2] Retrieved from

  • SIELC Technologies. (2024). Buffer Recommendations and UV Cutoff Data. Retrieved from

  • MDPI. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. Retrieved from

Sources

Optimization

correcting retention time shifts for 1,2'-Dimethylguanosine in HPLC

Technical Support Center: Precision HPLC Analysis of 1,2'-Dimethylguanosine ( ) Topic: Troubleshooting Retention Time (RT) Shifts for 1,2'-Dimethylguanosine Audience: Analytical Chemists, RNA Therapeutic Researchers, QC...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision HPLC Analysis of 1,2'-Dimethylguanosine ( )

Topic: Troubleshooting Retention Time (RT) Shifts for 1,2'-Dimethylguanosine Audience: Analytical Chemists, RNA Therapeutic Researchers, QC Specialists Status: Active Guide

Introduction: The Molecule & The Challenge

You are likely analyzing


-dimethylguanosine (

)
, a hyper-modified nucleoside often found in the tRNA variable loop or cap structures.

Why this molecule drifts: Unlike standard guanosine,


 possesses two critical modifications that create a "tug-of-war" in Reversed-Phase (RP) HPLC:
  • 
    -methyl group:  Blocks the N1-H proton, eliminating the primary acidic pKa (typically ~9.2 in Guanosine). This alters its hydrogen-bonding capacity and ionization profile.
    
  • 
    -methyl group:  Increases hydrophobicity significantly compared to the parent ribose, making the molecule more sensitive to organic modifier fluctuations than standard nucleosides.
    

This guide addresses the specific root causes of retention time instability for this dual-modified nucleoside.

Module 1: The Diagnostic Workflow

Before adjusting your mobile phase, you must isolate the source of the drift. Use this decision matrix to triage the issue.

Troubleshooting_Logic Start START: Retention Time Shift Observed T0_Check Check Void Marker (T0) Did T0 shift too? Start->T0_Check System_Issue System/Flow Issue (Pump, Leak, Temp) T0_Check->System_Issue Yes (T0 shifted) Selectivity_Issue Selectivity/Chemistry Issue T0_Check->Selectivity_Issue No (T0 stable) Action_Pump Diagnose Pump/Check Valve System_Issue->Action_Pump Check_pH Check Mobile Phase pH Is it within ±0.05 of target? Selectivity_Issue->Check_pH Check_Col Check Column History Is column dewetted? Check_pH->Check_Col Yes (pH stable) Action_Buffer Remake Buffer (Gravimetric Method) Check_pH->Action_Buffer No (pH drifted) Action_Regen Regenerate Column (Phase Collapse Protocol) Check_Col->Action_Regen Suspect Dewetting

Figure 1: Diagnostic logic flow for isolating retention time shifts. Green paths indicate chemical variables specific to the analyte.

Module 2: Chemical Troubleshooting (Q&A)

Q1: I controlled pH to 7.0, but is still drifting. Why?

The Technical Reality: While standard Guanosine has a pKa around 9.2 (N1-H), 1,2'-Dimethylguanosine does not have an ionizable proton at N1 due to the methyl group. Therefore, it does not gain a negative charge at alkaline pH like Guanosine.

However, it is still susceptible to protonation at N7 (pKa ~ 2.3) .

  • The Trap: If you are using a volatile buffer like Ammonium Formate (pH ~3-4), slight evaporation of the acid component shifts the pH upward. As pH rises away from the pKa of N7, the population of positively charged

    
     decreases, increasing its hydrophobicity and increasing retention time .
    

Corrective Protocol:

  • Buffer Choice: Switch to a buffer with higher capacity if working at low pH (e.g., 10mM Ammonium Formate).

  • Temperature Control: Ensure the mobile phase reservoir is not heating up (which evaporates formic/acetic acid).

  • Verification: Measure the pH of the aqueous fraction before adding the organic modifier.

Q2: My retention times decrease progressively over a sequence. Is the column failing?

The Technical Reality: This is often "Phase Collapse" (Dewetting) , not permanent column failure. Nucleoside separation methods often start at 100% Aqueous (or <2% Organic) to retain polar species.

  • The 2'-O-methyl group on your target molecule makes it more hydrophobic than other nucleosides, requiring a gradient ramp.

  • However, if your equilibration time at 100% aqueous is too long between runs, the C18 chains on the silica surface "fold down" to escape the water, reducing the available surface area for interaction.

The Evidence:

  • Early eluting polar peaks shift significantly faster.

  • 
     (being mid-polar) shifts slightly faster and shows peak tailing.
    

Corrective Protocol: Column Regeneration Run this wash cycle to "re-wet" the phase:

  • 100% Methanol: 20 column volumes (expels water, extends C18 chains).

  • 50:50 Methanol/Water: 10 column volumes.

  • Initial Mobile Phase: 20 column volumes (Equilibrate). Prevention: Maintain at least 2-3% Methanol/Acetonitrile in your "A" line at all times if possible.

Q3: How does temperature affect specifically?

The Technical Reality: Methylated nucleosides exhibit steep van't Hoff plots (ln k vs 1/T). The 2'-O-methyl group adds a specific steric constraint to the ribose pucker (favoring C3'-endo), which changes how the molecule aligns with the stationary phase.

  • A fluctuation of just 1°C can shift RT by 0.1–0.2 minutes for methylated guanosines.

Data Summary: Temperature Sensitivity

ParameterStandard Guanosine1,2'-Dimethylguanosine (

)
Impact on RT
H-Bonding Donor (N1) & Acceptor (O6)Acceptor only (O6)

relies more on hydrophobic interaction.
Thermodynamics Enthalpy drivenEntropy driven (hydrophobic effect)

is more sensitive to T changes.
Result

RT = Low

RT = High
Action: Use a column oven.

Module 3: Standardization Protocols

To ensure data integrity, implement this System Suitability Test (SST) before every batch.

Protocol: Nucleoside SST Workflow

Objective: Validate system readiness for


 quantification.

Step 1: The Void Marker Injection

  • Inject: Uracil or Sodium Nitrate.

  • Acceptance: Retention time must be within ±2% of the established method baseline.

  • Why: Confirms flow rate and pump mixing accuracy.

Step 2: The Resolution Check

  • Inject: A mix of Guanosine (G) and 1,2'-Dimethylguanosine (

    
    ) .
    
  • Acceptance: Resolution (

    
    ) > 2.0.
    
  • Why: G is the closest structural analog. If separation degrades, the column surface chemistry (end-capping) is changing.

Step 3: The "Bracket" Standard

  • Inject the

    
     standard every 10 samples.
    
  • Acceptance: RT drift < 0.5% relative to the first injection.

Visualizing the Interaction

The following diagram illustrates the interaction mechanism you are trying to stabilize.

Interaction_Mechanism cluster_mobile Mobile Phase (Polar) cluster_analyte Analyte: m1Gm cluster_stationary Stationary Phase (C18) Buffer Buffer Cation (NH4+) Base Guanine Base (Pi-Stacking) Buffer->Base Ion Suppression (N7 position) Solvent Organic Modifier (MeOH/ACN) N1_Methyl N1-Methyl (Blocks H-Bond) N1_Methyl->Base O2_Methyl 2'-O-Methyl (Hydrophobic Anchor) O2_Methyl->Base C18 Alkyl Chain O2_Methyl->C18 Primary Retention (Hydrophobic) Base->C18 Secondary (Pi-Interaction)

Figure 2: Mechanistic view of m1Gm retention. The 2'-O-Methyl group provides the primary hydrophobic anchor, making organic modifier precision critical.

References

  • NIST Mass Spectrometry Data Center. Nucleoside retention indices and fragmentation patterns. National Institute of Standards and Technology. [Link]

  • Limbach, P. A., et al. (1994). Summary: the modified nucleosides of RNA.[1] Nucleic Acids Research. [Link]

  • Chromatography Today. Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Distinguishing 1,2'-Dimethylguanosine (m¹Gm) from 1-Methylguanosine (m¹G) via MS/MS

Executive Summary In epitranscriptomics and RNA modification analysis, accurately distinguishing methylated nucleosides is critical for mapping tRNA stability and translational fidelity. While 1-methylguanosine (m¹G) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In epitranscriptomics and RNA modification analysis, accurately distinguishing methylated nucleosides is critical for mapping tRNA stability and translational fidelity. While 1-methylguanosine (m¹G) and 1,2'-O-dimethylguanosine (m¹Gm) share a methylation site at the N1 position of the guanine base, they differ fundamentally in their ribose modification status.

This guide details the mass spectrometric differentiation of these two metabolites. The distinction relies on Collision-Induced Dissociation (CID) patterns where the stability of the glycosidic bond reveals the location of the methyl groups.

Featurem¹G (1-Methylguanosine) m¹Gm (1,2'-Dimethylguanosine)
Monoisotopic Mass 297.1073 Da311.1229 Da
Precursor Ion [M+H]⁺ m/z 298.1 m/z 312.1
Primary Fragment m/z 166.1 (Base)m/z 166.1 (Base)
Neutral Loss 132 Da (Ribose) 146 Da (2'-O-Methylribose)
Hydrophobicity ModerateHigh (2'-OH blocked)

Structural & Fragmentation Mechanism[1]

To interpret the MS/MS spectra, one must understand the fragmentation physics. Under positive electrospray ionization (+ESI) and CID, protonated nucleosides predominantly undergo glycosidic bond cleavage .

The Mechanism of Distinction[2]
  • m¹G: The methyl group is located only on the N1 position of the nucleobase. Upon fragmentation, the ribose (unmodified) is lost as a neutral molecule (132 Da).

  • m¹Gm: Methyl groups are located at the N1 position (base) and the 2'-hydroxyl (ribose). Upon fragmentation, the methylated ribose is lost as a neutral molecule (146 Da).

Crucially, both precursors yield the same product ion (m/z 166) corresponding to the 1-methylguanine base. Therefore, the Neutral Loss (NL) is the definitive discriminator.

Visualization: Fragmentation Pathways

The following diagram illustrates the specific neutral losses that distinguish these molecules.

FragmentationPathway cluster_m1G Pathway A: m1G Fragmentation cluster_m1Gm Pathway B: m1Gm Fragmentation m1G_Prec m1G Precursor [M+H]+ = 298.1 Ribose Neutral Loss: Ribose (132 Da) m1G_Prec->Ribose Base_166 Product Ion: 1-Methylguanine m/z 166.1 m1G_Prec->Base_166 CID Fragmentation m1Gm_Prec m1Gm Precursor [M+H]+ = 312.1 MeRibose Neutral Loss: 2'-O-Me-Ribose (146 Da) m1Gm_Prec->MeRibose Base_166_B Product Ion: 1-Methylguanine m/z 166.1 m1Gm_Prec->Base_166_B CID Fragmentation

Figure 1: Comparative fragmentation pathways showing identical base ions but distinct neutral losses.

Experimental Protocol

This protocol is designed for LC-MS/MS (Triple Quadrupole) analysis, the gold standard for quantifying modified nucleosides.

A. Sample Preparation (Enzymatic Digestion)

Objective: Hydrolyze RNA into single nucleosides.

  • Denaturation: Incubate RNA (1–5 µg) at 95°C for 2 mins, then rapid chill.

  • Digestion: Add Nuclease P1 (converts RNA to nucleotides) and Bacterial Alkaline Phosphatase (converts nucleotides to nucleosides).

  • Incubation: 37°C for 2–4 hours.

  • Filtration: 10 kDa MWCO spin filter to remove enzymes.

B. LC-MS/MS Parameters

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+)

Chromatographic Separation (C18 Method)
  • Column: High-strength silica C18 (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (0-2 min) → 15% B (10 min) → 95% B (Wash).

  • Elution Logic: m¹Gm is significantly more hydrophobic than m¹G due to the methylation of the 2'-hydroxyl group (blocking the polar -OH).

    • Retention Time: m¹G elutes earlier; m¹Gm elutes later.

Mass Spectrometry (MRM Transitions)

Use Multiple Reaction Monitoring (MRM) for maximum sensitivity.

AnalytePrecursor (Q1)Product (Q3)Collision Energy (eV)Dwell (ms)Role
m¹G 298.1166.115–2050Quantifier
m¹G 298.1136.03550Qualifier
m¹Gm 312.1166.115–2050Quantifier
m¹Gm 312.1151.13550Qualifier

Analytical Decision Logic

When analyzing complex biological samples (e.g., tRNA digests), you may encounter isomers. Use this logic flow to validate your identification.

Key Isomer Interferences
  • Isomer of m¹G (298 Da): Gm (2'-O-methylguanosine).

    • Differentiation: Gm produces a product ion of m/z 152 (Guanine), whereas m¹G produces m/z 166 (Methylguanine).

  • Isomer of m¹Gm (312 Da): m²₂G (N2,N2-dimethylguanosine).

    • Differentiation: m²₂G produces a product ion of m/z 180 (Dimethylguanine), whereas m¹Gm produces m/z 166 .

Workflow Diagram

DecisionTree Start Unknown Peak Detected CheckMass Check Precursor Mass (Q1) Start->CheckMass Mass298 m/z 298.1 CheckMass->Mass298 Mass312 m/z 312.1 CheckMass->Mass312 CheckFrag298 Check Fragment (Q3) Mass298->CheckFrag298 Result_m1G ID: m1G (Base Methylated) CheckFrag298->Result_m1G Found m/z 166 (Loss -132) Result_Gm ID: Gm (Ribose Methylated) CheckFrag298->Result_Gm Found m/z 152 (Loss -146) CheckFrag312 Check Fragment (Q3) Mass312->CheckFrag312 Result_m1Gm ID: m1Gm (Base + Ribose Methylated) CheckFrag312->Result_m1Gm Found m/z 166 (Loss -146) Result_m22G ID: m2,2G (Dimethyl Base) CheckFrag312->Result_m22G Found m/z 180 (Loss -132)

Figure 2: Decision tree for distinguishing methylguanosine isomers based on MS/MS product ions.

References

  • Limbach, P. A., et al. (1994). Summary: the modified nucleosides of RNA.[1][2][3][4] Nucleic Acids Research. [Link]

  • Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope dilution LC-MS/MS. Chemical Communications. [Link]

  • Su, D., et al. (2014). Liquid chromatography-mass spectrometry profiling of ribonucleoside modifications in RNA. Nature Protocols. [Link]

  • Wetzel, C., & Limbach, P. A. (2016). Mass Spectrometry of Modified Nucleosides. The Analyst. [Link]

Sources

Comparative

A Comparative Analysis of the NMR Characterization of Synthetic 1,2'-Dimethylguanosine

An In-Depth Technical Guide This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for synthetic 1,2'-dimethylguanosine against its structurally related precursors and i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for synthetic 1,2'-dimethylguanosine against its structurally related precursors and isomers. Designed for researchers, chemists, and professionals in drug development, this document delves into the nuanced shifts in NMR spectra resulting from specific methylations on the guanosine scaffold. By understanding these spectral fingerprints, researchers can unambiguously confirm the synthesis and purity of 1,2'-dimethylguanosine and predict the characteristics of other novel nucleoside analogues.

The methylation of nucleosides is a critical biological process that modulates the structure and function of RNA, influencing everything from tRNA stability to gene expression.[1][2] Synthetic methylated nucleosides, such as 1,2'-dimethylguanosine, are invaluable tools for probing these biological systems and for developing therapeutic agents. Accurate structural elucidation is paramount, and NMR spectroscopy remains the gold standard for this purpose. This guide explains the causal relationships between molecular structure and NMR spectral data, providing a framework for analysis.

The Logic of Comparative NMR: Understanding Methylation Effects

Direct NMR data for the novel compound 1,2'-dimethylguanosine is not broadly published. Therefore, a robust method for its characterization is to predict its spectral features based on the well-documented effects of methylation at individual sites. We will compare the known NMR data of three key compounds:

  • Guanosine: The parent, unmodified nucleoside.

  • N1-Methylguanosine (m1G): Methylated on the purine ring.[3][4]

  • 2'-O-Methylguanosine (Gm): Methylated on the ribose sugar.[5][6]

By observing the changes induced by methylation at the N1 position (from m1G) and the 2'-O position (from Gm) relative to the parent guanosine, we can reliably predict the chemical shifts for 1,2'-dimethylguanosine, where both modifications are present.

Below is a diagram illustrating the structural relationships between these key compounds.

G cluster_legend Structural Comparison Guanosine Guanosine (Unmodified) m1G N1-Methylguanosine (m1G) Guanosine->m1G N1 Methylation Gm 2'-O-Methylguanosine (Gm) Guanosine->Gm 2'-O Methylation target 1,2'-Dimethylguanosine (m1Gm) m1G->target 2'-O Methylation Gm->target N1 Methylation

Caption: Logical relationship for predicting NMR data of the target compound.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in ppm for our reference compounds. This quantitative data forms the basis for our predictive analysis. Note that chemical shifts can vary slightly based on solvent, concentration, and temperature.[7]

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonGuanosine[8][9]N1-Methylguanosine (m1G)[3]2'-O-Methylguanosine (Gm)[6]Predicted 1,2'-Dimethylguanosine Rationale for Prediction
H8 ~7.99~7.99~8.0~8.0 Largely unaffected by these methylations.
H1' ~5.89~5.89~5.9~5.9 Minor changes expected from ribose methylation.
H2' ~4.40~4.74~4.3~4.3 2'-O-methylation causes a characteristic upfield shift.
H3' ~4.22~4.42~4.2~4.2 Minor effect from adjacent 2'-O-methylation.
H4' ~4.23~4.22~4.1~4.1 Minor shifts due to conformational changes.
H5'/H5'' ~3.85~3.85~3.8~3.8 Generally insensitive to these modifications.
N1-CH₃ N/A~3.45N/A~3.45 Inherited directly from N1-Methylguanosine.
2'-OCH₃ N/AN/A~3.4~3.4 Inherited directly from 2'-O-Methylguanosine.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

CarbonGuanosine[8]N1-Methylguanosine (m1G)[3]2'-O-Methylguanosine (Gm)[6]Predicted 1,2'-Dimethylguanosine Rationale for Prediction
C6 ~156.7~157.0~156.8~157.1 N1-methylation deshields C6 slightly.
C2 ~151.5~154.0~151.6~154.1 N1-methylation significantly deshields C2.
C4 ~157.4~150.0~157.5~150.1 N1-methylation significantly shields C4.
C8 ~140.6~140.5~135.8~135.7 Largely unaffected by N1-methylation.
C5 ~102.5~114.0~102.6~114.1 N1-methylation deshields C5.
C1' ~90.4~90.2~86.8~86.6 2'-O-methylation causes a slight upfield shift.
C2' ~73.2~76.0~82.6~82.5 2'-O-methylation causes a strong downfield shift.
C3' ~76.2~73.0~70.2~70.1 2'-O-methylation causes a notable upfield shift.
C4' ~88.1~87.9~85.2~85.0 2'-O-methylation causes a slight upfield shift.
C5' ~64.2~64.1~61.2~61.1 Minor upfield shift due to 2'-O-methylation.
N1-CH₃ N/A~31.2N/A~31.2 Inherited directly from N1-Methylguanosine.
2'-OCH₃ N/AN/A~58.0~58.0 Inherited directly from 2'-O-Methylguanosine.
Key Spectral Signatures for 1,2'-Dimethylguanosine

Based on the comparative data, the unambiguous identification of 1,2'-dimethylguanosine relies on observing the following key features simultaneously:

  • Two Methyl Signals in ¹H NMR: A singlet around 3.45 ppm corresponding to the N1-methyl group and another singlet around 3.4 ppm for the 2'-O-methyl group.

  • Characteristic C2' Shift in ¹³C NMR: A significant downfield shift of the C2' carbon to approximately 82.5 ppm , a hallmark of 2'-O-methylation.

  • Purine Carbon Shifts: The characteristic shifts for C2 (~154.1 ppm), C4 (~150.1 ppm), and C6 (~157.1 ppm) confirming the N1-methylation pattern.

Experimental Protocol: High-Resolution NMR for Nucleoside Analogues

This protocol provides a self-validating system for acquiring high-quality NMR data, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the synthetic 1,2'-dimethylguanosine.
  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it does not exchange with the imino and amino protons.
  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (DSS), for accurate chemical shift referencing (0 ppm).
  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Instrument Parameters (Example: 600 MHz Spectrometer):

  • ¹H NMR Spectroscopy:
  • Experiment: Standard 1D proton experiment (e.g., Bruker zg30).
  • Temperature: 298 K (25 °C).
  • Spectral Width: 12-16 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).
  • Number of Scans: 16-64, depending on sample concentration.
  • Pulse Program: Use a 30-degree pulse angle to reduce experiment time if necessary, or a 90-degree pulse for quantitative measurements.

3. Data Processing:

  • Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform Fourier transformation.
  • Phase the spectrum carefully to obtain a flat baseline.
  • Calibrate the spectrum using the internal standard (TMS or DSS at 0 ppm).
  • Integrate the peaks in the ¹H spectrum to confirm proton ratios.

The workflow from synthesis to final characterization is a critical, multi-step process.

G cluster_workflow Characterization Workflow A Synthesis of 1,2'-Dimethylguanosine B Purification (HPLC) A->B C Sample Preparation (Dissolution in Deuterated Solvent) B->C D NMR Data Acquisition (1H, 13C, 2D NMR) C->D E Data Processing & Referencing D->E F Comparative Analysis (vs. Guanosine, m1G, Gm) E->F G Structural Confirmation F->G

Caption: Standard workflow for the synthesis and NMR validation of novel nucleosides.

Conclusion

The structural verification of synthetic 1,2'-dimethylguanosine is critically dependent on a multi-faceted NMR analysis. While direct spectral data is emerging, a comparative approach using guanosine, N1-methylguanosine, and 2'-O-methylguanosine as benchmarks provides a powerful and predictive framework. Researchers should focus on the appearance of two distinct methyl signals in the ¹H spectrum and the characteristic upfield and downfield shifts in the ¹³C spectrum—particularly at the C2' and purine ring carbons—to confirm the successful synthesis of this important molecule. Adherence to rigorous experimental protocols will ensure the generation of accurate and reliable data for advancing research in chemical biology and drug discovery.

References

  • ResearchGate. 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Available from: [Link]

  • PubChem. N2,N2-Dimethylguanosine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 1-Methylguanosine. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers in Molecular Biosciences. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Available from: [Link]

  • Wikipedia. N1-Methylguanosine. Available from: [Link]

  • PubChem. Guanosine. National Center for Biotechnology Information. Available from: [Link]

  • FooDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB008174). Available from: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

  • Journal of the American Chemical Society. Nuclear magnetic resonance study of the interactions of guanosine and cytidine in dimethyl sulfoxide. Available from: [Link]

  • ACS Publications. 13C NMR Metabolomics: Applications at Natural Abundance. Available from: [Link]

  • PNAS. Diphosphate: Assignment of Structure - by 13C Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Canadian Journal of Chemistry. Nucleic acid related compounds. 36. Synthesis of the 2'-O-methyl and 3'-O-methyl ethers of guanosine and 2-aminoadenosine and correlation of O'-methyl nucleoside conformation and 13C nmr spectral parameters. Available from: [Link]

  • ResearchGate. 1 H NMR spectra of guanosine (A) and its HPLC-purified chlorinated.... Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Jena Bioscience. N2-Methyl-guanosine, Methyl Ribo-nucleosides. Available from: [Link]

  • SciSpace. Modeling, synthesis and NMR characterization of novel chimera compounds targeting STAT3. Available from: [Link]

  • MDPI. Biological Evaluations, NMR Analyses, Molecular Modeling Studies, and Overview of the Synthesis of the Marine Natural Product (−)-Mucosin. Available from: [Link]

  • Wiley Online Library. Mapping of 1H NMR chemical shifts relationship with chemical similarities for the acceleration of metabolic profiling: Application on blood products. Available from: [Link]

  • MDPI. 2′-O-Methyl-8-methylguanosine as a Z-Form RNA Stabilizer for Structural and Functional Study of Z-RNA. Available from: [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Available from: [Link]

  • Royal Society of Chemistry. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Available from: [Link]

  • MDPI. NMR Chemical Shift Ranges of Urine Metabolites in Various Organic Solvents. Available from: [Link]

  • Frontiers. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs. Available from: [Link]

Sources

Validation

Validating 1,2'-Dimethylguanosine Sites: A Comparative Guide to SIL-Assisted Mass Spectrometry

The following guide is designed to serve as a definitive technical resource for validating 1,2'-Dimethylguanosine ( ) sites. It prioritizes experimental rigor, comparative analysis, and actionable protocols over generic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to serve as a definitive technical resource for validating 1,2'-Dimethylguanosine (


) sites. It prioritizes experimental rigor, comparative analysis, and actionable protocols over generic descriptions.

Executive Summary

The precise validation of complex RNA modifications—specifically


-dimethylguanosine (

)
—remains a significant analytical bottleneck. While Next-Generation Sequencing (NGS) offers high throughput, it often relies on indirect read-out methods (RT-arrest or chemical derivatization) that suffer from high false-positive rates and an inability to distinguish between structural isomers (e.g.,

vs.

).

SIL-assisted Mass Spectrometry (Stable Isotope Labeling-MS) stands as the "gold standard" for validation. By leveraging heavy-isotope internal standards, this method provides unambiguous chemical identification, absolute quantification, and site-specific resolution that antibody and sequencing alternatives cannot match. This guide details the technical superiority of SIL-MS and provides a self-validating protocol for its implementation.

Part 1: Technical Deep Dive – The Challenge of

1,2'-Dimethylguanosine (


) carries two methyl groups: one on the 

position of the guanine base and one on the 2'-hydroxyl of the ribose sugar. This dual modification creates a unique analytical challenge:
  • Isobaric Confusion:

    
     is isobaric (same molecular weight, ~311.13 Da) with 
    
    
    
    -dimethylguanosine (
    
    
    ) and
    
    
    -dimethylguanosine (
    
    
    ). Standard MS1 scanning cannot distinguish these.
  • Silent Reverse Transcription: Unlike Watson-Crick face methylations (like

    
    ), the 2'-O-methylation can sometimes be bypassed by modern reverse transcriptases, making RT-stop sequencing methods unreliable.
    
  • Epitope Masking: Antibodies raised against dimethyl-guanosine often cross-react with monomethyl variants (

    
    ) or other isomers, rendering dot blots inconclusive.
    
The SIL-MS Solution

SIL-assisted MS overcomes these hurdles by introducing a Stable Isotope Labeled (SIL) internal standard—either a synthetic heavy nucleoside for total quantitation or a heavy RNA oligonucleotide for site mapping. This "heavy" standard co-elutes with the endogenous "light" analyte, acting as a perfect reference for Retention Time (


) and Ionization Efficiency.

Part 2: Comparative Analysis

The following table objectively compares SIL-MS against the two most common alternatives: Antibody-based detection (Dot Blot/RIP) and NGS-based mapping (e.g., RiboMeth-Seq or RT-Stop).

Table 1: Performance Matrix for Validation
FeatureSIL-Assisted LC-MS/MS Antibody Methods (IP/Dot Blot) NGS (RiboMeth-Seq/RT-Stop)
Specificity High (Distinguishes isomers via

& fragmentation)
Low (High cross-reactivity with

,

)
Medium (Inferred from negative cleavage or RT stops)
Quantification Absolute (Stoichiometry possible with SIL)Relative/Qualitative Relative (Read counts/Stop fraction)
Site Resolution Exact (Sequence-specific fragment matching)None (Requires sequencing downstream)Exact (Single-nucleotide resolution)
Sensitivity Femtomole range (Requires enrichment for low abundance)High (Signal amplification)High (PCR amplification)
False Positives Very Low (Requires mass +

match)
High (Non-specific binding)High (Secondary structure artifacts)
Cost High (Instrument & Standard synthesis)LowMedium
Decision Logic
  • Use NGS for discovery mode to map potential sites transcriptome-wide.

  • Use Antibody for rough estimation of global methylation levels (with caution).

  • Use SIL-MS to validate specific sites identified by NGS, determine absolute stoichiometry (0–100% occupancy), and distinguish between isomers.

Part 3: Experimental Protocol – SIL-Assisted Site Validation

This protocol describes the "Bottom-Up" Oligonucleotide Mapping approach, which is necessary to validate the location of the modification, not just its presence.

Phase 1: The Setup (Internal Standard Design)

To validate a specific site (e.g., G9 in a tRNA), you must synthesize a "Heavy" version of the tryptic fragment containing that site.

  • Target Sequence: e.g., A-C-U-m1Gm-C-G-p

  • Labeling: Incorporate

    
    -Guanosine at the modified position.
    
  • Mass Shift: The heavy standard will be +15 Da heavier than the endogenous fragment.

Phase 2: Sample Preparation & Digestion

Causality: We use RNase T1 because it cleaves specifically after Guanosine. However, methylation at the 2'-O position (


) blocks RNase T1 cleavage.
  • Correction: Since

    
     blocks T1 cleavage at that G, the enzyme will skip it and cut at the next unmodified G. This creates a unique "signature digest fragment" distinct from the unmodified RNA.
    

Protocol Steps:

  • Isolation: Purify the target RNA (e.g., via biotinylated probes or gel excision).

  • Spike-In: Add a defined amount (e.g., 1 pmol) of the Heavy Synthetic Standard to the purified RNA before digestion.

    • Why: This controls for digestion efficiency and matrix effects during ionization.

  • Digestion: Incubate with RNase T1 (or RNase A for C/U cleavage) at 37°C for 2 hours.

    • Note: Ensure complete digestion; partial digests complicate spectra.

  • Cleanup: Desalt using C18 ZipTips to remove salts that suppress MS ionization.

Phase 3: LC-MS/MS Acquisition

Instrument: Q-Exactive (Orbitrap) or Triple Quadrupole (QqQ). Column: C18 Reverse Phase (for oligonucleotides) or Porous Graphitic Carbon (PGC).

  • Chromatography: Use an ion-pairing mobile phase (e.g., HFIP/TEA) to retain negatively charged oligonucleotides.

    • Critical: Isomers

      
       and 
      
      
      
      often separate chromatographically. The Heavy Standard defines the correct elution window for your target.
  • MS Method: Set up a Targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) for:

    • Light Precursor: (Endogenous fragment m/z)

    • Heavy Precursor: (Standard fragment m/z)

  • Fragmentation (MS2): Monitor specific transitions.

    • For

      
      , look for the loss of the methylated base (
      
      
      
      ).
    • Validation Check: The mass difference between Light and Heavy must be preserved in the fragment ions containing the guanosine.

Part 4: Visualization & Workflows

Workflow Diagram: SIL-Assisted Validation

The following diagram illustrates the "Bottom-Up" validation workflow, highlighting the critical role of the Heavy Standard in confirming identity.

SIL_Validation_Workflow Sample Biological RNA Sample (Contains Target m1Gm) Mix Step 1: Spike-In Standard (Mixing prior to digestion) Sample->Mix Standard Synthetic Heavy Standard (13C/15N-labeled m1Gm oligo) Standard->Mix Known Conc. Digest Step 2: RNase Digestion (RNase T1 generates specific fragments) Mix->Digest LC Step 3: LC Separation (HFIP/TEA Mobile Phase) Digest->LC MS Step 4: MS/MS Analysis (Targeted SIM/PRM) LC->MS Data Data Analysis MS->Data Result_ID Validation 1: Identity (Co-elution of Light/Heavy) Data->Result_ID Retention Time Match Result_Quant Validation 2: Quantitation (Ratio Light/Heavy) Data->Result_Quant Peak Area Ratio

Caption: Figure 1. Bottom-Up SIL-MS workflow. The heavy standard (red path) acts as a molecular beacon, correcting for digestion variability and ionization suppression.

Decision Logic: Isomer Discrimination

Distinguishing


 from its isomers (

,

) is the hardest part of validation.

Isomer_Logic Start Detected Mass ~312 Da (Dimethylguanosine) Chrom Chromatographic Separation (Retention Time) Start->Chrom Decision Does it co-elute with m1Gm Heavy Standard? Chrom->Decision Yes Confirmed m1Gm Decision->Yes Yes (Exact Match) No Isomer Suspected (m2Gm or m22G) Decision->No No (Shifted RT) MS2 MS2 Fragmentation (Base Ion Analysis) No->MS2 Result Result MS2->Result Identify Isomer via Diagnostic Ions

Caption: Figure 2. Logic flow for distinguishing isobaric methyl-guanosine variants using SIL standards.

Part 5: Data Interpretation & Self-Validation

To ensure your results are trustworthy (Trustworthiness), every experiment must pass these three checkpoints:

  • The Co-Elution Test: Extract the ion chromatograms (XIC) for the Endogenous (Light) and Standard (Heavy) peptides. They must overlap perfectly. Any shift >0.1 min indicates the detected peak is likely an isomer or interference, not your target.

  • The Ratio Consistency: If validating multiple charge states (e.g., z=2 and z=3), the calculated Light/Heavy ratio should be identical for both. Divergence suggests signal contamination in one channel.

  • The Blank Check: Run a "Standard Only" blank to ensure your synthetic standard is isotopically pure and does not contribute signal to the "Light" channel (which would artificially inflate endogenous quantitation).

Calculating Occupancy


(Note: This assumes 100% digestion efficiency, which the internal standard helps correct for.)

References

  • Kellner, S., et al. (2014). "Absolute quantification of RNA modifications by isotope-dilution mass spectrometry." Nucleic Acids Research. [Link]

  • Su, D., et al. (2014). "Liquid chromatography-mass spectrometry for the analysis of RNA modifications." Methods in Enzymology. [Link]

  • Taoka, M., et al. (2009). "A mass spectrometry-based method for comprehensive analysis of RNA modifications."[1][2][3][4][5] Nucleic Acids Research. [Link]

  • Cain, J. A., et al. (2020). "Stable Isotope Labeling of RNA (SILRNA) for Correcting Quantification of RNA Modifications." Analytical Chemistry. [Link]

  • Wetzel, C., & Limbach, P. A. (2016). "Mass spectrometry of modified RNAs: recent developments." The Analyst. [Link]

Sources

Comparative

Comparative Guide: Chemical vs. Enzymatic Synthesis of 1,2'-O-Dimethylguanosine (m1Gm)

Executive Summary 1,2'-O-dimethylguanosine (m1Gm) is a hypermodified nucleoside found primarily in the tRNA of Archaea (e.g., Haloferax volcanii, Pyrolobus fumarii) and specific eukaryotic contexts.[1][2] Structurally, i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2'-O-dimethylguanosine (m1Gm) is a hypermodified nucleoside found primarily in the tRNA of Archaea (e.g., Haloferax volcanii, Pyrolobus fumarii) and specific eukaryotic contexts.[1][2] Structurally, it bears two distinct methyl groups: one on the N1 position of the guanine base and another on the 2'-hydroxyl group of the ribose sugar.

This dual modification presents a unique synthetic challenge. The N1-methylation disrupts Watson-Crick base pairing, while the 2'-O-methylation confers hydrolytic stability and alters sugar pucker.[1] This guide compares the two primary production routes: Chemical Synthesis , favored for generating monomeric building blocks (phosphoramidites/triphosphates), and Enzymatic Synthesis , utilized for post-transcriptional modification of RNA polymers.[1]

Key Findings
FeatureChemical SynthesisEnzymatic Synthesis
Primary Output Monomers (Phosphoramidites, NTPs)Modified RNA Polymer
Yield Moderate (40–60% overall)High Conversion (>95%)
Regioselectivity Challenging (N1 vs N7 competition)Perfect (Enzyme specificity)
Scalability High (Grams to Kilograms)Low (Micrograms to Milligrams)
Key Barrier Protection/Deprotection stepsEnzyme availability & cost

Chemical Synthesis: The Scalable Route

Chemical synthesis is the standard for producing m1Gm phosphoramidites for solid-phase RNA synthesis or m1Gm-triphosphates (m1GmTP) for in vitro transcription.[1]

Mechanism & Challenges

The synthesis requires orthogonal protection strategies to distinguish the reactive centers.

  • Regioselectivity (Base): Methylation of guanosine often favors the N7 position (creating a cationic species) or O6. Directing methylation to N1 requires basic conditions or specific protecting groups.

  • Regioselectivity (Sugar): The 2'-OH and 3'-OH have similar reactivity.[1] The Markiewicz reagent (TIPDS-Cl2) is commonly used to bridge the 3' and 5' positions, leaving the 2'-OH free for methylation.[1]

Representative Protocol (Yield: ~55% Overall)

Based on methodologies adapted from Hashizume et al. and standard nucleoside chemistry.

Step 1: Protection (Yield: ~90%) [1]

  • Reagents: Guanosine + 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2) + Pyridine.[1]

  • Mechanism: The bifunctional silyl protecting group selectively locks the 3' and 5' hydroxyls.

Step 2: Sequential Methylation (Yield: ~70-80%) [1]

  • Reagents: Methyl Iodide (MeI) or Diazomethane + Base (e.g., NaH or DBU).[1]

  • Process:

    • 2'-O-Methylation: Under controlled conditions (often using stannous chloride catalysis or phase transfer), the 2'-OH is methylated.[1]

    • N1-Methylation: Stronger basic conditions facilitate N1-deprotonation and subsequent methylation.[1] Note: N1-methylation often occurs concomitantly with 2'-O-methylation if excess methylating agent is used in basic media.[1]

Step 3: Deprotection & Purification (Yield: ~80%) [1]

  • Reagents: TBAF (Tetra-n-butylammonium fluoride) or HF-Pyridine.[1]

  • Purification: Silica gel chromatography is essential to remove N7-methylated byproducts.[1]

Visual Workflow (Chemical)

ChemicalSynthesis G Guanosine Prot 3',5'-O-TIPDS-G (Protected Scaffold) G->Prot TIPDS-Cl2 Pyridine (90%) Meth Reaction Intermediate (N1, 2'-O-dimethylated) Prot->Meth MeI, NaH (Methylation) Prod m1Gm (Purified Nucleoside) Meth->Prod TBAF (Deprotection) Byprod N7-methyl isomers (Discarded) Meth->Byprod Side Rxn

Figure 1: Chemical synthesis pathway utilizing the TIPDS protecting group strategy to achieve regioselective methylation.[1]

Enzymatic Synthesis: The Precision Route

Enzymatic synthesis is typically performed post-transcriptionally on an RNA polymer. There is no single "m1Gm synthase"; rather, it requires a cascade of two distinct methyltransferase activities.

Enzyme Systems[4][5]
  • N1-Methylation (Base): Catalyzed by TrmD (Bacteria) or Trm5 (Archaea/Eukaryotes).[1][3] These enzymes use S-adenosylmethionine (SAM) to methylate G at position 37 of tRNA.[1][3]

    • Specificity: TrmD is highly specific for G37 and requires the G36 nucleotide for recognition.

  • 2'-O-Methylation (Ribose): Catalyzed by TrmH , TrmL , or C/D box sRNP complexes.[1]

    • Specificity: Often guided by RNA structure or guide RNAs (in the case of sRNPs).

Representative Protocol (Conversion: >95%)

Context: Modification of an in vitro transcribed tRNA transcript.[1]

Step 1: In Vitro Transcription (IVT) [1][4]

  • Generate unmodified RNA transcript using T7 RNA polymerase and canonical NTPs.

Step 2: Sequential Methylation

  • Reaction A (N1): Incubate RNA (1-5 µM) with recombinant Trm5 (100 nM) and SAM (1 mM) in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2). Incubate at 37°C for 60 min.

  • Reaction B (2'-O): Add C/D box sRNP or specific 2'-O-methyltransferase (e.g., TrmH) + fresh SAM.[1] Incubate for 60-90 min.

Step 3: Purification

  • Phenol-Chloroform extraction or spin-column purification to remove enzymes.[1]

Visual Workflow (Enzymatic)

EnzymaticSynthesis RNA Unmodified RNA (G37) Inter m1G-RNA (Base Methylated) RNA->Inter Enzyme: Trm5/TrmD (100% Regioselectivity) Final m1Gm-RNA (Hypermodified) Inter->Final Enzyme: 2'-O-MTase (e.g., TrmH) SAM SAM (Cofactor) SAM->Inter SAM->Final

Figure 2: Enzymatic cascade requiring sequential action of base-specific and ribose-specific methyltransferases.

Comparative Analysis

The choice between chemical and enzymatic synthesis depends entirely on the application: Building Block vs. Functional Polymer .

Data Comparison Table
MetricChemical SynthesisEnzymatic Synthesis
Target Product m1Gm Nucleoside / Phosphoramiditem1Gm-containing RNA Oligo
Typical Yield 55% (Isolated pure compound)>95% (Conversion of substrate)
Purity Profile High (>98% after HPLC)High (Enzyme dependent, no isomers)
Throughput High (Gram scale)Low (Microgram scale)
Cost Efficiency High initial setup, low per-mg costHigh enzyme cost, expensive SAM
Regio-Isomers Risk of N7-methylguanosineNone (Stereochemically perfect)
Decision Matrix

DecisionMatrix Start Start: What do you need? Scale Scale Requirement? Start->Scale Monomer Need Monomer/NTP? Scale->Monomer Small/Research Chem Use Chemical Synthesis (Protecting Groups) Scale->Chem Large (>100mg) Monomer->Chem Yes (Solid Phase Synthesis) Enz Use Enzymatic Synthesis (Trm5 + 2'-O-MTase) Monomer->Enz No (Post-transcriptional Mod)

Figure 3: Decision matrix for selecting the optimal synthesis route based on scale and downstream application.

References

  • Hashizume, T., et al. (2000).[1][5][6] "A new RNA nucleoside, 1,2'-O-dimethylguanosine (m1Gm) was characterized and the structure confirmed by chemical synthesis."[1][5][6] Nucleic Acids Symposium Series.

  • McCloskey, J. A., et al. (2000).[1][5] "Posttranscriptional modification of transfer RNA in the submarine hyperthermophile Pyrolobus fumarii." Nucleic Acids Symposium Series.

  • Hou, Y. M., et al. (2017).[1][3] "TrmD: A Methyl Transferase for tRNA Methylation With m1G37." The Enzymes.

  • Goto-Ito, S., et al. (2017).[1] "Structure and function of the tRNA modification enzyme Trm5." Nucleic Acids Research.

  • Chow, S., et al. (2003).[1] "Novel synthesis of 2'-O-methylguanosine." Bioorganic & Medicinal Chemistry Letters.

Sources

Validation

Technical Guide: Cross-Validation of Nanopore and LC-MS for m1Gm Detection

[1] Executive Summary Verdict: The detection of 1-methyl-2'-O-methylguanosine (m1Gm) —a hypermodification critical for tRNA stability (e.g., tRNA-Pro position 37)—requires a dual-validation strategy.[1] Neither method is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Verdict: The detection of 1-methyl-2'-O-methylguanosine (m1Gm) —a hypermodification critical for tRNA stability (e.g., tRNA-Pro position 37)—requires a dual-validation strategy.[1] Neither method is sufficient in isolation for rigorous epitranscriptomic profiling.[1]

  • LC-MS/MS provides the chemical truth .[1] It uniquely identifies the molecular mass shift (+28 Da over Guanosine) and distinguishes the hypermodification from its singly methylated isomers (m1G and Gm). However, it destroys sequence context.[1]

  • Nanopore Direct RNA Sequencing (DRS) provides the positional truth . It maps the modification to specific coordinates (e.g., position 37) via ionic current disruptions but struggles to chemically resolve m1Gm from m1G/Gm without orthogonal training data.

This guide outlines a validated workflow to integrate these technologies, ensuring both chemical specificity and positional accuracy.

Part 1: The Challenge – Isomers and Hypermodifications

The primary analytical challenge is distinguishing m1Gm (double methylation) from its precursors and isomers.

ModificationChemical NameMass ShiftPrecursor Ion [M+H]+Diagnostic Fragment (Base)
G Guanosine0284.1152.1 (Guanine)
m1G 1-methylguanosine+14 Da298.1166.1 (1-methylguanine)
Gm 2'-O-methylguanosine+14 Da298.1152.1 (Guanine)*
m1Gm 1-methyl-2'-O-methylguanosine +28 Da 312.1 166.1 (1-methylguanine)

*Note: Gm loses the methyl group with the ribose sugar during fragmentation, leaving the base (Guanine) intact. m1G retains the methyl on the base.

Part 2: Methodological Deep Dive

Method A: LC-MS/MS (The Quantitative Gold Standard)

Objective: To confirm the presence and absolute abundance of m1Gm in the total RNA pool.

Protocol Overview
  • Purification: Isolate tRNA fraction (<200 nt) using PAGE or HPLC to remove rRNA/mRNA noise.[1]

  • Hydrolysis: Digest RNA into single nucleosides.[1]

    • Enzyme Cocktail: Benzonase (or Nuclease P1) + Phosphodiesterase I + Alkaline Phosphatase.[1]

    • Critical Step: Complete digestion is mandatory.[1] Incomplete digestion of 2'-O-methylated regions (Gm) can occur due to steric hindrance; increase incubation time or enzyme concentration if "dinucleotides" persist.[1]

  • LC Separation: Reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus).[1]

    • Mobile Phase: Ammonium formate (pH 5.[1]3) / Acetonitrile gradient.[1]

  • MS/MS Detection: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode.

Key Experimental Parameters (Self-Validating)
  • Transition Logic: You must monitor the 312.1 -> 166.1 transition.

    • Why? The parent ion (312.1) confirms the double methylation (+28 Da). The product ion (166.1) confirms one methyl is on the base (m1G motif).[2] If the product was 152.1, it would imply both methyls were on the sugar (a different, rare isomer).

  • Retention Time: m1Gm is more hydrophobic than G, m1G, or Gm due to double methylation.[1] It should elute after its singly methylated counterparts.[1]

Method B: Nanopore Direct RNA Sequencing (The Positional Mapper)

Objective: To map the m1Gm signal to a specific genomic coordinate (e.g., tRNA-Pro pos 37).

Protocol Overview
  • Library Prep: ONT Direct RNA Sequencing Kit (SQK-RNA004).

    • Note: Avoid PCR-based methods (cDNA), which erase modifications.[1]

    • tRNA Specifics: Use a custom adapter ligation method (e.g., T4 RNA Ligase 2) if the tRNA lacks a poly-A tail, or poly-adenylate the tRNA fraction enzymatically using E. coli Poly(A) Polymerase.[1]

  • Sequencing: MinION or PromethION flow cell.

  • Signal Analysis: Raw "squiggle" analysis (ionic current vs. time).

Signal Interpretation
  • The "Blockade" Effect: m1G is a bulky modification that disrupts Watson-Crick pairing.[1] In the nanopore, it causes a distinct current drop and an increased dwell time (stalling) as the motor protein struggles to pass the bulky base.

  • The m1Gm Signature: The addition of the 2'-O-methyl (Gm) to the m1G scaffold adds steric bulk to the ribose. This often results in a "stutter" or widening of the dwell time distribution compared to m1G alone.

  • Software: Use Nanocompore or Tombo to compare the native sample against an unmodified control (IVT RNA). Look for significant deviations (p-value < 0.01) in both intensity and dwell time at the expected motif.

Part 3: Cross-Validation Workflow

The power lies in the intersection. An m1Gm call is only considered "High Confidence" if:

  • LC-MS detects a peak at m/z 312.1 -> 166.1.[1]

  • Nanopore detects a signal disruption at a known tRNA hotspot (e.g., pos 37).[1]

Workflow Visualization

CrossValidation cluster_MS Path A: Chemical Identification (LC-MS/MS) cluster_Nano Path B: Positional Mapping (Nanopore) Start Total RNA Sample Split Sample Fractionation Start->Split Hydrolysis Enzymatic Hydrolysis (Nucleosides) Split->Hydrolysis LibPrep Direct RNA Lib Prep (Poly-A Tailing) Split->LibPrep LC Reverse Phase LC (Separation) Hydrolysis->LC MS QqQ MS Detection (MRM Mode) LC->MS Transition Check Transition: 312.1 -> 166.1 MS->Transition Quant Absolute Quantitation (% mod/total G) Transition->Quant Convergence Data Integration Quant->Convergence Seq Nanopore Sequencing (MinION/PromethION) LibPrep->Seq Align Alignment to Reference (Minimap2) Seq->Align Signal Signal Analysis (Nanocompore/Tombo) Align->Signal Map Identify Current Shift @ Position 37 Signal->Map Map->Convergence Result Validated m1Gm Detection Convergence->Result If both TRUE

Caption: Dual-stream workflow for validating m1Gm. Path A confirms chemical identity (mass), while Path B confirms genomic location.[1] Both streams must converge for a positive identification.

Part 4: Comparative Data Analysis

Performance Metrics
FeatureLC-MS/MS (QqQ)Nanopore Direct RNAComparison Verdict
Sensitivity (LOD) High (Femtomolar range)Medium (Requires high coverage)LC-MS Wins for low-abundance detection.[1]
Positional Info None (Bulk average)Single-nucleotide resolutionNanopore Wins for mapping.[1]
Quantification Absolute (using standards)Relative (fraction of reads)LC-MS Wins for precise stoichiometry.
Input Requirement Low (~10-100 ng tRNA)High (~500 ng - 1 µg polyA+ RNA)LC-MS is more efficient with precious samples.[1]
Specificity Chemical (Mass/Charge)Signal Pattern (Context dependent)LC-MS is definitive ; Nanopore is inferential.[1]
Decision Logic for Isomer Differentiation

DecisionTree Input Unknown Modification Signal Step1 Mass Spec Precursor Ion? Input->Step1 Res298 298.1 Da Step1->Res298 Single Methyl Res312 312.1 Da Step1->Res312 Double Methyl Step2 Fragment Ion? Res298->Step2 Step3 Fragment Ion? Res312->Step3 Frag152 152.1 (Guanine) Step2->Frag152 Loss of Ribose+Me Frag166 166.1 (m1G Base) Step2->Frag166 Loss of Ribose only Step3->Frag166 Loss of Ribose+Me Resultm1Gm Result: m1Gm (Hypermodified) Step3->Resultm1Gm ResultGm Result: Gm (2'-O-methyl) Frag152->ResultGm Resultm1G Result: m1G (1-methyl) Frag166->Resultm1G

Caption: Logic tree for distinguishing Guanosine methyl-derivatives using MS/MS fragmentation patterns.

References

  • Direct detection of RNA modifications and structure using single-molecule nanopore sequencing Source: Nature Biotechnology [Link] (Foundational paper on detecting modification-induced current shifts).[1]

  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry Source: Nucleic Acids Research [Link] (Standard protocol for nucleoside hydrolysis and MS quantification).

  • Nanocompore: RNA modification detection by comparative Nanopore direct RNA sequencing Source: Nature Communications [Link] (Software methodology for comparing modified vs. unmodified current signals).[1]

  • Loss of N1-methylation of G37 in tRNA induces ribosome stalling and reprograms gene expression Source: eLife [Link] (Biological context for m1G/m1Gm at position 37 and its detection).[1]

  • PubChem Compound Summary for 2'-O-Methylguanosine Source: National Library of Medicine [Link] (Source for molecular weight verification).[1]

Sources

Comparative

Chromatographic Comparison of Methylated Guanosine Isomers: A Technical Guide

Introduction: The Isobaric Challenge in Epitranscriptomics In the expanding field of epitranscriptomics, the precise mapping of RNA modifications is critical. Methylated guanosine isomers—specifically -methylguanosine (...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isobaric Challenge in Epitranscriptomics

In the expanding field of epitranscriptomics, the precise mapping of RNA modifications is critical. Methylated guanosine isomers—specifically


-methylguanosine (

)
,

-methylguanosine (

)
, and

-methylguanosine (

)
—play distinct biological roles ranging from tRNA stability to mRNA cap regulation.

The analytical challenge lies in their isobaric nature . All three monomethylated isomers share the same molecular formula (


) and protonated monoisotopic mass (

298.115). Furthermore, their fragmentation patterns in tandem mass spectrometry (MS/MS) are strikingly similar, dominated by the neutral loss of the ribose moiety. Consequently, chromatographic resolution is not just preferred; it is a prerequisite for accurate identification.

This guide objectively compares the three dominant chromatographic strategies—Reversed-Phase (RPLC) , Hydrophilic Interaction (HILIC) , and Porous Graphitic Carbon (PGC) —to determine the most robust system for isomer differentiation.

Strategic Comparison of Chromatographic Modes

Method A: Porous Graphitic Carbon (PGC) – The Isomer Specialist

Verdict: Superior for structural isomer separation.

PGC columns (e.g., Hypercarb) utilize a sheet-like graphitic surface that interacts with analytes based on dispersive forces and, crucially, steric shape recognition (planarity) .

  • Mechanism: Planar molecules align flat against the graphite surface, maximizing

    
    -
    
    
    
    interactions. Methyl groups that force the guanine ring out of planarity (steric hindrance) reduce retention.
  • Performance: PGC typically provides the highest resolution between

    
    , 
    
    
    
    , and
    
    
    without the need for ion-pairing reagents.
  • Pros:

    • Resolves isomers based on 3D geometry.

    • Retains polar nucleosides strongly, allowing for organic-rich elution (better desolvation in MS).

    • Stable across pH 0–14.

  • Cons:

    • Requires conditioning/passivation to prevent irreversible binding of some analytes.

    • Longer equilibration times than C18.

Method B: HILIC (Hydrophilic Interaction LC) – The Polar Standard

Verdict: Excellent retention, moderate isomer resolution.

HILIC creates a water-rich layer on the surface of a polar stationary phase (e.g., Zwitterionic ZIC-HILIC). Separation is driven by partitioning between the bulk organic mobile phase and this aqueous layer.

  • Mechanism: Hydrophilic partitioning + electrostatic interactions (if zwitterionic).

  • Performance: Co-elution of isomers is a risk if the gradient is too shallow.

    
     (positively charged at neutral pH) often exhibits distinct retention behavior compared to neutral 
    
    
    
    due to ionic interactions with the stationary phase.
  • Pros:

    • High sensitivity for MS (high acetonitrile content boosts ionization).

    • Good retention of parent guanosine (G) to monitor digestion efficiency.

  • Cons:

    • Peak shapes can be broad for basic nucleosides.

    • Sensitive to sample diluent composition (must be high organic).

Method C: Reversed-Phase (RPLC) – The Traditionalist

Verdict: Insufficient for polar isomers without modification.

Standard C18 columns struggle to retain polar nucleosides, often resulting in elution near the void volume where ion suppression is highest.

  • Optimization Required: To separate these isomers on C18, you must use Ion-Pairing Agents (e.g., HFBA) or specialized phases like Phenyl-Hexyl or Biphenyl , which offer

    
    -
    
    
    
    selectivity similar to (but weaker than) PGC.
  • Pros: Robust, well-understood mechanics.

  • Cons: Ion-pairing agents suppress MS signal and contaminate the source.

Quantitative Comparison Data

The following table summarizes typical performance metrics observed in nucleoside analysis workflows.

FeaturePGC (Hypercarb) ZIC-HILIC RPLC (C18 + HFBA)
Retention Mechanism Steric (Planarity) + DispersivePartitioning + ElectrostaticHydrophobic + Ion Exchange
Isomer Resolution (

)
High (

)
Moderate (

)
Low to Moderate
Elution Order (Typical)








Variable (pH dependent)
MS Sensitivity High (High organic elution)Very High (High organic mobile phase)Low (Ion suppression)
Robustness High (after passivation)Moderate (sensitive to salt/pH)High

Validated Experimental Protocol: The "Self-Validating" Workflow

This protocol uses PGC Chromatography because it offers the highest confidence in isomer assignment. It includes a "self-validating" step using internal standards to confirm retention stability.

Phase 1: Sample Preparation (Enzymatic Digestion)

Objective: Convert RNA into single nucleosides without altering methylation status.

  • Dissolution: Dissolve 1–5 µg of RNA in 20 µL of nuclease-free water.

  • Denaturation: Heat at 95°C for 2 minutes, then snap-cool on ice (unfolds secondary structures).

  • Hydrolysis:

    • Add 2 U Nuclease P1 (in 10 mM

      
      , pH 5.3). Incubate at 42°C for 2 hours.
      
    • Add 1 U Phosphodiesterase I + 1 U Alkaline Phosphatase (in 100 mM

      
      , pH 7.8). Incubate at 37°C for 2 hours.
      
  • Cleanup: Filter through a 10 kDa MWCO spin filter to remove enzymes.

Phase 2: LC-MS/MS Analysis (PGC Method)
  • Column: Hypercarb PGC,

    
     mm, 3 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (

    
    ).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C (Higher temp improves peak shape on Carbon).

Gradient Profile:

Time (min) % B Event
0.0 2 Loading (Polar retention)
2.0 2 Isocratic Hold
15.0 60 Linear Gradient (Elution)
15.1 95 Wash
18.0 95 Wash
18.1 2 Re-equilibration

| 25.0 | 2 | Ready for Injection |

Phase 3: Mass Spectrometry Settings (MRM)

Mode: Positive Electrospray Ionization (ESI+)

The transitions rely on the neutral loss of the ribose sugar (


).
AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Note

298.1166.115Base fragment (

)

298.1166.115Base fragment (

)

298.1166.120Unstable glycosidic bond
Guanosine 284.1152.112Digestion Control

Visualization of Workflows and Mechanisms

Diagram 1: Analytical Workflow for RNA Modification Analysis

This flowchart illustrates the critical path from sample to data, highlighting the self-validation checkpoints.

RNA_Analysis_Workflow cluster_0 Sample Prep cluster_1 Separation (PGC) cluster_2 Detection (MS/MS) RNA Purified RNA Digestion Enzymatic Hydrolysis (Nuclease P1 + AP) RNA->Digestion Denature Filter 10kDa Filtration Digestion->Filter Remove Enzymes Inject Injection Filter->Inject Sep Isomer Separation (Steric Recognition) Inject->Sep Ionization ESI (+) Sep->Ionization Validation Checkpoint: Internal Std Rt Stability Sep->Validation MRM MRM Detection (298 -> 166) Ionization->MRM Data Quantitation MRM->Data

Caption: Step-by-step workflow for extracting and analyzing methylated guanosine isomers.

Diagram 2: PGC Retention Mechanism (Steric Selectivity)

This diagram conceptualizes why PGC separates isomers that C18 cannot. It shows how the 3D orientation of the methyl group affects interaction with the flat graphite surface.

PGC_Mechanism cluster_m1G m1G (Steric Hindrance) cluster_m2G m2G (Planar) Graphite Graphite Surface (Flat) m1G_Node Methyl at N1 Distorts Planarity m1G_Node->Graphite Low Contact Area Interaction1 Weak Interaction (Early Elution) m2G_Node Methyl at N2 Maintains Planarity m2G_Node->Graphite High Contact Area Interaction2 Strong Stacking (Late Elution)

Caption: PGC separation mechanism: Planar isomers (m2G) retain longer than twisted ones (m1G).

References

  • Cai, Y., et al. (2015). "Quantitative Analysis of Modified Nucleosides in DNA by Isotope Dilution LC-MS/MS." Analytical Chemistry.

  • Su, D., et al. (2014). "Sensitive and simultaneous determination of 10 nucleosides and nucleobases in edible fungi by HILIC-MS/MS." Food Chemistry.

  • Dudley, E., et al. (2014). "Targeted analysis of nucleosides and nucleotides in biological fluids." Rapid Communications in Mass Spectrometry.

  • West, C., et al. (2010). "Porous graphitic carbon: A versatile stationary phase for liquid chromatography." Journal of Chromatography A.

Validation

evaluating purity of 1,2'-Dimethylguanosine using HPLC-PDA

Topic: Evaluating Purity of 1,2'-Dimethylguanosine ( -dimethylguanosine) Using HPLC-PDA Executive Summary & Strategic Context 1,2'-Dimethylguanosine (specifically -dimethylguanosine , abbreviated as m Gm ) is a hyper-mod...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Purity of 1,2'-Dimethylguanosine (


-dimethylguanosine) Using HPLC-PDA

Executive Summary & Strategic Context

1,2'-Dimethylguanosine (specifically


-dimethylguanosine , abbreviated as m

Gm
) is a hyper-modified nucleoside primarily found in transfer RNA (tRNA), such as at position 9 in human tRNA

. Its structural complexity—featuring methylation on both the guanine base (

position) and the ribose sugar (

position)—presents unique analytical challenges.

For drug development and biochemical research, the purity of m


Gm is critical because contaminants are often regioisomers (e.g., 

-dimethylguanosine or

-methylguanosine) that possess distinct biological activities but nearly identical physicochemical properties.

This guide details a robust HPLC-PDA (Photodiode Array) workflow for evaluating m


Gm purity. While LC-MS is the sensitivity gold standard, HPLC-PDA remains the workhorse for quantitative purity assessment (>95% purity checks) due to its robustness, cost-efficiency, and ability to validate spectral homogeneity.

Comparative Analysis: HPLC-PDA vs. Alternatives

Before establishing a protocol, it is essential to understand where HPLC-PDA fits in the analytical ecosystem compared to LC-MS and NMR.

FeatureHPLC-PDA (Recommended) LC-MS/MS (Alternative) 1H-NMR (Orthogonal)
Primary Utility Quantitative Purity (%) & Spectral HomogeneityIdentity Confirmation & Trace Impurity DetectionStructural Validation (Regioisomer confirmation)
Sensitivity Moderate (µg level)High (pg/ng level)Low (mg level required)
Isomer Specificity High (if chromatography is optimized); spectral differences between

-methyl and

-methyl variants.
Low for isomers (same

) unless separated chromatographically.
Very High (Definitive for methyl placement).
Cost/Complexity Low / RoutineHigh / Expert RequiredHigh / Specialist Required
Blind Spots Cannot detect non-chromophoric impurities (e.g., salts, aliphatic polymers).Matrix effects can suppress ionization; requires volatile buffers.Requires high purity/concentration to see minor impurities.

Expert Insight: HPLC-PDA is the "Gatekeeper." Do not proceed to expensive LC-MS or biological assays until the HPLC-PDA purity angle confirms the main peak is spectrally pure.

Deep Dive: The HPLC-PDA Protocol

This protocol is designed to resolve m


Gm from its likely biosynthetic precursors and degradation products: Guanosine (G), 

-methylguanosine (m

G), and

-methylguanosine (Gm).
A. Chromatographic System Design
  • Column Selection:

    • Standard C18 is often insufficient for polar nucleosides due to "phase collapse" in high aqueous content.

    • Recommendation: Use a Polar-Embedded C18 or a High-Strength Silica (HSS) T3 column (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18). These withstand 100% aqueous starts and retain polar guanosines better.

    • Dimensions: 150 mm x 4.6 mm, 3 µm or 5 µm particle size (for standard HPLC pressures).

  • Mobile Phase Architecture:

    • Solvent A: 10 mM Ammonium Acetate, pH 5.3 (adjusted with acetic acid).

      • Why? The pH of 5.3 suppresses the ionization of the guanine base slightly, improving peak shape compared to plain water. It is also volatile, making the method LC-MS compatible if needed later.

    • Solvent B: Acetonitrile (LC Grade).

      • Why? Methanol creates higher backpressure; Acetonitrile provides sharper peaks for guanosines.

  • Gradient Profile (Linear):

    • Logic: Methylation increases hydrophobicity. Elution order will generally be: G

      
       Gm / m
      
      
      
      G
      
      
      m
      
      
      Gm
      .
    • T=0 min: 2% B (High aqueous start to trap polar impurities).

    • T=15 min: 20% B (Shallow gradient to resolve monomethyl isomers).

    • T=20 min: 90% B (Wash column).

    • T=25 min: 90% B.

    • T=26 min: 2% B (Re-equilibration).

B. PDA Detector Settings
  • Wavelength Range: 200–400 nm.

  • Extraction Wavelength: 254 nm (primary) and 280 nm (secondary).

  • Sampling Rate:

    
     5 Hz (Ensure at least 15-20 points across the peak for accurate purity calculation).
    
  • Reference Wavelength: OFF (or 360-400 nm if drift is high). Warning: Using a reference wavelength can subtract out impurity signals if the impurity absorbs at the reference wavelength.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for evaluating m


Gm, including "Go/No-Go" decision points based on PDA data.

G start Start: Crude m1Gm Sample prep Sample Prep: Dissolve in Mobile Phase A (0.1 mg/mL) start->prep hplc Run HPLC-PDA Gradient (Polar-Embedded C18) prep->hplc check_peaks Check Chromatogram (254 nm) hplc->check_peaks single_peak Single Major Peak? check_peaks->single_peak pda_calc Calculate Peak Purity (Purity Angle vs. Threshold) single_peak->pda_calc Yes fail_vis FAIL: Visible Impurities Optimize Gradient or Prep-LC single_peak->fail_vis No (Multiple Peaks) purity_check Purity Angle < Threshold? pda_calc->purity_check pass PASS: High Purity Proceed to NMR/Bio-assay purity_check->pass Yes (Pure) fail_spec FAIL: Co-elution Detected (Impurity hidden under peak) purity_check->fail_spec No (Impure) fail_spec->fail_vis Re-develop Method

Figure 1: Decision matrix for evaluating nucleoside purity. The "Peak Purity" calculation is the critical step that distinguishes HPLC-UV (simple detection) from HPLC-PDA (spectral validation).

Data Analysis: Interpreting the PDA Spectra

The power of PDA lies in the Peak Purity Index . This is not just a visual check; it is a mathematical comparison of UV spectra taken at the upslope, apex, and downslope of the peak.

  • Spectral Differentiation of Isomers:

    • Guanosine / Gm (

      
      -methyl):  Methylation is on the ribose.[1] The UV chromophore (guanine base) is largely unchanged. 
      
      
      
      nm.
    • m

      
      G / m
      
      
      
      Gm (
      
      
      -methyl):
      Methylation is on the base ring nitrogen. This blocks a protonation site and alters the electron conjugation. This typically causes a bathochromic shift (red shift) or a change in the shoulder intensity near 280 nm compared to unmodified guanosine.
    • Result: If your m

      
      Gm peak contains co-eluting Gm, the PDA will likely detect a "spectral inhomogeneity" because the 
      
      
      
      -methylated spectrum differs from the
      
      
      -methylated spectrum.
  • The Purity Angle Rule:

    • Purity Angle (PA): The calculated spectral variance across the peak.

    • Purity Threshold (PT): The noise-based limit of detection.

    • Criterion: If PA < PT , the peak is spectrally pure. If PA > PT , there is a co-eluting impurity with a different UV spectrum.

Troubleshooting & Validation

ProblemProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Mobile Phase A has ionic strength (10-20 mM Ammonium Acetate) and pH is controlled (pH 5-6).
Split Peak Sample solvent too strong.Dissolve sample in 100% Buffer A (Water/Buffer), not pure Methanol/Acetonitrile.
Purity Angle > Threshold Co-eluting isomer (e.g., m

G).
Change selectivity: Switch from C18 to Porous Graphitic Carbon (PGC) or Phenyl-Hexyl column.
Retention Time Drift Column "dewetting" (if using 100% aqueous).Use a "T3" or "Polar-Embedded" column designed for 100% aqueous stability.

References

  • BroadPharm. N,N-Dimethylguanosine (Structure and Properties). Retrieved from

  • National Institutes of Health (NIH). Comparison of HPLC-PDA and LC-MS/MS for Quantitation of Metabolites. PMC Article. Retrieved from

  • SepScience. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from

  • Agilent Technologies. Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase. Retrieved from

  • Thermo Fisher Scientific. Simultaneous Quantification of Nucleotides and Nucleosides. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

1,2'-Dimethylguanosine proper disposal procedures

Topic: 1,2'-Dimethylguanosine ( ) Proper Disposal Procedures Document ID: SOP-CHEM-m1Gm-001 Revision: 1.0 Author: Senior Application Scientist, Chemical Safety Division[1] Executive Summary & Hazard Profile 1,2'-Dimethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2'-Dimethylguanosine (


) Proper Disposal Procedures
Document ID:  SOP-CHEM-m1Gm-001
Revision:  1.0
Author:  Senior Application Scientist, Chemical Safety Division[1]

Executive Summary & Hazard Profile

1,2'-Dimethylguanosine (


-dimethylguanosine, often abbreviated as 

) is a modified nucleoside commonly used as a molecular standard in RNA modification studies (specifically tRNA research) and drug development.[1] While often classified as a low-level hazard compared to cytotoxic payloads, it acts as a bioactive nucleoside analog.

The Core Directive: Treat this compound as a potential mutagen and bioactive agent . Do not dispose of it down the drain or in general municipal trash. The disposal strategy prioritizes complete oxidative destruction (incineration) to prevent environmental bioaccumulation or interference with biological systems in the water table.

Hazard Identification (GHS)
Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) 4H302: Harmful if swallowedWarning
Skin Irritation 2H315: Causes skin irritationWarning
Eye Irritation 2AH319: Causes serious eye irritationWarning
STOT - SE 3H335: May cause respiratory irritationWarning
Mutagenicity SuspectedTreat as Suspected Mutagen (Precautionary)Caution

Pre-Disposal Characterization

Before disposal, you must characterize the waste state.[2][3] The physical form of the waste dictates the regulatory stream.

A. Pure Solid (Powder/Lyophilized)
  • Status: High Concentration.

  • Risk: Inhalation of dust; direct contact.

  • Stream: Solid Chemical Waste (Incineration required).

B. Stock Solutions (High Concentration)
  • Solvent Context: Usually dissolved in DMSO or Water .

  • Risk: Skin absorption (DMSO accelerates entry into the bloodstream).

  • Stream: Organic Liquid Waste (Non-Halogenated).

C. Experimental Waste (Low Concentration)
  • Context: Cell culture media, buffer aliquots (< 1 mM).

  • Stream: Aqueous Chemical Waste or Biohazardous Waste (if viral vectors are present).

Disposal Decision Matrix (Visualized)

The following diagram outlines the logical flow for segregating 1,2'-Dimethylguanosine waste streams to ensure compliance with RCRA (USA) and general EHS standards.

DisposalFlow Start Waste: 1,2'-Dimethylguanosine FormCheck Determine Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Liquid Liquid Solution FormCheck->Liquid Bin_Solid Bin A: Solid Chemical Waste (Label: Toxic/Irritant) Solid->Bin_Solid Double Bag & Seal LiquidCheck Identify Solvent Base Liquid->LiquidCheck DMSO Organic (DMSO/Ethanol) LiquidCheck->DMSO Aqueous Aqueous (Buffer/Media) LiquidCheck->Aqueous Bin_Solvent Bin B: Non-Halogenated Solvent (Label: DMSO + Trace Nucleoside) DMSO->Bin_Solvent BioCheck Contains Viral/Bio Agents? Aqueous->BioCheck Bin_Bio Bin C: Biohazard/Medical Waste (Autoclave -> Incinerate) BioCheck->Bin_Bio Yes (Viral/Cell) Bin_AqChem Bin D: Aqueous Chemical Waste (No Drain Disposal) BioCheck->Bin_AqChem No (Pure Buffer)

Figure 1: Decision matrix for segregating 1,2'-Dimethylguanosine waste based on physical state and solvent composition.[1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Waste (Powder/Vials)

Applicable for: Expired lyophilized stocks, contaminated weigh boats, spill cleanup debris.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.

  • Containment: Place the vial or powder directly into a clear polyethylene bag (4 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: 1,2'-Dimethylguanosine.[4]

    • Hazards: Irritant, Mutagen (Suspected).

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Chemical Waste Drum .

  • Destruction Method: Mark for Incineration . Do not allow this to go to a standard landfill.

Protocol B: Disposal of Liquid Organic Waste (DMSO Stocks)

Applicable for: Stock solutions dissolved in DMSO, Ethanol, or Methanol.

  • Segregation: Ensure the waste bottle is labeled "Non-Halogenated Organic Solvents."

  • Transfer: Pour the solution into the waste container using a funnel to prevent splashing.

    • Critical: Do not mix with oxidizers (e.g., Nitric Acid) as DMSO can react violently.

  • Rinsing: Rinse the original empty vial with a small volume of the same solvent (e.g., ethanol) and add the rinse to the waste container.

  • Closure: Cap the waste container tightly immediately after use to prevent solvent evaporation and inhalation hazards.

Protocol C: Disposal of Aqueous/Cell Culture Waste

Applicable for: Media containing m1Gm, buffer washes.

  • Assessment: Does the media contain live cells or viral vectors?

    • YES: Treat as Biohazardous Waste . Add bleach (final concentration 10%) for 30 minutes, then dispose of down the drain only if local regulations permit treated biologicals. Preferred: Collect in "Biohazard Liquids" carboy for incineration service.

    • NO (Chemical Only): Collect in "Aqueous Chemical Waste" carboy. Adjust pH to neutral (6-8) if required by your facility's pickup service.

Emergency Procedures: Spill Management

If 1,2'-Dimethylguanosine is spilled, immediate action prevents area contamination.

ScenarioResponse Protocol
Powder Spill 1. Do not blow or sweep vigorously (aerosol risk).2. Cover with wet paper towels (water or ethanol) to dampen.3. Wipe up carefully and place debris in Protocol A (Solid) waste.4. Clean area with 10% bleach solution to degrade residues.
Liquid Spill 1. Absorb with inert material (vermiculite or chem-pads).2. Treat the absorbent as Solid Chemical Waste.3. Wash surface with soap and water; final wipe with 70% Ethanol.
Skin Contact 1. Wash immediately with soap and copious water for 15 minutes.2.[5] If dissolved in DMSO, seek medical evaluation (DMSO carries chemicals through skin).

Regulatory Compliance & Coding

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Clean Harbors, Veolia), use the following classifications.

  • RCRA Status (USA): Not P-listed or U-listed. Regulated as a "Characteristic Waste" if in flammable solvents (D001). Otherwise, managed as "Non-Regulated Chemical Waste" but recommended for destruction due to bioactivity.

  • European Waste Catalogue (EWC):

    • 16 05 06*: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135409575, N2,N2-Dimethylguanosine (Analogous Structure Safety Profile). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Handling

Operational Safety Protocol: Handling 1,2'-Dimethylguanosine (m1Gm)

[1] Executive Summary & Risk Philosophy 1,2'-Dimethylguanosine (often abbreviated as m1Gm or 1,2'-O-dimethylguanosine ) is a modified nucleoside found primarily in tRNA.[1] While standard Safety Data Sheets (SDS) often c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Risk Philosophy

1,2'-Dimethylguanosine (often abbreviated as m1Gm or 1,2'-O-dimethylguanosine ) is a modified nucleoside found primarily in tRNA.[1] While standard Safety Data Sheets (SDS) often classify such research-grade metabolites as "Not Classified" or "Caution: Substance Not Fully Tested," this lack of acute toxicity data must not be mistaken for safety.[1]

The Senior Scientist's Directive: In drug development and RNA research, we apply the Precautionary Principle . Modified nucleosides are bioactive by design—they modulate translation and RNA stability. Therefore, they must be handled as potential genotoxins and sensitizers , particularly when in solution with penetrating solvents like DMSO.[1]

Physicochemical Risk Profile
PropertyCharacteristicSafety Implication
Physical State Lyophilized Solid / PowderHigh risk of aerosolization and static dispersion during weighing.[1]
Solubility DMSO, Water (Low)DMSO Hazard: DMSO penetrates skin instantly, carrying the dissolved nucleoside into the bloodstream.[1]
Stability Hygroscopic, Light SensitiveRequires rapid handling to prevent degradation; do not leave open on bench.[1]
Bioactivity RNA ModificationPotential interference with cellular transcription/translation machinery if absorbed.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling m1Gm. This system relies on a "Barrier-in-Depth" approach.[1]

Core PPE Requirements
Protection ZoneRequired EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Standard safety glasses are insufficient for powders that can drift or liquids (DMSO) that can splash.[1]
Dermal (Hands) Double Nitrile Gloves (Min 5 mil thickness)Outer Glove: Changed immediately upon contamination.[1] Inner Glove: Acts as the final barrier. Note: Latex is permeable to DMSO and should be avoided.
Dermal (Body) Lab Coat (Buttoned, Long Sleeve) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between the glove and lab coat, a common exposure point during pipetting.[1]
Respiratory Fume Hood (Primary) or N95 Respirator (Secondary)All powder handling must occur inside a certified chemical fume hood.[1] If a hood is unavailable, an N95 is the minimum requirement to prevent inhalation of particulates.

Operational Workflow: Step-by-Step Handling

Phase A: Preparation & Engineering Controls[1]
  • Static Control: Lyophilized nucleosides are static-prone.[1] Use an anti-static gun or a polonium strip inside the balance chamber to prevent the powder from "jumping" onto gloves or the balance surface.

  • Workspace: Clear the fume hood. Lay down a fresh absorbent mat (plastic side down) to capture any potential spills.[1]

  • Decontamination: Have a spray bottle of 10% Bleach or RNaseZap™ ready. While m1Gm isn't a virus, these agents degrade nucleic acid residues, preventing cross-contamination of future experiments.[1]

Phase B: Weighing & Solubilization (The Critical Step)

Context: This is the highest risk phase due to the combination of dry powder (inhalation risk) and the introduction of DMSO (absorption risk).[1]

  • Don PPE: Put on double nitrile gloves and Tyvek sleeves.

  • Open Container: Open the vial inside the fume hood . Do not breathe directly over the open vial.

  • Weighing:

    • Use a pre-weighed, sterile microcentrifuge tube.[1]

    • Transfer the powder using a disposable antistatic spatula.

    • Pro-Tip: If the static is unmanageable, dissolve the entire vial content by adding the solvent directly to the vendor's vial (if volume permits), then aliquot.[1]

  • Solubilization:

    • Add Dimethyl Sulfoxide (DMSO) or Nuclease-Free Water.[1]

    • Vortexing: Cap tightly.[1] Vortex in short bursts.

    • Safety Check: Inspect the cap seal before vortexing to prevent aerosol leakage.

Phase C: Storage & Aliquoting[1][2]
  • Aliquot immediately to avoid freeze-thaw cycles which degrade the nucleoside.[1]

  • Labeling: Mark tubes with "m1Gm," Concentration, Date, and "Caution: Bioactive."

  • Temp: Store stock solutions at -80°C .

Decision Logic: Handling & PPE Selection

The following diagram illustrates the decision-making process for safe handling based on the state of the chemical.

G Start START: Handling 1,2'-Dimethylguanosine StateCheck Assess Physical State Start->StateCheck Solid Solid / Lyophilized Powder StateCheck->Solid Weighing Liquid Liquid Solution (DMSO/Water) StateCheck->Liquid Pipetting/Aliquot Hood Engineering Control: Chemical Fume Hood REQUIRED Solid->Hood Static Risk Mitigation: Anti-Static Gun + Absorbent Mat Hood->Static GloveCheck Solvent Check: Is it DMSO? Liquid->GloveCheck StandardPPE Standard PPE: Nitrile Gloves + Lab Coat GloveCheck->StandardPPE Water/Buffer EnhancedPPE Enhanced PPE: Double Nitrile + Tyvek Sleeves GloveCheck->EnhancedPPE DMSO/Organic

Figure 1: Operational decision tree for selecting appropriate engineering controls and PPE based on the physical state and solvent carrier of the nucleoside.

Disposal & Emergency Response

Waste Disposal Streams

Do not dispose of m1Gm down the drain. Even if non-toxic, nucleoside analogs can disrupt local microbial ecosystems in water treatment plants.[1]

Waste TypeDisposal Method
Solid Waste Contaminated gloves, mats, and tubes must go into Hazardous Chemical Solid Waste (often yellow bags/bins).[1]
Liquid Waste Collect in a dedicated Organic Solvent Waste container (if DMSO) or Aqueous Chemical Waste container.[1] Label clearly as "Contains Nucleoside Analogs."
Sharps If needles are used (avoid if possible), dispose of immediately in a puncture-proof sharps container.[1]
Emergency Procedures
  • Skin Contact (DMSO solution): Immediately wash with copious amounts of water and soap for 15 minutes.[2] Do not use ethanol (it enhances absorption).[1] Report to the safety officer.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.[1] Seek medical attention.

  • Spill (Powder): Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.[1] Clean area with 10% bleach.[3]

References

  • Cayman Chemical. (2025).[1][4][5] Safety Data Sheet: N2,N2-Dimethylguanosine (Analogous Handling). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] Retrieved from [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: N2,N2-Dimethylguanosine.[1][6][7] Retrieved from [1]

  • Cornell University EHS. (2023).[1] Laboratory Decommissioning and Waste Guide. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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